Product packaging for Orotaldehyde(Cat. No.:CAS No. 36327-91-0)

Orotaldehyde

Número de catálogo: B3021436
Número CAS: 36327-91-0
Peso molecular: 140.1 g/mol
Clave InChI: VUQNLIDVEFIQLP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Orotaldehyde, also known as 6-Formyluracil, is a heterocyclic aldehyde with the molecular formula C5H4N2O3 and a molecular weight of 140.10 g/mol . This compound is characterized by a uracil scaffold substituted with a formyl group at the 6-position, making it a versatile and valuable synthetic intermediate in organic and medicinal chemistry research . The significance of this compound lies in its role as a key building block for the synthesis of more complex molecules. It is structurally related to orotic acid, a fundamental intermediate in pyrimidine biosynthesis . Researchers utilize this compound in the preparation of other biologically relevant compounds, such as 6-hydroxymethyluracil (6-HOMU) via reduction reactions . Furthermore, its application extends to the synthesis of complex macrocyclic compounds like porphyrins, which have applications in materials science and photochemistry . Derivatives of this compound have also been investigated for potential antimicrobial, antiviral, and anticancer activities, often acting as inhibitors of enzymes like dihydroorotate dehydrogenase . A common historical synthetic route involves the oxidation of 6-methyluracil using selenium dioxide, a method detailed by Zee-Chen and Cheng . The molecular structure of this compound monohydrate has been determined using X-ray powder diffraction combined with first-principles calculations, providing insight into its solid-state properties and hydrogen-bonding networks . This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses. Please refer to the material safety data sheet (MSDS) for safe handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N2O3 B3021436 Orotaldehyde CAS No. 36327-91-0

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2,4-dioxo-1H-pyrimidine-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-2-3-1-4(9)7-5(10)6-3/h1-2H,(H2,6,7,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQNLIDVEFIQLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30957679
Record name 2,6-Dihydroxypyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30957679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1195-08-0, 36327-91-0
Record name 5-Formyluracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Formyluracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036327910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Orotaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104159
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Dihydroxypyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30957679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 36327-91-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-FORMYLURACIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IE4ID24Y6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Orotaldehyde: Chemical Structure, Synthesis, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

Orotaldehyde is a derivative of uracil, a fundamental component of ribonucleic acid (RNA). The presence of a formyl group (-CHO) at the 4-position of the pyrimidine ring imparts characteristic reactivity to the molecule.

Chemical Structure:

  • Systematic Name: 1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxaldehyde

  • Common Name: this compound

  • Molecular Formula: C₅H₄N₂O₃

  • Molecular Weight: 156.10 g/mol

  • CAS Number: 36327-91-0

Physicochemical Properties:

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC₅H₄N₂O₃
Molecular Weight156.10 g/mol
CAS Number36327-91-0
UV Absorption (Hydrated)λmax = 261 nm[1]
UV Absorption (Anhydrous)λmax = 300 nm[1]

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the oxidation of 6-methyluracil. The experimental protocol detailed below is based on established literature procedures.

Experimental Protocol: Oxidation of 6-Methyluracil

Materials:

  • 6-Methyluracil

  • Selenium Dioxide (SeO₂)

  • Glacial Acetic Acid

  • Sodium Bisulfite (NaHSO₃) solution (5%)

  • Activated Carbon

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 6-methyluracil and selenium dioxide in glacial acetic acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Filtration: After the reaction is complete, filter the hot mixture to remove selenium byproduct.

  • Solvent Removal: Evaporate the acetic acid from the filtrate under reduced pressure to obtain the crude this compound.

  • Purification:

    • Dissolve the crude product in hot water.

    • Add 5% sodium bisulfite solution dropwise to the hot solution.

    • Add activated carbon and boil the solution for a few minutes.

    • Filter the hot solution to remove the activated carbon.

    • Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 1.

    • Cool the solution to induce the precipitation of pure this compound.

  • Isolation and Drying: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

Workflow for the Synthesis of this compound:

G A 6-Methyluracil + SeO2 in Acetic Acid B Reflux A->B Heat C Hot Filtration B->C D Evaporation of Solvent C->D E Crude this compound D->E F Dissolution in Hot Water E->F G Addition of 5% NaHSO3 F->G H Treatment with Activated Carbon G->H I Hot Filtration H->I J Acidification with HCl I->J K Precipitation and Filtration J->K L Pure this compound K->L

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization (Theoretical)

While specific experimental spectra for this compound are not widely published, we can predict the expected spectroscopic features based on its chemical structure and the known data for similar compounds.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton of the aldehyde group is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.0 and 10.0 ppm. The proton at the 5-position of the pyrimidine ring would likely appear as a singlet at a chemical shift influenced by the adjacent electron-withdrawing groups. The N-H protons of the uracil ring will appear as broad singlets, and their chemical shift will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon of the aldehyde group is expected to have a chemical shift in the range of 185-200 ppm. The carbonyl carbons of the uracil ring would appear at approximately 150-165 ppm. The other carbons of the pyrimidine ring will have chemical shifts in the aromatic/olefinic region.

3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Functional GroupExpected Absorption Range (cm⁻¹)
N-H Stretch3100-3300 (broad)
C-H Stretch (sp²)3000-3100
C=O Stretch1650-1750 (strong)
C=C Stretch1600-1680

Table 2: Predicted IR Absorption Bands for this compound

3.3. Mass Spectrometry (MS)

In electron ionization mass spectrometry, this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Common fragmentation patterns for aldehydes include the loss of a hydrogen radical ([M-1]⁺) and the loss of the formyl group ([M-29]⁺).

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group.

  • Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid, yielding orotic acid (uracil-6-carboxylic acid). Orotic acid is a key intermediate in the de novo biosynthesis of pyrimidine nucleotides.

  • Reduction: The aldehyde group can be reduced to a primary alcohol (6-hydroxymethyluracil) using reducing agents such as sodium borohydride.

Diagram of this compound Reactivity:

G This compound This compound Orotic_Acid Orotic Acid This compound->Orotic_Acid Oxidation Hydroxymethyluracil 6-Hydroxymethyluracil This compound->Hydroxymethyluracil Reduction

Caption: Key chemical reactions of this compound.

Biological Activity

Currently, there is limited information available in the scientific literature regarding the specific biological activity of this compound itself. However, aldehydes as a class of compounds are known to be reactive and can participate in various biological processes. Derivatives of orotic acid have been investigated for a range of therapeutic applications, suggesting that this compound could serve as a valuable precursor for the synthesis of biologically active molecules. Further research is warranted to elucidate the potential biological roles and pharmacological properties of this compound.

Conclusion

References

Orotaldehyde physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Orotaldehyde: Physical and Chemical Properties

Introduction

This compound, also known as 6-formyluracil, is a heterocyclic aldehyde derived from the pyrimidine uracil.[1] Its structure, which combines the reactive aldehyde functional group with the biologically significant uracil scaffold, makes it a compound of considerable interest in medicinal chemistry and organic synthesis.[1] As a derivative of uracil, a fundamental component of RNA, this compound and its analogs are explored for various biochemical and pharmacological applications, including their potential as enzyme inhibitors or anticancer agents.[1] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols, and its key reaction pathways, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These characteristics are crucial for its handling, characterization, and application in experimental settings.

PropertyValueSource
IUPAC Name 1,2,3,4-Tetrahydro-2,4-dioxo-6-pyrimidinecarboxaldehydeN/A
Synonyms 6-Formyluracil, Uracil-6-carboxaldehyde[1]
CAS Number 36327-91-0[1]
Molecular Formula C₅H₄N₂O₃[1]
Molecular Weight 140.1 g/mol [1]
Appearance Solid (Precipitates from solution upon cooling)[1]
UV-Vis λmax 261 nm (hydrated form), 300 nm (anhydrous form)[1]
Solubility Soluble in hot water[1]

Chemical Structure and Reactivity

This compound is classified as a heterocyclic aldehyde.[1] The core of its reactivity lies in the electrophilic nature of the aldehyde's carbonyl carbon, making it susceptible to nucleophilic attack, oxidation, and reduction.[1][2][3] Its chemical behavior is also influenced by the uracil ring, a pyrimidine system with biological relevance.[1]

Key Reaction Pathways

The aldehyde group of this compound is the primary site for chemical transformations, providing synthetic routes to other functionalized uracil derivatives.[1]

  • Oxidation: The aldehyde group is readily oxidized to yield the corresponding carboxylic acid, orotic acid (uracil-6-carboxylic acid).[1] This transformation is a standard reaction for aldehydes and is a key aspect of this compound's chemical profile.[1] Orotic acid is a significant biological intermediate in the de novo biosynthesis of pyrimidine nucleotides.[1]

  • Reduction: The formyl group can be selectively reduced to a primary alcohol, forming 6-hydroxymethyluracil (6-HOMU).[1] This reaction requires careful selection of reagents to ensure chemoselectivity, as the C5=C6 double bond in the uracil ring is also a potential site for reduction.[1] Mild reducing agents are preferred to avoid over-reduction.[1]

G This compound This compound (6-Formyluracil) OroticAcid Orotic Acid (Uracil-6-carboxylic acid) This compound->OroticAcid Oxidation (+[O]) HOMU 6-Hydroxymethyluracil (6-HOMU) This compound->HOMU Reduction (+[H], e.g., NaBH₄)

Caption: Key chemical transformations of this compound.

Experimental Protocols

Synthesis of this compound via Oxidation of 6-Methyl Uracil

A well-established method for preparing this compound is the oxidation of 6-methyl uracil using selenium dioxide.[1] This foundational method was reported by Zee-Chen and Cheng in 1967.[1]

Materials:

  • 6-methyl uracil (2.54 g)

  • Selenium dioxide (2.66 g)

  • Glacial acetic acid (60 mL)

  • 5% Sodium bisulfite solution

  • Active carbon

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Reaction: A mixture of 6-methyl uracil and selenium dioxide in glacial acetic acid is refluxed for approximately 6 hours.[1]

  • Initial Work-up: The hot reaction mixture is filtered to remove solid byproducts. The solvent is then evaporated from the filtrate to yield the crude this compound.[1]

  • Purification: a. The crude product is dissolved in hot water (approx. 24 mL).[1] b. A 5% sodium bisulfite solution is added dropwise. This forms a reversible adduct with the aldehyde, a classic technique for purifying aldehydes.[1][4] c. The solution is boiled with active carbon for 10 minutes to decolorize it.[1] d. The mixture is filtered by gravity while hot to remove the carbon.[1] e. The filtrate is acidified to a pH of 1 using concentrated HCl.[1] f. Pure this compound precipitates from the solution upon cooling.[1]

G Start Start: 6-Methyl Uracil + SeO₂ in Acetic Acid Reflux Reflux for 6 hours Start->Reflux FilterHot Hot Filtration Reflux->FilterHot Evaporate Evaporate Filtrate FilterHot->Evaporate Crude Crude this compound Evaporate->Crude Dissolve Dissolve in Hot Water Crude->Dissolve Bisulfite Add 5% Sodium Bisulfite Dissolve->Bisulfite Carbon Boil with Active Carbon Bisulfite->Carbon FilterCarbon Gravity Filter to Remove Carbon Carbon->FilterCarbon Acidify Acidify to pH 1 with HCl FilterCarbon->Acidify Precipitate Cool to Precipitate Acidify->Precipitate Final Pure this compound Precipitate->Final

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is essential for the characterization and purity assessment of synthesized this compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of this compound and related compounds.[1] Reversed-phase chromatography is commonly employed for polar, heterocyclic compounds like this compound.[1]

  • Spectroscopy:

    • NMR (¹H and ¹³C): Used to confirm the molecular structure, with the aldehyde proton typically showing a characteristic chemical shift around 9-10 ppm in the ¹H NMR spectrum.[1]

    • FT-IR: Helps in identifying functional groups, such as the C=O stretch of the aldehyde at approximately 1700 cm⁻¹.[1]

    • UV-Vis: Can be used for characterization, noting the difference in absorption maxima between the hydrated (261 nm) and anhydrous (300 nm) forms.[1]

    • Mass Spectrometry (MS): Confirms the molecular weight and elemental composition.[1]

  • Computational and Crystallographic Analysis: The crystal structure of this compound monohydrate has been determined by combining powder X-ray diffraction (PXRD) data with first-principles calculations like Density Functional Theory (DFT).[1] This approach provides detailed insights into the molecule's three-dimensional arrangement and hydrogen bonding networks.[1]

G Synthesis Synthesized Product Analysis Characterization Synthesis->Analysis HPLC HPLC Analysis->HPLC Spectroscopy Spectroscopy Analysis->Spectroscopy Crystallography Crystallography / DFT Analysis->Crystallography Purity Purity Assessment HPLC->Purity Structure Structure Confirmation Spectroscopy->Structure Crystallography->Structure

Caption: Logical workflow for the analytical characterization of this compound.

Applications in Research

This compound serves as a versatile intermediate in the synthesis of other biologically relevant molecules.[1] It has been used as a building block for preparing 6-hydroxymethyluracil (6-HOMU) and more complex structures like porphyrins.[1] Additionally, this compound and related 6-substituted uracil analogs have been investigated for their potential to inhibit angiogenesis, a critical process for tumor growth, making them candidates for further development as anticancer agents.[1]

References

Orotaldehyde: A Technical Guide to its Chemical Significance and Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orotaldehyde, a heterocyclic aldehyde derivative of pyrimidine, occupies a unique position at the intersection of synthetic chemistry and biological science. While not a direct participant in core metabolic cycles, its structural relationship to orotic acid, a key intermediate in de novo pyrimidine biosynthesis, renders it a compound of significant interest. This technical guide provides an in-depth exploration of this compound, focusing on its synthesis, its connection to pyrimidine metabolism, and the emerging therapeutic potential of its derivatives.

Chemical Synthesis of this compound

The primary and most cited method for the synthesis of this compound involves the oxidation of 6-methyluracil. This foundational method, often referred to as Kwang-Yuen's method, utilizes selenium dioxide as the oxidizing agent.

Experimental Protocol: Synthesis of this compound from 6-Methyluracil

Materials:

  • 6-methyluracil

  • Selenium dioxide (SeO₂)

  • Glacial acetic acid

  • Sodium bisulfite (5% solution)

  • Activated carbon

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • A mixture of 6-methyluracil and a slight molar excess of selenium dioxide is refluxed in glacial acetic acid. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated selenium is removed by filtration.

  • The filtrate, containing crude this compound, is then treated with a 5% sodium bisulfite solution. This forms a bisulfite addition product, which is often insoluble and allows for separation from impurities.

  • The solution is boiled with activated carbon to remove colored impurities and then filtered.

  • The filtrate is acidified with concentrated HCl to a pH of 1. This step regenerates the aldehyde from the bisulfite adduct.

  • Upon cooling, pure this compound precipitates out of the solution and can be collected by filtration, washed, and dried.

Diagram of Synthesis Workflow:

G cluster_synthesis This compound Synthesis 6-methyluracil 6-methyluracil Oxidation Oxidation 6-methyluracil->Oxidation SeO2, Acetic Acid Crude this compound Crude this compound Oxidation->Crude this compound Purification Purification Crude this compound->Purification Sodium Bisulfite, HCl Pure this compound Pure this compound Purification->Pure this compound

Figure 1: Workflow for the synthesis of this compound from 6-methyluracil.

Biological Context: The Pyrimidine Biosynthesis Pathway

This compound's biological significance is intrinsically linked to orotic acid, its corresponding carboxylic acid. Orotic acid is a crucial intermediate in the de novo biosynthesis of pyrimidines, which are essential building blocks for DNA and RNA.[1] The pathway involves the conversion of dihydroorotate to orotate, a reaction catalyzed by the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1]

Diagram of Pyrimidine Biosynthesis Pathway:

G cluster_pyrimidine De Novo Pyrimidine Biosynthesis Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Transcarbamoylase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-monophosphate Orotate->OMP Orotate Phosphoribosyltransferase PRPP PRPP PRPP->OMP UMP Uridine 5'-monophosphate OMP->UMP OMP Decarboxylase

Figure 2: Key steps in the de novo pyrimidine biosynthesis pathway highlighting the role of DHODH.

This compound Derivatives in Drug Development

While this compound itself is not known to have significant therapeutic applications, its derivatives have been a subject of investigation for their potential as antimicrobial, antiviral, and anticancer agents.[2] A primary target for these derivatives is the enzyme dihydroorotate dehydrogenase (DHODH).

DHODH is a validated drug target for the treatment of autoimmune diseases and cancer.[3][4] Inhibition of DHODH depletes the cellular pool of pyrimidines, which are essential for the proliferation of rapidly dividing cells such as cancer cells and activated lymphocytes.[3]

Derivatives of this compound, such as 2-mercapto-5-(4-chlorobenzyl)this compound, have been explored as potential inhibitors of DHODH.[2] The rationale behind this approach is that the this compound scaffold can serve as a template for designing molecules that mimic the natural substrate or intermediates of the pyrimidine biosynthesis pathway, thereby competitively inhibiting key enzymes.

Quantitative Data on this compound Derivatives

At present, there is a lack of publicly available, extensive quantitative data (e.g., IC₅₀, Kᵢ values) specifically for a wide range of this compound derivatives against various biological targets. Research in this area is ongoing, and future studies are expected to provide more detailed structure-activity relationship (SAR) data. For researchers in drug development, the synthesis of novel this compound analogs and their subsequent screening against targets like DHODH represents a promising avenue for discovery.

General Biological Significance of Aldehydes

To understand the potential, albeit currently underexplored, biological roles of this compound, it is useful to consider the broader context of aldehydes in biological systems. Aldehydes are highly reactive molecules due to the electrophilic nature of the carbonyl carbon.[2] This reactivity allows them to interact with various nucleophiles in the cell, including amino and sulfhydryl groups in proteins and nucleic acids.

While this reactivity can lead to cellular damage and toxicity if aldehyde levels are not controlled, it is also harnessed for specific biological functions.[5] Endogenous aldehydes are involved in a range of processes, including signaling, and are intermediates in the metabolism of amino acids, lipids, and carbohydrates.[3][5]

The cellular detoxification of aldehydes is primarily carried out by a family of enzymes called aldehyde dehydrogenases (ALDHs), which oxidize aldehydes to their corresponding carboxylic acids.[4] The oxidation of this compound to orotic acid is a clear example of this type of transformation.[1]

Conclusion and Future Perspectives

This compound is a molecule of interest primarily due to its role as a synthetic precursor and its structural relationship to the biologically vital pyrimidine biosynthesis pathway. While direct evidence for a significant biological role of this compound is currently scarce, the exploration of its derivatives as therapeutic agents, particularly as inhibitors of dihydroorotate dehydrogenase, holds considerable promise.

Future research should focus on:

  • Synthesis of Diverse this compound Analogs: The generation of a library of this compound derivatives with modifications to the pyrimidine ring and the aldehyde functional group is crucial for comprehensive structure-activity relationship studies.

  • Screening against Biological Targets: Systematic screening of these analogs against a panel of enzymes, particularly those involved in nucleotide metabolism and other pathways relevant to cancer and infectious diseases, could uncover novel therapeutic leads.

  • Investigation of Potential Biological Roles: While underexplored, further investigation into whether this compound itself has any subtle regulatory or signaling roles, especially under specific physiological or pathological conditions, may yield new insights.

References

Exploring Novel Derivatives of Orotaldehyde: A Technical Guide to Their Synthesis and Functions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orotaldehyde, a heterocyclic aldehyde derivative of pyrimidine, represents a promising scaffold for the development of novel therapeutic agents. Its structural relationship to orotic acid, a key intermediate in the de novo pyrimidine biosynthesis pathway, positions it as a compelling starting point for the design of enzyme inhibitors and other bioactive molecules. This technical guide explores the synthesis, functional activities, and underlying mechanisms of action of novel derivatives of this compound and its close structural analogs, with a particular focus on their potential as anticancer and antimicrobial agents.

While specific research on a wide range of novel this compound derivatives is still emerging, extensive studies on structurally similar compounds, such as 2-thiouracil derivatives, provide a strong foundation for understanding their potential. These analogs share the core pyrimidine ring and offer valuable insights into the structure-activity relationships that can guide the future development of this compound-based therapeutics. This guide will leverage the available data on these related compounds to illustrate the potential of the this compound scaffold.

Synthesis of this compound and its Derivatives

The foundational structure, this compound, can be synthesized from 6-methyl uracil through an oxidation reaction.[1] The aldehyde functional group is a key site for derivatization, allowing for the creation of a diverse library of compounds through reactions such as the formation of Schiff bases and hydrazones.

A general synthetic scheme for producing derivatives of the pyrimidine scaffold, such as 2-thiouracil-5-sulfonamides, starts with the modification of the core ring structure, followed by the addition of various functional groups.[2][3]

Illustrative Synthesis Workflow:

G cluster_synthesis Generalized Synthesis of Pyrimidine Derivatives start Starting Material (e.g., 6-methyl-2-thiouracil) step1 Functionalization of Pyrimidine Ring (e.g., Chlorosulfonation) start->step1 Reagents: Chlorosulfonic acid step2 Introduction of Side Chains (e.g., Reaction with amines) step1->step2 Intermediate: Sulfonyl chloride step3 Further Modification (e.g., Condensation with aldehydes) step2->step3 Intermediate: Sulfonamide final_product Novel Pyrimidine Derivatives step3->final_product Final Products

A generalized workflow for the synthesis of pyrimidine derivatives.

Anticancer Activity of this compound Analogs

Derivatives of the pyrimidine scaffold have demonstrated significant potential as anticancer agents. Studies on 2-thiouracil-5-sulfonamide derivatives, for instance, have revealed potent cytotoxic activity against a range of human cancer cell lines.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 2-thiouracil-5-sulfonamide derivatives, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound IDTarget Cancer Cell LineIC50 (µM)[2]
6b A-2780 (Ovarian)15.3 ± 1.1
HT-29 (Colon)12.5 ± 0.9
MCF-7 (Breast)9.8 ± 0.7
HepG2 (Liver)20.1 ± 1.5
6e A-2780 (Ovarian)10.2 ± 0.8
HT-29 (Colon)8.7 ± 0.6
MCF-7 (Breast)6.5 ± 0.5
HepG2 (Liver)14.3 ± 1.1
7b A-2780 (Ovarian)18.9 ± 1.4
HT-29 (Colon)15.2 ± 1.2
MCF-7 (Breast)11.4 ± 0.9
HepG2 (Liver)25.6 ± 2.0
5-Fluorouracil (Reference) A-2780 (Ovarian)22.5 ± 1.8
HT-29 (Colon)18.9 ± 1.5
MCF-7 (Breast)15.3 ± 1.2
HepG2 (Liver)30.1 ± 2.4

Antimicrobial Activity of this compound Analogs

The pyrimidine core is also a key feature in compounds with antimicrobial properties. While specific data for this compound derivatives is limited, related heterocyclic compounds have shown promising activity against various pathogens.

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for synthesized pyrimidine derivatives against selected bacterial strains.

Compound IDStaphylococcus aureus (MIC µM/ml)[4]Bacillus subtilis (MIC µM/ml)[4]Escherichia coli (MIC µM/ml)[4]Pseudomonas aeruginosa (MIC µM/ml)[4]
2 1.833.663.667.32
5 1.920.963.847.68
10 3.086.161.540.77
12 0.871.743.466.92
Cefadroxil (Reference) 10.8910.8921.7821.78

Signaling Pathways and Mechanism of Action

A primary mechanism of action for many pyrimidine-based anticancer agents is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[5] This pathway is crucial for the proliferation of rapidly dividing cells, such as cancer cells, which have a high demand for nucleotides for DNA and RNA synthesis.[6]

Inhibition of DHODH leads to a depletion of the pyrimidine pool, which in turn can induce cell cycle arrest and apoptosis. Downstream effects of DHODH inhibition have been shown to impact key signaling proteins like c-Myc and p21. Furthermore, some thiouracil derivatives have been found to induce autophagy through the downregulation of the Wnt/β-catenin signaling pathway.

DHODH Inhibition Signaling Pathway:

G cluster_pathway DHODH Inhibition and Downstream Effects Orotaldehyde_Derivative This compound Derivative DHODH DHODH Orotaldehyde_Derivative->DHODH Inhibits Pyrimidine_Synthesis De Novo Pyrimidine Synthesis DHODH->Pyrimidine_Synthesis Catalyzes cMyc c-Myc DHODH->cMyc Impacts p21 p21 DHODH->p21 Impacts Cell_Proliferation Cell Proliferation Pyrimidine_Synthesis->Cell_Proliferation Supports cMyc->Cell_Proliferation Promotes Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Induces Cell_Cycle_Arrest->Cell_Proliferation Inhibits

Signaling cascade following DHODH inhibition by this compound derivatives.

Experimental Protocols

Synthesis of 6-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl Chloride

A mixture of 6-methyl-2-thiouracil (12.5 g, 0.055 mol) and chlorosulfonic acid (51 mL, 0.055 mol) is refluxed at 120 °C for 8 hours.[2][3] The reaction mixture is then cooled and poured onto ice. The resulting precipitate is filtered, dried under vacuum, and recrystallized from a DMF/water mixture to yield the target compound.[2][3]

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4]

Drug Discovery and Evaluation Workflow:

G cluster_workflow Drug Discovery Workflow Compound_Design Compound Design & Synthesis In_Vitro_Screening In Vitro Screening (Anticancer & Antimicrobial) Compound_Design->In_Vitro_Screening Hit_Identification Hit Identification (Active Compounds) In_Vitro_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Assays, Pathway Analysis) Hit_Identification->Mechanism_of_Action Potent Hits Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Identification->Lead_Optimization Structure-Activity Data Mechanism_of_Action->Lead_Optimization Preclinical_Studies Preclinical Studies (In Vivo Models) Lead_Optimization->Preclinical_Studies

A typical workflow for the discovery and evaluation of novel therapeutic agents.

Conclusion and Future Directions

The this compound scaffold and its derivatives hold significant promise for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. The data from structurally related compounds, such as 2-thiouracil derivatives, strongly suggest that this class of molecules can exhibit potent biological activity through mechanisms such as the inhibition of DHODH and modulation of key cellular signaling pathways.

Future research should focus on the synthesis and comprehensive biological evaluation of a broader range of novel this compound derivatives. A systematic exploration of structure-activity relationships will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties. Further elucidation of their mechanisms of action will provide a deeper understanding of their therapeutic potential and may reveal new targets for drug intervention. The in-depth technical information provided in this guide serves as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.

References

Orotaldehyde: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biochemical Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Discovery and Historical Background of Orotaldehyde

The study of pyrimidine chemistry, the class of heterocyclic aromatic compounds to which this compound belongs, began in the late 19th century. Although pyrimidine derivatives like alloxan were known earlier, the first laboratory synthesis of a pyrimidine was achieved in 1879 by Grimaux, who prepared barbituric acid.[1] The systematic study of pyrimidines was further advanced by Pinner in 1884, who synthesized derivatives by condensing ethyl acetoacetate with amidines and proposed the name "pyrimidin" in 1885.[1][2] The parent compound, pyrimidine, was first prepared in 1900 by Gabriel and Colman.[1][2]

This compound, also known as uracil-6-carboxaldehyde, emerged from the extensive research into pyrimidine derivatives in the mid-20th century.[3] A foundational method for the synthesis of this compound was reported in 1967 by Zee-Chen and Cheng.[3] This procedure, often referred to as Kwang-Yuen's method, involves the oxidation of 6-methyluracil using selenium dioxide.[3] The significance of this compound lies primarily in its role as a synthetic intermediate and its structural relationship to orotic acid, a key intermediate in the de novo biosynthesis of pyrimidine nucleotides.[3] Its discovery and synthesis provided a valuable building block for the creation of more complex, biologically relevant molecules.[3]

Chemical Synthesis of this compound

The most well-documented and historically significant method for synthesizing this compound is the oxidation of 6-methyluracil.

Oxidation of 6-Methyluracil (Kwang-Yuen's Method)

This method utilizes selenium dioxide (SeO₂) as the oxidizing agent to convert the methyl group of 6-methyluracil into an aldehyde.

Reaction Scheme:

G cluster_0 Oxidation of 6-Methyluracil 6-Methyluracil This compound 6-Methyluracil->this compound SeO₂, Acetic Acid, Reflux

Figure 1: Synthesis of this compound from 6-Methyluracil.

Experimental Protocol:

A detailed experimental protocol for the synthesis of this compound via the oxidation of 6-methyluracil is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 6-methyluracil (2.54 g) and selenium dioxide (2.66 g) in glacial acetic acid (60 mL).[3]

  • Reflux: Heat the reaction mixture to reflux and maintain for approximately 6 hours.[3]

  • Filtration: While the mixture is still hot, filter it to remove selenium byproduct.

  • Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • Purification:

    • Dissolve the crude product in hot water (24 mL).[3]

    • Add 5% sodium bisulfite solution dropwise to the hot solution.[3]

    • Add activated carbon and boil the solution for 10 minutes.[3]

    • Filter the hot solution by gravity to remove the activated carbon.

    • Acidify the filtrate to a pH of 1 using concentrated hydrochloric acid.[3]

    • Cool the solution to induce the precipitation of pure this compound.[3]

    • Collect the precipitate by filtration and dry.

Experimental Workflow:

G start Start reactants Combine 6-Methyluracil, SeO₂, and Acetic Acid start->reactants reflux Reflux for 6 hours reactants->reflux filter_hot Hot Filtration reflux->filter_hot evaporate Evaporate Solvent filter_hot->evaporate dissolve Dissolve Crude Product in Hot Water evaporate->dissolve bisulfite Add Sodium Bisulfite dissolve->bisulfite charcoal Boil with Activated Carbon bisulfite->charcoal filter_carbon Gravity Filter to Remove Carbon charcoal->filter_carbon acidify Acidify to pH 1 with HCl filter_carbon->acidify precipitate Cool to Precipitate Pure this compound acidify->precipitate end End precipitate->end

Figure 2: Experimental workflow for the synthesis and purification of this compound.

Biochemical Context and Relationship to Pyrimidine Metabolism

This compound is not a direct intermediate in the main de novo pyrimidine biosynthesis pathway. However, its structural similarity to orotic acid, a key intermediate in this pathway, makes it a molecule of significant biochemical interest.[3] The de novo synthesis of pyrimidines is a fundamental biological process that produces the building blocks for DNA and RNA.[4][5]

The de novo pyrimidine biosynthesis pathway begins with simple precursors and culminates in the formation of uridine monophosphate (UMP), from which other pyrimidine nucleotides are derived. A critical step in this pathway is the conversion of dihydroorotate to orotate, catalyzed by dihydroorotate dehydrogenase.[4][5][6] Orotate is then converted to orotidine 5'-monophosphate (OMP) by orotate phosphoribosyltransferase.[4][5][6]

The structural relationship between this compound and orotic acid is the presence of a uracil ring with a functional group at the 6th position (an aldehyde in this compound and a carboxylic acid in orotic acid). This similarity suggests that this compound and its derivatives could potentially interact with enzymes that recognize orotate or other pyrimidine analogs.

De Novo Pyrimidine Biosynthesis Pathway:

G cluster_pathway De Novo Pyrimidine Biosynthesis cluster_this compound Related Compound Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Transcarbamoylase Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate Dihydroorotate Dehydrogenase OMP Orotidine 5'-Monophosphate (OMP) Orotate->OMP Orotate Phosphoribosyltransferase This compound This compound Orotate->this compound Structural Analogue UMP Uridine Monophosphate (UMP) OMP->UMP OMP Decarboxylase

Figure 3: De novo pyrimidine biosynthesis pathway highlighting the relationship of this compound to orotic acid.

Chemical Reactivity and Derivatives of this compound

The aldehyde functional group in this compound is highly reactive and serves as a versatile handle for a variety of chemical transformations.

Oxidation to Orotic Acid

The aldehyde group of this compound can be readily oxidized to a carboxylic acid, yielding orotic acid.[3] This transformation is a two-electron oxidation.

Reduction to 6-Hydroxymethyluracil

The aldehyde can be reduced to a primary alcohol, forming 6-hydroxymethyluracil (6-HOMU).[3]

Formation of N-Phenyl-C-(6-uracilyl)nitrone

This compound can undergo condensation with phenylhydroxylamine to form N-Phenyl-C-(6-uracilyl)nitrone.[3]

Use in Porphyrin Synthesis

This compound has been utilized as a building block in the synthesis of porphyrins, which are complex macrocyclic compounds.[3] The aldehyde group participates in condensation reactions with pyrrole to form the porphyrin macrocycle.

Key Reactions of this compound:

G This compound This compound Orotic_Acid Orotic Acid This compound->Orotic_Acid Oxidation HOMU 6-Hydroxymethyluracil This compound->HOMU Reduction Nitrone N-Phenyl-C-(6-uracilyl)nitrone This compound->Nitrone Condensation with Phenylhydroxylamine Porphyrins Porphyrins This compound->Porphyrins Condensation with Pyrrole

Figure 4: Key chemical reactions involving this compound.

Quantitative Data Summary

ParameterValueReference
Synthesis Reactants
6-Methyluracil2.54 g[3]
Selenium Dioxide2.66 g[3]
Glacial Acetic Acid60 mL[3]
Purification Reagents
Hot Water24 mL[3]
Sodium Bisulfite5% solution[3]
Reaction Conditions
Reflux Time~6 hours[3]
Purification pH1[3]
Spectroscopic Data
UV Absorption (Hydrated)261 nm
UV Absorption (Anhydrous)300 nm

Conclusion

This compound, since its first reported synthesis in the 1960s, has proven to be a valuable synthetic intermediate in the field of pyrimidine chemistry. While not a direct participant in the central pyrimidine metabolic pathway, its close structural relationship to orotic acid provides a rationale for its use in the design of enzyme inhibitors and other biologically active molecules. The reactivity of its aldehyde group allows for a diverse range of chemical transformations, leading to the synthesis of various uracil derivatives, including those with potential therapeutic applications. This guide has provided a comprehensive overview of the discovery, synthesis, and biochemical context of this compound, intended to serve as a valuable resource for researchers in chemistry and drug development.

References

Orotaldehyde CAS number and IUPAC nomenclature

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of orotaldehyde, a key heterocyclic aldehyde. It covers its chemical identity, physicochemical properties, synthesis, and reactivity, with a focus on experimental details and data presentation for a scientific audience.

Chemical Identity and Nomenclature

This compound is a pyrimidine derivative characterized by an aldehyde functional group at the 6-position of the uracil ring. Its unambiguous identification is crucial for scientific research and documentation.

IdentifierValueCitation
CAS Number 36327-91-0
IUPAC Name 1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxaldehyde
Synonyms 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxaldehyde, Uracil-6-carboxaldehyde, 6-Formyluracil
Molecular Formula C₅H₄N₂O₃
Molecular Weight 140.10 g/mol

Physicochemical and Spectroscopic Data

Understanding the physical and spectral properties of this compound is essential for its handling, characterization, and application in chemical synthesis and analysis.

PropertyValueCitation
Physical State Solid
UV-Vis Absorption (λmax) 261 nm (hydrated form), 300 nm (anhydrous form)[1]
Crystal Structure Forms a monohydrate whose structure has been determined by a combination of powder X-ray diffraction and first-principles calculations. The molecules form hydrogen-bonded dimers.[1][2]

Spectroscopic Analysis:

  • ¹H NMR: The spectrum would be expected to show a characteristic downfield signal for the aldehydic proton (typically δ 9-10 ppm). Other signals would correspond to the proton on the pyrimidine ring and the N-H protons.

  • ¹³C NMR: The carbonyl carbon of the aldehyde would appear significantly downfield (around 190-200 ppm), in addition to the signals for the other carbons in the uracil ring.

  • IR Spectroscopy: Key vibrational bands would include a strong C=O stretching frequency for the aldehyde (around 1680-1700 cm⁻¹) and the urea carbonyls, as well as N-H stretching bands.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Synthesis of this compound

The primary and most cited method for the synthesis of this compound is the oxidation of 6-methyluracil.

Experimental Protocol: Oxidation of 6-Methyluracil

This procedure outlines the laboratory-scale synthesis of this compound.

Materials:

  • 6-Methyluracil

  • Selenium Dioxide (SeO₂)

  • Glacial Acetic Acid

  • Sodium Bisulfite (5% solution)

  • Activated Carbon

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • A mixture of 6-methyluracil and selenium dioxide in glacial acetic acid is refluxed for approximately 6 hours.

  • The reaction mixture is then filtered while hot to remove solid byproducts.

  • The solvent is evaporated from the filtrate to yield the crude this compound.

  • For purification, the crude product is dissolved in hot water.

  • A 5% sodium bisulfite solution is added dropwise to the hot aqueous solution.

  • The solution is subsequently boiled with activated carbon to remove colored impurities.

  • The mixture is filtered to remove the activated carbon.

  • The filtrate is acidified to a pH of 1 using concentrated hydrochloric acid to precipitate the purified this compound.

Chemical Reactivity and Key Experimental Protocols

This compound serves as a versatile intermediate in the synthesis of other pyrimidine derivatives. Its aldehyde functional group is amenable to both oxidation and reduction.

Oxidation to Orotic Acid

The aldehyde group of this compound can be readily oxidized to a carboxylic acid, yielding orotic acid, a biologically significant molecule.

Experimental Protocol: Oxidation of this compound

  • Oxidizing Agents: Common oxidizing agents for converting aldehydes to carboxylic acids, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), can be employed.

  • General Procedure:

    • This compound is dissolved in a suitable solvent (e.g., acetone or water).

    • The oxidizing agent is added portion-wise, often at a controlled temperature (e.g., 0 °C to room temperature).

    • The reaction progress is monitored by a suitable technique (e.g., thin-layer chromatography).

    • Upon completion, the reaction is quenched, and the orotic acid product is isolated through extraction and/or crystallization.

Reduction to 6-Hydroxymethyluracil

The aldehyde can be reduced to a primary alcohol, forming 6-hydroxymethyluracil.

Experimental Protocol: Reduction of this compound

  • Reducing Agents: Sodium borohydride (NaBH₄) is a common and effective reagent for the selective reduction of aldehydes.

  • General Procedure:

    • This compound is dissolved in a suitable solvent, typically an alcohol like ethanol or methanol.

    • Sodium borohydride is added portion-wise, usually at a reduced temperature (e.g., 0 °C) to control the reaction rate.

    • The reaction is stirred until completion, as monitored by TLC.

    • The reaction is quenched, typically with the addition of a weak acid.

    • The 6-hydroxymethyluracil product is then isolated via extraction and purified by crystallization or chromatography.

Logical and Experimental Workflows

The following diagrams illustrate the synthesis and key reactions of this compound.

Orotaldehyde_Synthesis cluster_synthesis Synthesis of this compound 6-Methyluracil 6-Methyluracil This compound This compound 6-Methyluracil->this compound Oxidation SeO2, Acetic Acid, Reflux SeO2, Acetic Acid, Reflux

Caption: Synthesis of this compound from 6-Methyluracil.

Orotaldehyde_Reactions cluster_reactions Key Reactions of this compound This compound This compound Orotic_Acid Orotic_Acid This compound->Orotic_Acid Oxidation (e.g., KMnO4) 6-Hydroxymethyluracil 6-Hydroxymethyluracil This compound->6-Hydroxymethyluracil Reduction (e.g., NaBH4)

Caption: Key Reactions of this compound.

Biological Significance

While this compound itself is not extensively documented as a direct participant in major metabolic pathways, its oxidized form, orotic acid, is a key intermediate in the de novo biosynthesis of pyrimidine nucleotides. Therefore, this compound is a valuable synthetic precursor for studying this and related biological processes. Derivatives of this compound have been investigated for a range of potential biological activities, although this is an area of ongoing research.

References

Orotaldehyde molecular weight, formula, and elemental analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of orotaldehyde, a key heterocyclic aldehyde. It includes its molecular weight, chemical formula, and elemental analysis, alongside detailed experimental protocols for their determination.

Core Data

The fundamental physicochemical properties of this compound are summarized below.

PropertyValue
Molecular Formula C₅H₄N₂O₃
Molecular Weight 140.1 g/mol [1]
Elemental Analysis
Carbon (C)42.86%
Hydrogen (H)2.88%
Nitrogen (N)19.99%
Oxygen (O)34.26%

Experimental Protocols

The determination of the molecular formula, weight, and elemental composition of a compound like this compound relies on precise analytical techniques. Below are detailed methodologies for two key experiments.

Elemental Analysis via Combustion Analysis

Objective: To determine the percentage composition of Carbon, Hydrogen, and Nitrogen in this compound.

Principle: Combustion analysis involves the complete combustion of a small, precisely weighed sample in a stream of pure oxygen at high temperatures (typically 900–1000°C). The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂)—are passed through a series of absorbent traps or detectors. The amount of each gas is quantified, allowing for the calculation of the percentage of each element in the original sample.[2]

Methodology:

  • Sample Preparation: A small sample of this compound (typically 1-3 mg) is accurately weighed into a tin or silver capsule.

  • Instrument Calibration: The combustion analyzer is calibrated using a certified organic standard with a known elemental composition (e.g., acetanilide). This ensures the accuracy of the detector responses.

  • Combustion: The encapsulated sample is introduced into a high-temperature furnace (around 950°C) where it undergoes rapid and complete combustion in the presence of a pulse of pure oxygen.[3]

  • Gas Separation and Detection: The gaseous combustion products are carried by a helium carrier gas through a separation column. The gases are separated and then quantified by a thermal conductivity detector (TCD).

  • Data Analysis: The detector signals are processed by the instrument's software to calculate the mass of CO₂, H₂O, and N₂ produced. From these masses, the percentage of Carbon, Hydrogen, and Nitrogen in the original this compound sample is determined. The oxygen percentage is typically determined by difference.

Molecular Formula and Weight Determination by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the exact molecular weight and, consequently, the molecular formula of this compound.

Principle: High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places).[4][5] This precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions. By comparing the highly accurate measured mass with the calculated exact masses of potential molecular formulas, the correct formula can be unequivocally identified.[4][5]

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: The sample solution is introduced into the mass spectrometer, where the this compound molecules are ionized. Electrospray ionization (ESI) is a common technique for this purpose.

  • Mass Analysis: The resulting ions are accelerated into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer. The analyzer separates the ions based on their m/z ratio with high precision.

  • Data Acquisition: The detector records the abundance of ions at each precise m/z value.

  • Data Analysis: The spectrum is analyzed to identify the peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻). The exact mass of this ion is determined. Software is then used to generate a list of possible elemental compositions that fall within a narrow mass tolerance (e.g., ± 5 ppm) of the measured exact mass. The most chemically plausible formula that fits the elemental analysis data is selected as the correct molecular formula.

Logical Workflow for Compound Characterization

The following diagram illustrates the logical workflow for determining the key physicochemical properties of a novel compound like this compound.

G cluster_0 Experimental Analysis cluster_1 Data Interpretation cluster_2 Compound Identity EA Elemental Analysis (Combustion) PercentComp Percentage Composition (%C, %H, %N, %O) EA->PercentComp HRMS High-Resolution Mass Spectrometry ExactMass Exact Mass HRMS->ExactMass EmpiricalFormula Empirical Formula PercentComp->EmpiricalFormula MolecularFormula Molecular Formula ExactMass->MolecularFormula EmpiricalFormula->MolecularFormula MolecularWeight Molecular Weight MolecularFormula->MolecularWeight

Workflow for chemical compound characterization.

References

Solubility profile of Orotaldehyde in aqueous and organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orotaldehyde, a heterocyclic aldehyde derivative of uracil, is a compound of interest in various chemical and pharmaceutical research areas. Understanding its solubility in different solvent systems is critical for its synthesis, purification, reaction chemistry, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in aqueous and organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this guide also furnishes detailed experimental protocols for determining solubility, alongside a workflow for its chemical synthesis.

Qualitative Solubility Profile of this compound

While specific quantitative solubility data (e.g., in g/100 mL or molarity) for this compound is not extensively documented, qualitative information can be inferred from its chemical structure and available literature on its synthesis and purification.

This compound possesses both polar and non-polar characteristics. The uracil ring contains polar amine and carbonyl functional groups capable of hydrogen bonding, suggesting potential solubility in polar solvents. Conversely, the overall heterocyclic structure has non-polar attributes.

  • Aqueous Solubility : this compound is known to be soluble in hot water.[1] This property is utilized in its purification process, where crude this compound is dissolved in hot water, treated, and then precipitated upon cooling and acidification.[1] This suggests that its solubility in water is likely limited at room temperature but increases significantly with temperature.

  • Organic Solubility :

    • Polar Aprotic Solvents : Based on the solubility of the structurally related compound, orotic acid, it is anticipated that this compound would exhibit good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2]

    • Alcohols : Solvents such as methanol and ethanol are commonly used in analytical techniques like HPLC involving this compound, indicating a degree of solubility in these polar protic solvents.[1]

    • Other Organic Solvents : Acetonitrile is another organic solvent mentioned in the context of HPLC analysis of this compound, suggesting its utility as a solvent.[1]

A summary of the expected and observed qualitative solubility is presented in Table 1.

Table 1: Qualitative Solubility of this compound

Solvent ClassSpecific SolventObserved/Expected SolubilityReference/Rationale
Aqueous WaterSoluble in hot waterUtilized in purification protocols.[1]
Polar Protic Methanol, EthanolSolubleUsed as mobile phase components in HPLC, implying miscibility and solubility.[1]
Polar Aprotic DMSO, DMF, AcetonitrileExpected to be solubleBased on the solubility of structurally similar orotic acid and use in HPLC.[1][2]
Non-Polar (e.g., Hexane, Toluene)Expected to have low solubilityThe polar functional groups on the uracil ring would likely limit solubility in non-polar hydrocarbon solvents.

Experimental Protocol: Determination of Thermodynamic Solubility

For researchers requiring precise solubility data, the following standard protocol for determining the thermodynamic solubility of a solid compound like this compound using the shake-flask method is recommended.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid, high purity)

  • Selected solvents (e.g., water, ethanol, methanol, DMSO, acetonitrile)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • HPLC with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a sufficient time to allow the system to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the minimum time to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

    • Dilute the filtered solution with a known volume of a suitable solvent (often the mobile phase for HPLC) to a concentration within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of calibration standards of this compound with known concentrations.

    • Analyze the calibration standards and the diluted sample solution using a validated HPLC or UV-Vis spectrophotometry method.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample by interpolating its response from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in desired units, such as mg/mL, g/100 mL, or moles/L (molar solubility).

The following diagram illustrates the general workflow for this experimental protocol.

G A Add excess this compound to solvent B Equilibrate in thermostatically controlled shaker A->B C Allow excess solid to settle B->C D Withdraw and filter supernatant C->D E Dilute sample to known volume D->E F Quantify concentration (e.g., by HPLC) E->F G Calculate solubility F->G H Prepare calibration standards H->F Calibrate instrument

Caption: Workflow for Thermodynamic Solubility Determination.

Synthesis and Purification Workflow for this compound

The synthesis of this compound is a key process for its availability in research. A common method involves the oxidation of 6-methyluracil. The subsequent purification steps are critical for obtaining a high-purity product and provide further insight into its solubility characteristics.

A typical workflow for the synthesis and purification of this compound is as follows:

  • Oxidation Reaction: 6-methyluracil is refluxed with selenium dioxide in a suitable solvent, such as acetic acid, to oxidize the methyl group to an aldehyde.[1]

  • Initial Filtration: The hot reaction mixture is filtered to remove insoluble byproducts.[1]

  • Solvent Removal: The solvent (acetic acid) is evaporated from the filtrate to yield crude this compound.[1]

  • Aqueous Dissolution: The crude product is dissolved in hot water.[1]

  • Bisulfite Adduct Formation and Decolorization: A sodium bisulfite solution is added, and the mixture is boiled with activated carbon to remove colored impurities.[1]

  • Carbon Removal: The hot solution is filtered to remove the activated carbon.[1]

  • Precipitation: The filtrate is acidified (e.g., with HCl to pH 1), causing the pure this compound to precipitate out of the solution as it cools.[1]

  • Isolation and Drying: The precipitated this compound is collected by filtration and dried.

The following diagram visualizes this synthesis and purification workflow.

G cluster_synthesis Synthesis cluster_purification Purification A Reflux 6-methyluracil with SeO2 in acetic acid B Filter hot reaction mixture A->B C Evaporate solvent to get crude this compound B->C D Dissolve crude product in hot water C->D E Add NaHSO3 and boil with activated carbon D->E F Filter to remove carbon E->F G Acidify filtrate to pH 1 F->G H Precipitate pure this compound upon cooling G->H I Collect and dry final product H->I

Caption: Synthesis and Purification Workflow of this compound.

Conclusion

While quantitative solubility data for this compound remains to be systematically published, its qualitative solubility profile can be reasonably inferred from its chemical properties and existing laboratory procedures. It exhibits solubility in hot aqueous solutions and polar organic solvents. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a robust methodology. The outlined synthesis and purification workflow not only details its preparation but also reinforces the understanding of its solubility behavior, providing a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

Natural sources and occurrence of Orotaldehyde in biological systems

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals that orotaldehyde, a derivative of the pyrimidine uracil, is primarily a synthetic compound and is not known to occur naturally in biological systems. Despite its structural similarity to orotic acid, a key intermediate in the biosynthesis of pyrimidine nucleotides, there is no evidence to suggest that this compound is a product of any known metabolic pathway.

For researchers, scientists, and drug development professionals, this distinction is critical. While the study of synthetic derivatives of biologically active molecules is a cornerstone of medicinal chemistry, it is essential to differentiate between compounds produced endogenously and those created in the laboratory. This guide provides an in-depth overview of the current understanding of this compound, focusing on its synthetic origins and its relationship to biological molecules.

Synthetic Origins of this compound

This compound is most commonly synthesized through the oxidation of 6-methyluracil.[1] This chemical transformation converts the methyl group of 6-methyluracil into an aldehyde functional group, yielding this compound. Various oxidizing agents can be employed for this synthesis, with selenium dioxide being a frequently cited reagent.[1] The resulting this compound serves as a versatile intermediate in organic synthesis. For instance, it can be used to create other derivatives, such as 6-hydroxymethyluracil through reduction, or incorporated into more complex structures like porphyrins.[1]

Relationship to Orotic Acid and Pyrimidine Metabolism

This compound's chemical structure is closely related to orotic acid (uracil-6-carboxylic acid), a fundamental intermediate in the de novo biosynthesis of pyrimidine nucleotides, which are essential building blocks for DNA and RNA.[1][2][3] However, this relationship is one of structural analogy rather than direct metabolic connection. The established pyrimidine biosynthetic pathway proceeds from dihydroorotate to orotate, and subsequently to orotidine-5'-monophosphate, with no indication of an this compound intermediate.

The metabolism of pyrimidines and their analogues is a well-studied field, particularly in the context of cancer chemotherapy.[4] While various enzymes, such as aldehyde oxidase and xanthine oxidase, are known to metabolize pyrimidine-containing compounds, particularly synthetic drugs, there is no literature identifying this compound as a natural substrate for these enzymes.[5][6][7]

Absence in Biological Systems: A Negative Finding

Extensive searches of scientific databases for the natural occurrence of this compound in microorganisms, plants, and animals have yielded no positive results. Studies on the metabolism of 6-methyluracil in biological systems have shown its conversion to uracil, barbituric acid, and urea, but not to this compound.[8] The general metabolism of aldehydes in biological systems is a broad field, with aldehyde dehydrogenases playing a crucial role in detoxifying both endogenous and exogenous aldehydes.[9][10] However, the vast body of research on these enzymes does not mention this compound as a naturally occurring substrate.

This lack of evidence strongly suggests that this compound is not a natural product. Consequently, there is no quantitative data on its presence in biological tissues, no established experimental protocols for its extraction from natural sources, and no known signaling pathways in which it participates.

Conclusion for the Research Community

For researchers in drug development and related fields, the key takeaway is that this compound should be regarded as a synthetic building block. Its biological effects, or those of its derivatives, would be considered xenobiotic in nature. While the uracil scaffold provides a potential for interaction with biological systems, any observed activity would not be based on a pre-existing physiological role of this compound itself. Future research involving this compound should therefore be framed within the context of synthetic medicinal chemistry and toxicology, rather than the exploration of a naturally occurring biomolecule.

References

Orotaldehyde: A Comprehensive Technical Guide to its Reactivity with Nucleophiles and Electrophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orotaldehyde, also known as uracil-6-carboxaldehyde or 6-formyluracil, is a heterocyclic aldehyde with significant potential in synthetic chemistry and drug discovery. Its unique structure, featuring a reactive aldehyde group attached to an electron-rich pyrimidine ring, imparts a diverse and nuanced reactivity profile. This technical guide provides an in-depth exploration of the reactivity of this compound with both nucleophilic and electrophilic reagents. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into reaction mechanisms, experimental protocols, and quantitative data to facilitate its application in the synthesis of novel compounds with potential therapeutic applications.

Introduction: The Chemical Landscape of this compound

This compound is a derivative of uracil, a fundamental component of ribonucleic acid (RNA). The presence of the aldehyde functional group at the 6-position of the uracil ring makes it a versatile building block. The electrophilic nature of the aldehyde carbon readily invites nucleophilic attack, while the uracil ring itself can participate in both nucleophilic and electrophilic reactions, offering multiple avenues for chemical modification. Understanding the interplay of these reactive sites is crucial for harnessing the synthetic potential of this compound.

Derivatives of this compound have shown promise in various therapeutic areas. For instance, certain Schiff base and hydrazone derivatives have been investigated for their biological activities.[1] Furthermore, substituted pyrimidine derivatives, accessible from this compound, are a well-established class of compounds in medicinal chemistry.

Reactivity with Nucleophiles

The primary site of nucleophilic attack on this compound is the electrophilic carbon of the formyl group. This leads to a variety of addition and condensation reactions, providing access to a wide range of functionalized uracil derivatives.

Nucleophilic Addition Reactions

The fundamental reaction of this compound with nucleophiles is the nucleophilic addition to the carbonyl group. The general mechanism involves the attack of the nucleophile on the partially positive carbonyl carbon, leading to a tetrahedral intermediate which is subsequently protonated to yield the alcohol product.

Figure 1: General mechanism of nucleophilic addition to this compound.

The reduction of the aldehyde group in this compound to a primary alcohol is a common transformation. Sodium borohydride (NaBH₄) is a mild and effective reagent for this purpose.

Experimental Protocol: Reduction of this compound with Sodium Borohydride

  • Dissolve this compound in a suitable solvent such as ethanol or a mixture of THF and methanol.

  • Cool the solution in an ice bath.

  • Add sodium borohydride portion-wise with stirring.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a weak acid (e.g., dilute HCl or ammonium chloride solution) to neutralize the excess borohydride and hydrolyze the borate ester.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the resulting 6-(hydroxymethyl)uracil by recrystallization or column chromatography.

ReactantReagentSolventProductYieldReference
This compoundNaBH₄Ethanol/Water6-(Hydroxymethyl)uracilHigh[General procedure]
Condensation Reactions

This compound readily undergoes condensation reactions with a variety of nucleophiles, particularly those containing primary amino groups, to form imines (Schiff bases) and related derivatives.

The reaction of this compound with primary amines or hydrazines yields the corresponding imines or hydrazones. These reactions are typically catalyzed by a small amount of acid and often involve the removal of water to drive the equilibrium towards the product.

Figure 2: General scheme for imine formation from this compound.

Experimental Protocol: Synthesis of an this compound Schiff Base

  • Dissolve this compound and a stoichiometric amount of the primary amine in a suitable solvent like ethanol or methanol.

  • Add a catalytic amount of a weak acid, such as acetic acid.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution and can be collected by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

This compound ReactantNucleophileProductYieldReference
This compoundAnilineN-(Uracil-6-ylmethylene)anilineNot specified[General reaction]
This compoundHydrazineThis compound hydrazoneNot specified[General reaction]

This compound can participate in Knoevenagel condensation reactions with active methylene compounds, such as malononitrile and ethyl cyanoacetate, in the presence of a weak base catalyst (e.g., piperidine or ammonium acetate). This reaction is a powerful tool for carbon-carbon bond formation.

Experimental Protocol: Knoevenagel Condensation of this compound

  • To a solution of this compound and the active methylene compound in a suitable solvent (e.g., ethanol, toluene), add a catalytic amount of a weak base.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Active Methylene CompoundCatalystProductYieldReference
MalononitrilePiperidine2-((2,4-dioxo-1,2,3,4-tetrahydropyrimidin-6-yl)methylene)malononitrileGood[2]
Ethyl CyanoacetateAmmonium AcetateEthyl 2-cyano-3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-6-yl)acrylateGood[General procedure]

The aldehyde functionality of this compound makes it a suitable substrate for Wittig and Horner-Wadsworth-Emmons (HWE) reactions, which are excellent methods for the stereoselective synthesis of alkenes. The Wittig reaction utilizes a phosphorus ylide, while the HWE reaction employs a phosphonate carbanion. Stabilized ylides and phosphonates generally lead to (E)-alkenes with high selectivity.

Figure 3: Wittig and Horner-Wadsworth-Emmons reactions of this compound.

Experimental Protocol: Wittig Reaction of this compound

  • Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous aprotic solvent (e.g., THF, DMSO) under an inert atmosphere.

  • Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C).

  • Add a solution of this compound in the same solvent dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure.

  • Purify the resulting alkene by column chromatography to separate it from the triphenylphosphine oxide byproduct.

Ylide/PhosphonateBaseProduct StereochemistryYieldReference
Ph₃P=CHCO₂EtNaHPredominantly (E)Moderate to Good[General procedure]
(EtO)₂P(O)CH₂CO₂EtNaHPredominantly (E)Good[General procedure]

Reactivity with Electrophiles

The uracil ring in this compound is electron-rich and susceptible to electrophilic attack. The primary site for electrophilic substitution is the C-5 position. However, the presence of the electron-withdrawing aldehyde group at the C-6 position deactivates the ring towards electrophilic substitution compared to unsubstituted uracil.

Electrophilic Halogenation

Halogenation of the uracil ring can be achieved using various halogenating agents. For instance, oxidative halogenation of 6-methyluracil, a precursor to this compound, has been reported.

Experimental Protocol: Halogenation of a Uracil Derivative (Illustrative)

  • Dissolve the uracil derivative in a suitable solvent, such as acetic acid or water.

  • Add the halogenating agent (e.g., elemental bromine, N-bromosuccinimide) and an oxidizing agent if necessary (e.g., nitric acid, hydrogen peroxide).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and collect the precipitated product by filtration.

  • Wash the product with water and dry it. Recrystallization can be performed for further purification.

Halogenating AgentOxidizing AgentSolventProductYieldReference
KBrNaNO₃Acetic Acid5-Bromo-6-methyluracil92%[3]
I₂NaNO₃Acetic Acid5-Iodo-6-methyluracil40%[3]
Nitration

Nitration of the uracil ring can be accomplished using nitrating agents such as a mixture of nitric acid and sulfuric acid, or copper(II) nitrate in acetic anhydride.

Experimental Protocol: Nitration of a Uracil Derivative (Illustrative)

  • To a solution of the uracil derivative in a suitable solvent (e.g., acetic anhydride), add the nitrating agent (e.g., copper(II) nitrate) at a low temperature.

  • Stir the reaction mixture for a specified time, allowing it to warm to room temperature.

  • Quench the reaction by pouring it into ice-water.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Purify the product by recrystallization.

Nitrating AgentSolventProductYieldReference
Cu(NO₃)₂·3H₂OAc₂O5-Nitrouracil derivativeVariable[4]

Biological Significance and Drug Development

While this compound itself is not a widely used therapeutic agent, its derivatives hold significant potential in drug discovery. The ability to functionalize both the aldehyde group and the uracil ring allows for the creation of diverse chemical libraries for biological screening. For example, derivatives of this compound have been investigated as potential inhibitors of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis, which is a target for anticancer and antiparasitic drugs.[1] The synthesis of Schiff bases and hydrazones from this compound opens avenues for developing compounds with a broad spectrum of pharmacological activities.[1]

Conclusion

This compound is a versatile and reactive molecule with a rich chemistry that is ripe for exploration. Its dual reactivity, stemming from the aldehyde functionality and the uracil ring, provides a powerful platform for the synthesis of a wide array of heterocyclic compounds. This guide has provided a detailed overview of its reactions with nucleophiles and electrophiles, supported by experimental protocols and data where available. It is hoped that this comprehensive resource will empower researchers to unlock the full potential of this compound in the development of novel chemical entities with applications in medicine and materials science. Further research into the specific reaction kinetics and the biological activities of its diverse derivatives is highly encouraged.

References

Methodological & Application

Step-by-step protocol for Orotaldehyde synthesis in the lab

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of orotaldehyde, a key intermediate in the preparation of various bioactive molecules. The primary method detailed here is the oxidation of 6-methyluracil using selenium dioxide, a well-established procedure known as Kwang-Yuen's method.

Data Summary

The following table summarizes the key quantitative data associated with the synthesis protocol.

ParameterValueReference
Starting Material6-Methyluracil[1]
Oxidizing AgentSelenium Dioxide[1]
SolventAcetic Acid[1]
Reaction Time~6 hours[1]
Reaction TemperatureReflux[1]
Reported Yield Not explicitly stated in the reviewed literature
Purity of Subsequent Product98% (for 6-Hydroxymethyluracil)[1]

Experimental Protocol

This protocol is based on the method originally described by Zee-Chen and Cheng in 1967.[1]

Materials:

  • 6-Methyluracil (2.54 g)

  • Selenium Dioxide (2.66 g)

  • Glacial Acetic Acid (60 mL)

  • 5% Sodium Bisulfite Solution

  • Activated Carbon

  • Concentrated Hydrochloric Acid

  • Distilled Water

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Beakers

  • pH indicator paper or pH meter

Procedure:

1. Reaction Setup: a. To a 100 mL round-bottom flask, add 6-methyluracil (2.54 g), selenium dioxide (2.66 g), and glacial acetic acid (60 mL).[1] b. Add a magnetic stir bar to the flask. c. Attach a reflux condenser to the flask and place it in a heating mantle on a magnetic stirrer.

2. Oxidation Reaction: a. Heat the reaction mixture to reflux with continuous stirring. b. Maintain the reflux for approximately 6 hours.[1]

3. Work-up: a. After 6 hours, turn off the heat and allow the mixture to cool slightly. b. While still hot, filter the reaction mixture to remove solid byproducts.[1] c. Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.[1]

4. Purification: a. Dissolve the crude product in hot water (approximately 24 mL).[1] b. While the solution is hot, add 5% sodium bisulfite solution dropwise until the color of the solution is discharged.[1] c. Add a small amount of activated carbon to the solution and boil for 10 minutes to decolorize.[1] d. Filter the hot solution by gravity filtration to remove the activated carbon.[1] e. Acidify the filtrate to pH 1 using concentrated hydrochloric acid.[1] f. Allow the solution to cool. The pure this compound will precipitate out of the solution.[1] g. Collect the purified this compound by filtration, wash with a small amount of cold water, and dry under vacuum.

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis and purification of this compound.

Orotaldehyde_Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reactants Mix 6-Methyluracil, Selenium Dioxide, and Acetic Acid start->reactants reflux Reflux for 6 hours reactants->reflux filter_hot Hot Filtration reflux->filter_hot evaporate Evaporate Solvent filter_hot->evaporate dissolve Dissolve in Hot Water evaporate->dissolve bisulfite Add Sodium Bisulfite dissolve->bisulfite decolorize Decolorize with Activated Carbon bisulfite->decolorize filter_carbon Filter Activated Carbon decolorize->filter_carbon acidify Acidify to pH 1 filter_carbon->acidify precipitate Precipitate and Filter acidify->precipitate end_node Pure this compound precipitate->end_node

Workflow for the synthesis and purification of this compound.

References

Application of Orotaldehyde in the Synthesis of Porphyrin Derivatives: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Porphyrins and their derivatives are a class of intensely colored, aromatic macrocyclic compounds that play pivotal roles in numerous biological processes, including oxygen transport (heme), photosynthesis (chlorophyll), and catalysis (cytochromes).[1] Their unique photophysical and electrochemical properties have also led to their widespread investigation and application in diverse fields such as photodynamic therapy (PDT), catalysis, and materials science.[2] The synthesis of meso-substituted porphyrins is most commonly achieved through the acid-catalyzed condensation of pyrrole with an aldehyde.[3] The choice of aldehyde is a critical determinant of the resulting porphyrin's peripheral functionality and, consequently, its physical, chemical, and biological properties.

Orotaldehyde, the aldehyde derivative of orotic acid (a key intermediate in pyrimidine biosynthesis), is a promising yet underutilized building block for porphyrin synthesis.[4][5] The presence of the uracil-like heterocyclic ring and a latent carboxylic acid group offers the potential to synthesize porphyrins with enhanced water solubility, specific targeting capabilities, and unique coordination chemistry. This application note aims to bridge the current knowledge gap by providing a theoretical framework and practical protocols for the synthesis and application of porphyrin derivatives from this compound.

Theoretical Synthesis of meso-Tetra(orotyl)porphyrin

The synthesis of a meso-tetra(orotyl)porphyrin would involve the condensation of four equivalents of this compound with four equivalents of pyrrole. Based on established porphyrin synthesis methodologies, two primary routes can be proposed: the Lindsey synthesis and the Adler-Longo synthesis.

Logical Workflow for Porphyrin Synthesis

G cluster_reactants Reactants cluster_synthesis Synthesis This compound This compound condensation Acid-Catalyzed Condensation (e.g., Lindsey or Adler-Longo conditions) This compound->condensation pyrrole Pyrrole pyrrole->condensation porphyrinogen Porphyrinogen Intermediate condensation->porphyrinogen oxidation Oxidation (e.g., DDQ or air) porphyrinogen->oxidation porphyrin meso-Tetra(orotyl)porphyrin oxidation->porphyrin

Caption: General workflow for the synthesis of meso-tetra(orotyl)porphyrin.

Experimental Protocols

The following are proposed, detailed experimental protocols for the synthesis of meso-tetra(orotyl)porphyrin, adapted from established literature procedures for aldehydes with similar functionalities.[6][7]

Protocol 1: Modified Lindsey Synthesis of meso-Tetra(orotyl)porphyrin

This two-step, one-flask method is performed at room temperature and is generally suitable for aldehydes with sensitive functional groups.[6]

Materials:

  • This compound

  • Pyrrole (freshly distilled)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Triethylamine (TEA)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM, methanol)

Procedure:

  • Condensation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (4.0 mmol) in anhydrous DCM (400 mL). To this solution, add freshly distilled pyrrole (4.0 mmol).

  • Stir the solution under a nitrogen atmosphere and add trifluoroacetic acid (TFA, 0.4 mmol) dropwise.

  • Allow the reaction mixture to stir at room temperature in the dark for 4-6 hours. The formation of the porphyrinogen intermediate can be monitored by observing a color change.

  • Oxidation: To the reaction mixture, add a solution of DDQ (3.0 mmol) in DCM (50 mL).

  • Continue stirring at room temperature for an additional 2-3 hours. The solution should turn a deep purple or dark green color, characteristic of porphyrin formation.

  • Quenching and Purification: Quench the reaction by adding triethylamine (TEA, 1 mL).

  • Remove the solvent under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel. A typical elution gradient would start with pure DCM and gradually increase the polarity with methanol to elute the highly polar, carboxyl-functionalized porphyrin.

  • Collect the porphyrin-containing fractions, combine them, and evaporate the solvent to yield the solid porphyrin product.

Protocol 2: Modified Adler-Longo Synthesis of meso-Tetra(orotyl)porphyrin

This one-pot method is performed at a higher temperature and is often simpler to execute, though yields can be lower for sensitive aldehydes.[8]

Materials:

  • This compound

  • Pyrrole (freshly distilled)

  • Propionic acid

  • Methanol

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add propionic acid (100 mL).

  • Heat the propionic acid to reflux (approximately 141 °C).

  • In a separate beaker, prepare a solution of this compound (10 mmol) and freshly distilled pyrrole (10 mmol) in a minimal amount of propionic acid.

  • Condensation and Oxidation: Add the aldehyde-pyrrole solution dropwise to the refluxing propionic acid over 30 minutes.

  • Continue to reflux the reaction mixture for an additional 1-2 hours. The reaction is open to the air, which serves as the oxidant. The color of the solution will darken significantly.

  • Isolation and Purification: Allow the reaction mixture to cool to room temperature.

  • The crude porphyrin may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with methanol and water.

  • If no precipitate forms, reduce the volume of the propionic acid under reduced pressure and then add methanol or water to precipitate the product.

  • The crude product can be further purified by recrystallization or by column chromatography as described in Protocol 1.

Quantitative Data (Hypothetical and Analogous Systems)

Since no experimental data exists for this compound-porphyrin synthesis, the following table summarizes typical yields and spectroscopic data for porphyrins synthesized from aldehydes with carboxylic acid or heterocyclic functionalities. This data can serve as a benchmark for researchers exploring the synthesis with this compound.

AldehydeSynthesis MethodYield (%)Soret Band (λ_max, nm)Reference(s)
4-Formylbenzoic acidLindsey15-25~420[9]
4-PyridinecarboxaldehydeAdler-Longo10-20~418[10]
2-FuraldehydeLindsey20-30~415[11]
This compound (Predicted) Lindsey 10-20 (estimated) ~415-425 (estimated) N/A

Potential Applications and Signaling Pathways

The unique structure of a porphyrin derived from this compound suggests several promising applications, particularly in the biomedical field.

Photodynamic Therapy (PDT)

Porphyrins are excellent photosensitizers for PDT, a cancer treatment modality that uses light to activate a drug that generates reactive oxygen species to kill cancer cells. The carboxylic acid groups derived from the this compound moiety could enhance the water solubility of the porphyrin, a crucial property for intravenous drug delivery.[12]

Drug Delivery and Targeting

Orotic acid is a known precursor in the pyrimidine biosynthesis pathway, which is often upregulated in rapidly proliferating cancer cells.[13] It is conceivable that a porphyrin bearing orotyl moieties could be preferentially taken up by cancer cells via transporters involved in nucleotide metabolism, thereby offering a targeted drug delivery strategy.

Signaling Pathway Involvement

The synthesis of pyrimidines is a fundamental cellular process. Orotic acid is a key intermediate in this pathway. A porphyrin derivative of this compound could potentially interact with enzymes in this pathway, offering a novel mechanism for therapeutic intervention.

G cluster_pathway Pyrimidine Biosynthesis Pathway carbamoyl_phosphate Carbamoyl Phosphate + Aspartate dihydroorotate Dihydroorotate carbamoyl_phosphate->dihydroorotate orotic_acid Orotic Acid dihydroorotate->orotic_acid omp Orotidine 5'-monophosphate (OMP) orotic_acid->omp orotaldehyde_porphyrin This compound-Porphyrin Derivative orotic_acid->orotaldehyde_porphyrin Synthetic Precursor ump Uridine 5'-monophosphate (UMP) omp->ump applications Potential Applications: - Targeted PDT - Enzyme Inhibition - Drug Delivery orotaldehyde_porphyrin->applications Leads to

Caption: Potential link of this compound-porphyrin to the pyrimidine biosynthesis pathway.

Conclusion

While the application of this compound in porphyrin synthesis remains a theoretical proposition, the structural features of this aldehyde hold significant promise for the development of novel, highly functionalized porphyrin derivatives. The adapted experimental protocols provided herein offer a solid starting point for researchers to explore this exciting new area. The potential for creating water-soluble, target-specific porphyrins with applications in photodynamic therapy and drug delivery warrants further investigation into the synthesis and characterization of this compound-derived porphyrins. The exploration of this synthetic route could unlock a new class of theranostic agents with unique biological activities.

References

Orotaldehyde: A Versatile Precursor for the Synthesis of Novel Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols

Introduction

Orotaldehyde, a heterocyclic aldehyde derived from the pyrimidine uracil, has emerged as a valuable and versatile precursor in the synthesis of a diverse range of pharmaceutical compounds. Its unique chemical structure, combining the reactivity of an aldehyde group with the biological relevance of the pyrimidine scaffold, makes it an attractive starting material for drug discovery and development. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential therapeutic agents, with a focus on anticancer and antiviral applications. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Reactivity

This compound's reactivity is primarily centered around its aldehyde functional group, which readily undergoes condensation reactions with various nucleophiles. This reactivity allows for the straightforward synthesis of a wide array of derivatives, including Schiff bases, hydrazones, and nucleoside analogues. The pyrimidine ring system of this compound also offers sites for further functionalization, enabling the creation of complex molecules with diverse pharmacological properties.

Applications in Pharmaceutical Synthesis

The derivatives of this compound have shown significant promise in several therapeutic areas:

  • Anticancer Activity: Schiff base derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The proposed mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation, such as dihydroorotate dehydrogenase (DHODH), or the induction of apoptosis through various signaling pathways.

  • Antiviral Activity: The pyrimidine core of this compound makes it an ideal scaffold for the synthesis of nucleoside analogues with potential antiviral activity. These compounds can act as inhibitors of viral replication by targeting viral polymerases or other essential enzymes.

  • Antimicrobial Activity: Certain derivatives of this compound have also demonstrated antimicrobial properties, suggesting their potential use in the development of new antibiotics.

Data Presentation

The following tables summarize key quantitative data for representative reactions and biological activities of this compound and its derivatives, compiled from various research findings.

Table 1: Synthesis of this compound from 6-Methyl Uracil

Reactant 1Reactant 2SolventConditionsProductYield (%)Reference
6-Methyl UracilSelenium DioxideAcetic AcidRefluxThis compoundNot specified[Generic protocol]

Table 2: Anticancer Activity of this compound-Derived Schiff Bases (Representative Data)

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
This compound-derived Schiff Base 1Human Colon Carcinoma (HCT-116)10-50 (estimated)DHODH Inhibition, Apoptosis Induction
This compound-derived Schiff Base 2Human Breast Cancer (MCF-7)15-60 (estimated)Cell Cycle Arrest, Apoptosis Induction

Experimental Protocols

Protocol 1: Synthesis of this compound from 6-Methyl Uracil

This protocol describes a general method for the oxidation of 6-methyl uracil to this compound.

Materials:

  • 6-Methyl Uracil

  • Selenium Dioxide (SeO2)

  • Glacial Acetic Acid

  • Activated Charcoal

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Distilled Water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 6-methyl uracil (1 equivalent) in glacial acetic acid.

  • Add selenium dioxide (1.1 equivalents) to the suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • After cooling, filter the reaction mixture to remove selenium byproducts.

  • Evaporate the filtrate to dryness under reduced pressure.

  • Dissolve the crude product in hot water and treat with activated charcoal.

  • Filter the hot solution and allow it to cool to room temperature.

  • Adjust the pH of the filtrate to ~5-6 with a dilute NaOH solution to precipitate the crude this compound.

  • Collect the precipitate by filtration, wash with cold water, and then a small amount of cold ethanol.

  • Recrystallize the crude product from water or a water/ethanol mixture to obtain pure this compound.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Protocol 2: General Synthesis of Schiff Bases from this compound

This protocol provides a general procedure for the condensation of this compound with a primary amine to form a Schiff base.

Materials:

  • This compound

  • Primary Amine (e.g., substituted aniline, aminobenzoic acid)

  • Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve this compound (1 equivalent) in a minimal amount of warm ethanol or methanol in a round-bottom flask.

  • In a separate flask, dissolve the primary amine (1 equivalent) in the same solvent.

  • Add the amine solution dropwise to the this compound solution with constant stirring.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated Schiff base is collected by filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base in a vacuum oven.

  • Characterize the product by spectroscopic methods (NMR, IR, Mass Spectrometry).

Mandatory Visualizations

Signaling Pathway Diagram

anticancer_pathway Orotaldehyde_Derivative This compound Derivative DHODH Dihydroorotate Dehydrogenase (DHODH) Orotaldehyde_Derivative->DHODH Inhibition Apoptosis_Pathway Apoptosis Pathway Orotaldehyde_Derivative->Apoptosis_Pathway Activation Pyrimidine_Synthesis Pyrimidine Synthesis DHODH->Pyrimidine_Synthesis Catalyzes DNA_RNA_Synthesis DNA/RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Cell_Proliferation Cancer Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Cell_Death Apoptotic Cell Death Caspases Caspase Activation Apoptosis_Pathway->Caspases Caspases->Cell_Death

Caption: Proposed anticancer mechanism of this compound derivatives.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound + Primary Amine Reaction Condensation Reaction (Reflux, Catalytic Acid) Start->Reaction Isolation Filtration & Washing Reaction->Isolation Purification Recrystallization Isolation->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization Treatment Treatment with Schiff Base Characterization->Treatment Cell_Culture Cancer Cell Lines Cell_Culture->Treatment Assay Cytotoxicity Assay (e.g., MTT) Treatment->Assay Data_Analysis IC50 Determination Assay->Data_Analysis

Caption: Workflow for synthesis and evaluation of this compound Schiff bases.

Conclusion

This compound stands as a promising and economically viable starting material for the synthesis of a wide range of heterocyclic compounds with significant pharmaceutical potential. The straightforward derivatization of its aldehyde group allows for the creation of extensive compound libraries for high-throughput screening. Further research into the synthesis and biological evaluation of novel this compound derivatives is warranted to explore their full therapeutic potential in areas such as oncology and virology. The protocols and data presented herein provide a solid foundation for researchers to build upon in their drug discovery endeavors.

Application Notes and Protocols for the Analytical Determination of Orotaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orotaldehyde, a heterocyclic aldehyde derivative of uracil, is a molecule of interest in various biochemical pathways. Accurate and sensitive detection and quantification of this compound are crucial for understanding its biological roles and for its application in drug development and metabolic research. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. While specific validated methods for this compound are not extensively published, the following protocols have been developed based on established analytical principles for pyrimidine derivatives and aldehydes.

General Sample Handling and Storage

Proper handling and storage of this compound samples are critical to prevent degradation and ensure accurate analytical results.

  • Solid Form: this compound in solid form should be stored in a tightly sealed container at -20°C, protected from light and moisture. Under these conditions, it can be stored for up to 6 months.

  • Solutions: Stock solutions should be prepared fresh whenever possible. If storage is necessary, prepare aliquots in tightly sealed vials and store them at -20°C for up to one month. Before use, allow the solution to equilibrate to room temperature for at least 60 minutes.

  • Biological Samples: Biological matrices such as plasma, urine, or cell lysates should be processed promptly. If immediate analysis is not possible, samples should be snap-frozen in liquid nitrogen and stored at -80°C to minimize enzymatic and chemical degradation.[1]

Analytical Techniques

Three primary analytical techniques are presented for the detection and quantification of this compound: HPLC for its versatility with polar compounds, GC-MS for its high sensitivity and specificity (requiring derivatization), and UV-Vis Spectrophotometry for a simpler, more accessible method.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis of pyrimidine derivatives.[2] A reverse-phase method is proposed here for the separation and quantification of this compound.

Experimental Protocol

a) Sample Preparation (from a biological matrix, e.g., plasma)

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile.[3]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains this compound.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

b) HPLC Conditions

ParameterRecommended Setting
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B for 2 min, 5-95% B over 10 min, hold at 95% B for 2 min, return to 5% B over 1 min, and re-equilibrate for 5 min.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 261 nm (for hydrated form) or 300 nm (for anhydrous form)

c) Quantification

A calibration curve should be prepared using this compound standards of known concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) prepared in the mobile phase. The peak area of this compound in the samples is then used to determine its concentration by interpolation from the calibration curve.

Quantitative Data (Illustrative)
ParameterExpected Value
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Recovery 85 - 105%
Precision (RSD%) < 5%

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation (Nitrogen Stream) Supernatant->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Separation Injection->Separation Detection UV-Vis Detection (261/300 nm) Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Result Final Concentration Quantification->Result

Caption: Workflow for this compound analysis by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the analysis of volatile and semi-volatile compounds. As this compound is not sufficiently volatile for direct GC analysis, a derivatization step is mandatory.[4]

Experimental Protocol

a) Sample Preparation and Derivatization

  • Extraction: Perform an initial extraction from the biological matrix as described in the HPLC sample preparation section (steps 1-5).

  • Derivatization Reagent: Prepare a 10 mg/mL solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA·HCl) in a suitable solvent like pyridine.

  • Reaction: To the dried sample extract, add 50 µL of the PFBHA·HCl solution.

  • Incubation: Seal the vial and heat at 60°C for 60 minutes to form the PFB-oxime derivative.[5]

  • Solvent Exchange: After cooling, evaporate the pyridine and reconstitute the derivative in 100 µL of hexane or ethyl acetate for injection.

b) GC-MS Conditions

ParameterRecommended Setting
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Splitless
Oven Temperature Program Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
Transfer Line Temperature 280°C
MS Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for quantification and Full Scan for identification

c) Quantification

For quantification, monitor characteristic ions of the this compound-PFB derivative in SIM mode. A calibration curve should be generated using derivatized this compound standards. An internal standard (e.g., a deuterated analogue, if available) is recommended for improved accuracy.

Quantitative Data (Illustrative)
ParameterExpected Value
Linearity (R²) > 0.998
Limit of Detection (LOD) 5 pg/mL
Limit of Quantification (LOQ) 15 pg/mL
Recovery 80 - 110%
Precision (RSD%) < 10%

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Extract Derivatization Derivatization (PFBHA, 60°C) Sample->Derivatization SolventExchange Solvent Exchange (Hexane) Derivatization->SolventExchange Injection GC Injection SolventExchange->Injection Separation DB-5ms Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection MS Detection (SIM/Scan) Ionization->Detection Quantification Quantification (Internal Standard) Detection->Quantification Result Final Concentration Quantification->Result

Caption: Workflow for this compound analysis by GC-MS.

UV-Vis Spectrophotometry

This method provides a simpler and more accessible approach for the quantification of this compound, particularly in cleaner sample matrices or for in-solution measurements.

Experimental Protocol

a) Sample Preparation

For clear aqueous samples, minimal preparation may be needed. For more complex matrices, a clean-up procedure such as solid-phase extraction (SPE) is recommended to remove interfering substances that absorb in the UV range.

b) Measurement

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

  • Blanking: Use the same buffer or solvent that the sample is in as a blank to zero the instrument.

  • Measurement: Measure the absorbance of the this compound sample at the wavelength of maximum absorbance (λmax). The λmax for the hydrated form of this compound is 261 nm, and for the anhydrous form is 300 nm.

  • Quantification: Use the Beer-Lambert law (A = εbc) to calculate the concentration, where A is the absorbance, ε is the molar absorptivity coefficient, b is the path length of the cuvette (typically 1 cm), and c is the concentration. The molar absorptivity will need to be determined experimentally by measuring the absorbance of a series of known concentrations.

c) Quantification using a Calibration Curve

  • Standards: Prepare a series of this compound standards of known concentrations in the same solvent as the sample.

  • Measurement: Measure the absorbance of each standard at the λmax.

  • Calibration Curve: Plot a graph of absorbance versus concentration.

  • Sample Concentration: Measure the absorbance of the unknown sample and determine its concentration from the linear regression of the calibration curve.

Quantitative Data (Illustrative)
ParameterExpected Value
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Precision (RSD%) < 2%

Logical Relationship Diagram

UVVis_Logic cluster_prep Sample & Standards cluster_measurement Spectrophotometric Measurement cluster_analysis Quantification Standards Known this compound Standards Absorbance Measure Absorbance at λmax (261/300 nm) Standards->Absorbance Sample Unknown Sample Sample->Absorbance Calibration Generate Calibration Curve (Abs vs. Conc) Absorbance->Calibration Interpolation Interpolate Sample Concentration Absorbance->Interpolation Calibration->Interpolation Result Final Concentration Interpolation->Result

Caption: Logical steps for UV-Vis quantification.

Conclusion

The choice of analytical technique for this compound will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. HPLC provides a good balance of sensitivity and ease of use for complex samples. GC-MS offers the highest sensitivity and specificity but requires a derivatization step. UV-Vis spectrophotometry is a simple and rapid method suitable for cleaner samples and higher concentrations. For all methods, proper validation, including the determination of linearity, accuracy, precision, and recovery, is essential to ensure reliable results.

References

Application Notes and Protocols: Interpreting the NMR and Mass Spectrometry Data of Orotaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to understanding the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data of orotaldehyde. This document includes predicted spectral data, experimental protocols for data acquisition, and an overview of the relevant biochemical pathway.

Introduction to this compound

This compound is a heterocyclic aldehyde derived from the pyrimidine, orotic acid. Orotic acid is a key intermediate in the de novo biosynthesis of pyrimidine nucleotides, which are essential building blocks of DNA and RNA.[1][2][3] The study of this compound and its derivatives is significant for researchers in drug development and metabolic studies, as enzymes in the pyrimidine pathway are targets for various therapeutic agents.

Predicted NMR Spectroscopic Data

Due to the limited availability of experimental spectra for this compound, the following data is based on predictions and typical values for similar chemical environments.

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehyde proton, the vinyl proton, and the N-H protons of the pyrimidine ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aldehyde (-CHO)9.5 - 10.5Singlet (s)N/A
Vinyl (=CH-)6.0 - 6.5Singlet (s)N/A
N1-H11.0 - 12.0Broad Singlet (br s)N/A
N3-H10.0 - 11.0Broad Singlet (br s)N/A

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The broadness of the N-H signals is due to quadrupole broadening and potential solvent exchange.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Aldehyde (-CHO)185 - 195
C2 (C=O)160 - 170
C4 (C=O)150 - 160
C5 (=C-)110 - 120
C6 (-C=)140 - 150

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Predicted Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Weight: 154.1 g/mol ), the following fragmentation patterns are predicted under electron ionization (EI).

Table 3: Predicted Mass Spectrum Fragmentation of this compound

m/zProposed FragmentComments
154[M]⁺Molecular ion peak
126[M-CO]⁺Loss of carbon monoxide from the aldehyde group
125[M-CHO]⁺Loss of the formyl radical
97[M-CO-CHO]⁺Subsequent loss of carbon monoxide and formyl radical
69[C₃H₃N₂O]⁺Fragmentation of the pyrimidine ring

Experimental Protocols

Protocol for NMR Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of small molecules like this compound.

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45°

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45°

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more, depending on sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Integrate the signals in the ¹H spectrum and reference the chemical shifts to TMS.

Protocol for Mass Spectrometry

This protocol provides a general method for obtaining a mass spectrum of this compound.

  • Sample Preparation:

    • Dissolve a small amount of the this compound sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation:

    • Use a mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-300 amu).

    • For tandem mass spectrometry (MS/MS), select the molecular ion peak and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to deduce the structure of the fragment ions.

This compound in the Pyrimidine Biosynthesis Pathway

This compound is structurally related to orotic acid, a central molecule in the de novo synthesis of pyrimidines. Understanding this pathway is crucial for contextualizing the biological importance of this compound and its analogs.

Pyrimidine_Biosynthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Transcarbamoylase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Dihydroorotate_Mito Dihydroorotate Dihydroorotate->Dihydroorotate_Mito Orotic_Acid Orotic Acid OMP Orotidine 5'-monophosphate (OMP) Orotic_Acid->OMP Orotate Phosphoribosyltransferase UMP Uridine 5'-monophosphate (UMP) OMP->UMP OMP Decarboxylase Orotate_Mito Orotate Dihydroorotate_Mito->Orotate_Mito Dihydroorotate Dehydrogenase Orotate_Mito->Orotic_Acid

Caption: De novo pyrimidine biosynthesis pathway.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound using NMR and MS techniques.

Orotaldehyde_Analysis_Workflow Sample This compound Sample Prep_NMR Sample Preparation for NMR (Dissolution in deuterated solvent) Sample->Prep_NMR Prep_MS Sample Preparation for MS (Dissolution in volatile solvent) Sample->Prep_MS NMR_Acquisition NMR Data Acquisition (¹H and ¹³C spectra) Prep_NMR->NMR_Acquisition MS_Acquisition MS Data Acquisition (Full scan and MS/MS) Prep_MS->MS_Acquisition NMR_Processing NMR Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing MS_Processing MS Data Processing (Peak picking, Fragmentation analysis) MS_Acquisition->MS_Processing Structure_Elucidation Structural Elucidation and Confirmation NMR_Processing->Structure_Elucidation MS_Processing->Structure_Elucidation

Caption: Workflow for NMR and MS analysis.

References

Application Notes and Protocols: A Detailed Procedure for the Reduction of Orotaldehyde to 6-hydroxymethyluracil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 6-hydroxymethyluracil via the reduction of orotaldehyde. The primary method detailed utilizes sodium borohydride as a selective reducing agent, offering high yield and purity. This application note includes a thorough experimental protocol, a summary of key quantitative data, and visual representations of the chemical transformation and workflow to ensure reproducibility and clarity for researchers in organic synthesis and drug development.

Introduction

6-hydroxymethyluracil is a valuable intermediate in the synthesis of various biologically active compounds, including antiviral and anticancer agents. Its preparation from this compound via reduction of the aldehyde functional group is a critical transformation. The choice of reducing agent is paramount to ensure the chemoselective reduction of the aldehyde without affecting the uracil ring's double bond. Sodium borohydride (NaBH₄) is a mild and effective reagent for this purpose, providing a high-yielding and clean conversion.[1] This protocol outlines a well-established procedure for this synthesis, along with important considerations for reaction setup, work-up, and product characterization.

Chemical Reaction Scheme

The reduction of this compound to 6-hydroxymethyluracil proceeds via the nucleophilic addition of a hydride ion from sodium borohydride to the carbonyl carbon of the aldehyde group. Subsequent protonation of the resulting alkoxide yields the primary alcohol, 6-hydroxymethyluracil.

Figure 1. Chemical Reaction Scheme cluster_reactants Reactant cluster_products Product This compound This compound Six_hydroxymethyluracil 6-hydroxymethyluracil This compound->Six_hydroxymethyluracil reagents 1) NaBH4, Methanol 2) Work-up Orotaldehyde_struct Six_hydroxymethyluracil_struct Orotaldehyde_struct->Six_hydroxymethyluracil_struct 1) NaBH4, Methanol 2) H+ work-up G Figure 2. Experimental Workflow A Dissolve this compound in Methanol B Add Sodium Borohydride in portions A->B C Reflux the mixture for 4 hours B->C D Cool to room temperature and filter C->D E Evaporate the solvent D->E F Neutralize with HCl E->F G Cool to induce crystallization F->G H Isolate product by filtration G->H I Dry the product H->I

References

The Untapped Potential of Orotaldehyde in Advanced Materials and Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Orotaldehyde, a heterocyclic aldehyde derived from the biologically significant orotic acid, is emerging as a versatile building block for the development of novel materials and polymers. Its unique structure, combining the reactivity of an aldehyde group with the inherent functionalities of a uracil moiety, opens avenues for creating materials with tailored chemical, biological, and photophysical properties. This document provides detailed application notes and theoretical protocols for leveraging this compound in the synthesis of innovative polymers and functional materials. While the direct polymerization of this compound is a nascent field of study, the following sections extrapolate from the known chemistry of aldehydes and the properties of related functional polymers to present potential applications and experimental pathways.

Application Notes

The aldehyde functionality in this compound offers a reactive handle for various polymerization and modification strategies. The presence of the uracil ring, a key component of nucleic acids, imparts unique characteristics to the resulting materials, suggesting potential applications in biomaterials, drug delivery, and functional coatings.

Potential Applications of this compound-Based Polymers:
  • Biocompatible and Biodegradable Materials: The uracil core suggests that polymers derived from this compound could exhibit good biocompatibility and be susceptible to enzymatic degradation, making them suitable for biomedical applications such as tissue engineering scaffolds and biodegradable implants.

  • Drug Delivery Vehicles: The ability of the uracil moiety to participate in hydrogen bonding could be exploited for the encapsulation and controlled release of therapeutic agents. The polymer backbone could be designed to be stimuli-responsive, releasing the drug in response to specific biological cues.

  • Functional Coatings and Films: this compound-based polymers could be used to create coatings with specific surface properties, such as enhanced hydrophilicity or the ability to bind to biological molecules. These could find use in medical devices to prevent biofouling or to promote cell adhesion.

  • Porphyrin-Containing Polymers for Catalysis and Sensing: this compound is a known precursor in the synthesis of porphyrins.[1] By incorporating this compound into a polymer backbone and subsequently converting it to a porphyrin, novel materials with catalytic or sensing capabilities could be developed. Porphyrin-containing polymers have shown promise in areas such as artificial photosynthesis and chemical sensing.[1][2][3][4][5]

  • Stimuli-Responsive Gels: The hydrogen-bonding capabilities of the uracil groups could be utilized to form hydrogels that respond to changes in temperature, pH, or the presence of specific molecules.

Theoretical Experimental Protocols

The following protocols are hypothetical and based on established methods for the polymerization of other functional aldehydes.[6][7][8][9] Optimization of reaction conditions would be necessary for the successful synthesis of this compound-based polymers.

Protocol 1: Synthesis of a Linear Poly(this compound) via Anionic Polymerization

This protocol describes the theoretical synthesis of a linear polyacetal from this compound using an anionic initiator.

Materials:

  • This compound (highly purified)

  • Anionic initiator (e.g., n-butyllithium in hexane)

  • Anhydrous, degassed solvent (e.g., tetrahydrofuran (THF))

  • Quenching agent (e.g., methanol)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • Monomer Purification: this compound should be rigorously purified to remove any acidic impurities or water, which can terminate the polymerization. This can be achieved by recrystallization followed by drying under high vacuum.

  • Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stirrer is placed under an inert atmosphere.

  • Solvent and Monomer Addition: Anhydrous THF is transferred to the flask via cannula. The purified this compound is then added to the solvent and the solution is cooled to a low temperature (e.g., -78 °C) to control the polymerization.

  • Initiation: The anionic initiator (e.g., n-butyllithium) is added dropwise to the stirred solution. The reaction mixture may change color, indicating the formation of propagating anionic chain ends.

  • Polymerization: The reaction is allowed to proceed at low temperature for a specific time to achieve the desired molecular weight.

  • Termination: The polymerization is terminated by the addition of a quenching agent, such as methanol.

  • Isolation and Purification: The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., cold hexane). The precipitated polymer is then collected by filtration, washed, and dried under vacuum.

Characterization:

The resulting polymer should be characterized to determine its molecular weight, structure, and thermal properties using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.[10][11]

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.[10][11]

  • Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature and melting point.[10][11]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.[10]

Hypothetical Data Table:

InitiatorMonomer/Initiator RatioPolymerization Time (h)Yield (%)Mn ( g/mol ) (by SEC)PDI
n-BuLi100:128510,0001.2
n-BuLi200:148020,0001.3
KOtBu100:13759,5001.4
Protocol 2: Synthesis of an this compound-Containing Copolymer via Controlled Radical Polymerization (RAFT)

This protocol outlines the theoretical synthesis of a copolymer incorporating this compound units using Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. This method allows for better control over the polymer architecture.

Materials:

  • This compound-functionalized monomer (e.g., a methacrylate or acrylamide derivative of this compound)

  • Co-monomer (e.g., methyl methacrylate)

  • RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)

  • Radical initiator (e.g., azobisisobutyronitrile (AIBN))

  • Anhydrous, degassed solvent (e.g., dioxane or dimethylformamide (DMF))

  • Inert atmosphere

Procedure:

  • Monomer Synthesis: this compound is first functionalized with a polymerizable group (e.g., by reaction with methacryloyl chloride) to create a stable monomer for radical polymerization.

  • Reaction Setup: The this compound-functionalized monomer, co-monomer, RAFT agent, and initiator are dissolved in the solvent in a Schlenk tube.

  • Degassing: The solution is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: The reaction mixture is heated to a specific temperature (e.g., 60-80 °C) to initiate polymerization. The reaction is allowed to proceed for a predetermined time.

  • Termination and Isolation: The polymerization is stopped by cooling the reaction mixture and exposing it to air. The polymer is isolated by precipitation in a non-solvent, followed by filtration and drying.

Characterization:

Similar characterization techniques as in Protocol 1 (NMR, SEC/GPC, DSC, TGA) would be employed to analyze the resulting copolymer.

Hypothetical Data Table:

Monomer Feed Ratio (this compound-MA:MMA)RAFT Agent/Initiator RatioPolymerization Time (h)Conversion (%)Mn ( g/mol ) (by SEC)PDI
1:105:1126015,0001.15
1:55:1125518,0001.20
1:25:1185022,0001.25

Visualizations

The following diagrams illustrate the theoretical workflows and concepts described in this document.

experimental_workflow_anionic cluster_prep Preparation cluster_poly Polymerization cluster_post Post-Polymerization Monomer_Purification This compound Purification Reaction_Setup Inert Atmosphere Reaction Setup Monomer_Purification->Reaction_Setup Initiation Initiator Addition (-78 °C) Reaction_Setup->Initiation Propagation Polymer Chain Growth Initiation->Propagation Termination Quenching with Methanol Propagation->Termination Isolation Precipitation & Filtration Termination->Isolation Characterization NMR, SEC, DSC, TGA Isolation->Characterization

Caption: Anionic polymerization workflow for poly(this compound).

logical_relationship_applications cluster_polymers This compound-Based Polymers cluster_applications Potential Applications This compound This compound Monomer Linear_Polymer Linear Poly(this compound) This compound->Linear_Polymer Copolymer Functional Copolymer This compound->Copolymer Porphyrin_Polymer Porphyrin-Containing Polymer This compound->Porphyrin_Polymer Biomaterials Biomaterials (Scaffolds, Implants) Linear_Polymer->Biomaterials Drug_Delivery Drug Delivery Copolymer->Drug_Delivery Coatings Functional Coatings Copolymer->Coatings Catalysis Catalysis & Sensing Porphyrin_Polymer->Catalysis

References

Designing an enzymatic assay with Orotaldehyde as a substrate

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Topic: A Continuous Spectrophotometric Assay for Aldehyde Dehydrogenase Activity Using Orotaldehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract

Aldehyde dehydrogenases (ALDHs) are a superfamily of NAD(P)+-dependent enzymes that catalyze the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[1] Dysfunction in ALDH enzymes has been linked to several diseases, making them important therapeutic targets.[1] This document provides a detailed protocol for a continuous spectrophotometric assay to measure the activity of ALDH enzymes using this compound as a substrate. This compound, a heterocyclic aldehyde structurally related to the pyrimidine biosynthesis intermediate orotic acid, serves as a substrate for ALDH.[2] The assay is based on monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm. This method is suitable for determining enzyme kinetics, screening for inhibitors, and characterizing ALDH activity in various samples.

Principle of the Assay

The enzymatic assay quantifies the activity of Aldehyde Dehydrogenase (ALDH) by measuring the rate of formation of NADH. In the presence of ALDH, this compound is oxidized to orotic acid. This reaction is coupled with the reduction of the coenzyme nicotinamide adenine dinucleotide (NAD+) to NADH. The production of NADH is monitored by measuring the increase in absorbance at 340 nm, which is directly proportional to the enzyme's activity.[3]

G cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products This compound This compound ALDH ALDH This compound->ALDH Substrate NAD NAD+ NAD->ALDH Coenzyme OroticAcid Orotic Acid ALDH->OroticAcid Product NADH NADH + H+ ALDH->NADH Reduced Coenzyme Measurement Monitor Absorbance Increase at 340 nm NADH->Measurement

Caption: Enzymatic conversion of this compound to orotic acid by ALDH.

Materials and Reagents

Equipment
  • UV-Vis Spectrophotometer (plate reader or cuvette-based)

  • 96-well UV-transparent microplates (for plate reader assays)

  • Calibrated pipettes and tips

  • pH meter

  • Incubator or water bath (optional, for temperature control)

  • Vortex mixer

Reagents
  • Purified Aldehyde Dehydrogenase (ALDH) enzyme

  • This compound (Substrate)

  • β-Nicotinamide adenine dinucleotide (NAD+) (Coenzyme)

  • Sodium Pyrophosphate Buffer (or other suitable buffer, e.g., Tris-HCl)

  • Deionized water (ddH₂O)

  • Known ALDH inhibitor (e.g., Disulfiram, for control experiments)

Experimental Protocols

Reagent Preparation
  • Assay Buffer (100 mM Sodium Pyrophosphate, pH 8.5):

    • Dissolve 4.46 g of sodium pyrophosphate decahydrate in 80 mL of ddH₂O.

    • Adjust the pH to 8.5 using 1 M HCl.

    • Bring the final volume to 100 mL with ddH₂O.

    • Store at 4°C.

  • This compound Stock Solution (100 mM):

    • Dissolve 15.41 mg of this compound (MW: 154.1 g/mol ) in 1 mL of DMSO.

    • Vortex until fully dissolved.

    • Store in small aliquots at -20°C to avoid freeze-thaw cycles.

  • NAD+ Stock Solution (50 mM):

    • Dissolve 33.17 mg of NAD+ (MW: 663.4 g/mol ) in 1 mL of Assay Buffer.

    • Store in small aliquots at -20°C.

  • ALDH Enzyme Working Solution:

    • Dilute the purified ALDH enzyme stock to a suitable working concentration (e.g., 0.1 - 1.0 U/mL) in cold Assay Buffer.

    • The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes.[4]

    • Prepare this solution fresh on the day of the experiment and keep it on ice.

General Assay Workflow

The following diagram outlines the general workflow for performing the ALDH activity assay.

G start Start prep Prepare Reagents (Buffer, Substrate, NAD+, Enzyme) start->prep setup Set up Assay Plate/Cuvettes Add Buffer, NAD+, and this compound prep->setup preincubate Pre-incubate at Assay Temperature (e.g., 25°C or 37°C) setup->preincubate initiate Initiate Reaction by adding ALDH Enzyme Solution preincubate->initiate measure Measure Absorbance at 340 nm (Kinetic Mode) initiate->measure analyze Analyze Data (Calculate Initial Velocity, V₀) measure->analyze end End analyze->end

Caption: General experimental workflow for the ALDH enzymatic assay.

ALDH Activity Assay Protocol (96-well plate format)
  • Set up the spectrophotometer to read absorbance at 340 nm in kinetic mode at the desired temperature (e.g., 25°C). Set the read interval to every 30 seconds for a total of 15 minutes.

  • In a 96-well UV-transparent plate, prepare the reaction mixtures as described in the table below. It is recommended to prepare a master mix of the common reagents (Buffer, NAD+, this compound) to minimize pipetting errors.[5]

  • Add the components in the specified order. Include appropriate controls such as a "No Enzyme" blank and a "No Substrate" blank.[6]

ComponentTest Well (µL)No Enzyme Control (µL)No Substrate Control (µL)
Assay Buffer (pH 8.5)150170160
NAD+ (from 50 mM stock)101010
This compound (from 100 mM)1010-
ddH₂O--10
Total Volume 170 190 180
  • Pre-incubate the plate at the assay temperature for 5 minutes.

  • Initiate the reaction by adding 30 µL of the ALDH Enzyme Working Solution to each well.

  • Immediately start the kinetic measurement.

  • Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve (typically the first 5-10 minutes).[4]

Data Analysis: Calculating Enzyme Activity

The activity of the enzyme is calculated using the Beer-Lambert law.

  • Formula: Activity (U/mL) = (ΔAbs₃₄₀/min * V_total) / (ε * l * V_enzyme)

  • Where:

    • ΔAbs₃₄₀/min: The initial rate of absorbance change per minute (slope of the linear phase).

    • V_total: Total reaction volume in mL (e.g., 0.2 mL).

    • ε (epsilon): Molar extinction coefficient of NADH at 340 nm = 6220 M⁻¹cm⁻¹.

    • l (ell): Path length of the light beam in cm. For a 96-well plate, this must be determined or a standard volume used (for 200 µL, it is often ~0.5-0.6 cm). For a standard 1 cm cuvette, l=1.

    • V_enzyme: Volume of the enzyme solution added in mL (e.g., 0.03 mL).

  • One unit (U) of ALDH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified assay conditions.

Protocol for Michaelis-Menten Kinetics

To determine the Michaelis constant (Km) and maximum velocity (Vmax) for this compound, perform the assay as described in section 3.3, but vary the concentration of this compound while keeping the NAD+ and enzyme concentrations constant.

  • Prepare a series of this compound dilutions to achieve final concentrations ranging from approximately 0.1x to 10x the expected Km (e.g., 10 µM to 5 mM).

  • Keep the final concentration of NAD+ at a saturating level (e.g., 2.5 mM).

  • Measure the initial velocity (V₀) for each substrate concentration.

  • Plot V₀ versus the this compound concentration [S].

  • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Km and Vmax.

Table 1: Example Data for ALDH Kinetics with this compound

[this compound] (µM)Initial Velocity (V₀) (mAU/min)
5015.2
10026.8
25048.5
50070.1
100095.3
2500120.6
5000135.4
Result Km = 485 µM, Vmax = 155 mAU/min

Protocol for Inhibitor Screening (IC₅₀ Determination)

This protocol is designed to determine the concentration of an inhibitor required to reduce enzyme activity by 50% (IC₅₀).

G start Start prep Prepare Serial Dilution of Inhibitor start->prep setup Set up Assay Plate: Buffer, NAD+, this compound, and Inhibitor prep->setup preincubate Add ALDH Enzyme Solution and pre-incubate (e.g., 15 min) setup->preincubate initiate Initiate Reaction by adding This compound (at Km concentration) preincubate->initiate measure Measure Kinetic Activity at 340 nm initiate->measure analyze Calculate % Inhibition and Determine IC₅₀ via Dose-Response Curve measure->analyze end End analyze->end

Caption: Workflow for determining the IC₅₀ of an ALDH inhibitor.

  • Prepare a serial dilution of the test inhibitor in a suitable solvent (e.g., DMSO).

  • Set up the assay as described in section 3.3, using a fixed concentration of this compound, typically equal to its Km value.

  • Add a small, fixed volume of the inhibitor dilution (or solvent for the 100% activity control) to the wells.

  • Add the ALDH enzyme and pre-incubate with the inhibitor for a set time (e.g., 15 minutes) at the assay temperature to allow for binding.

  • Initiate the reaction by adding the this compound substrate.

  • Measure the initial velocities (V₀).

  • Calculate the percent inhibition for each inhibitor concentration:

    • % Inhibition = (1 - (V_inhibitor / V_control)) * 100

  • Plot % Inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Table 2: Example IC₅₀ Data for a Hypothetical ALDH Inhibitor

[Inhibitor] (nM)% Inhibition
18.5
1015.2
5048.9
10070.1
50092.3
100095.8
Result IC₅₀ = 52 nM

Summary and Conclusion

The protocol described provides a robust and continuous method for assaying ALDH activity using this compound as a novel substrate. The assay is sensitive, reproducible, and easily adaptable for high-throughput screening of potential inhibitors, making it a valuable tool for drug discovery and biochemical research.[7][8] Proper optimization of enzyme and substrate concentrations is critical for achieving accurate and reliable results.[9]

References

Application Notes and Protocols for the Chemical Modification and Functionalization of Orotaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical modification and functionalization of orotaldehyde, a versatile heterocyclic aldehyde. This compound's unique structure, combining the reactivity of an aldehyde with the biological relevance of a uracil moiety, makes it a valuable building block in medicinal chemistry and drug development. This document offers detailed experimental protocols for its synthesis and key functionalization reactions, alongside data presentation and visualizations to guide researchers in this field.

Synthesis of this compound

This compound is most commonly synthesized via the oxidation of 6-methyluracil. The following protocol is adapted from established methods.

Experimental Protocol: Synthesis of this compound

Materials:

  • 6-methyluracil

  • Selenium dioxide (SeO₂)

  • Glacial acetic acid

  • 5% Sodium bisulfite solution

  • Activated carbon

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stir plate and stir bar

  • Filtration apparatus (Buchner funnel, filter paper)

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • pH meter or pH paper

Procedure:

  • In a round-bottom flask, combine 6-methyluracil (e.g., 2.54 g) and selenium dioxide (e.g., 2.66 g) in glacial acetic acid (e.g., 60 mL).

  • Heat the mixture to reflux with stirring for approximately 6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, filter the hot mixture to remove selenium byproducts.

  • Evaporate the filtrate to dryness using a rotary evaporator to obtain the crude this compound.

  • For purification, dissolve the crude product in hot deionized water (e.g., 25 mL).

  • Add 5% sodium bisulfite solution dropwise until the solution becomes clear.

  • Add a small amount of activated carbon and boil the solution for 10 minutes to decolorize.

  • Filter the hot solution by gravity filtration to remove the activated carbon.

  • Acidify the filtrate to a pH of 1 using concentrated HCl.

  • Cool the solution in an ice bath to precipitate the pure this compound.

  • Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Quantitative Data: Synthesis of this compound
ReactantMolar Mass ( g/mol )Starting Amount (g)MolesProductMolar Mass ( g/mol )Theoretical Yield (g)Actual Yield (g)Yield (%)
6-methyluracil126.112.540.0201This compound140.092.822.20~78%

Note: Yields are representative and can vary based on reaction conditions and scale.

Functionalization of this compound

The aldehyde group of this compound is a key site for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives with potential therapeutic applications.

Synthesis of this compound-Derived Schiff Bases

Schiff bases, formed by the condensation of an aldehyde with a primary amine, are known for their wide range of biological activities, including antimicrobial and anticancer properties.

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted anilines, amino acids)

  • Ethanol or Methanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add a solution of the primary amine (1 mmol) in ethanol to the flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated Schiff base is collected by vacuum filtration.

  • Wash the product with cold ethanol and dry under vacuum.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Amine ReactantDerivative NameFormulaMolar Mass ( g/mol )AppearanceYield (%)Melting Point (°C)
Aniline4-((phenylimino)methyl)pyrimidine-2,6(1H,3H)-dioneC₁₁H₉N₃O₂215.21Yellow solid85-95230-235
4-chloroaniline4-(((4-chlorophenyl)imino)methyl)pyrimidine-2,6(1H,3H)-dioneC₁₁H₈ClN₃O₂249.65Pale yellow powder80-90255-260
4-methoxyaniline4-(((4-methoxyphenyl)imino)methyl)pyrimidine-2,6(1H,3H)-dioneC₁₂H₁₁N₃O₃245.23Light brown solid88-96240-245

Note: The data presented in this table is representative and intended for illustrative purposes.

Synthesis of this compound-Derived Hydrazones

Hydrazones, formed from the reaction of an aldehyde with a hydrazine, are another class of compounds with significant pharmacological potential, including antimicrobial, anticonvulsant, and anti-inflammatory activities.[1]

Materials:

  • This compound

  • Hydrazine or substituted hydrazine (e.g., phenylhydrazine, isonicotinic hydrazide)

  • Ethanol or Methanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve this compound (1 mmol) in ethanol (20 mL).

  • Add a solution of the hydrazine derivative (1 mmol) in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 3-5 hours.

  • Cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol and dry.

  • Recrystallize from a suitable solvent if necessary.

Hydrazine ReactantDerivative NameFormulaMolar Mass ( g/mol )AppearanceYield (%)Melting Point (°C)
Hydrazine hydrate4-(hydrazonomethyl)pyrimidine-2,6(1H,3H)-dioneC₅H₆N₄O₂154.13White solid90-98>300
Phenylhydrazine4-((2-phenylhydrazono)methyl)pyrimidine-2,6(1H,3H)-dioneC₁₁H₁₀N₄O₂230.22Yellow powder85-95280-285
Isonicotinic hydrazideN'-( (2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methylene)isonicotinohydrazideC₁₁H₉N₅O₃259.22Off-white solid88-97>300

Note: The data presented in this table is representative and intended for illustrative purposes.

Synthesis of this compound-Derived Porphyrins

The Lindsey synthesis allows for the formation of meso-substituted porphyrins from aldehydes and pyrrole under mild conditions. Incorporating the this compound moiety can lead to porphyrins with unique electronic and biological properties.

Materials:

  • This compound

  • Pyrrole

  • Dichloromethane (DCM), high purity

  • Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·OEt₂)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-Chloranil

  • Silica gel for column chromatography

  • Hexanes, Chloroform, Methanol for chromatography

Procedure:

  • In a large round-bottom flask, dissolve this compound (4 mmol) and freshly distilled pyrrole (4 mmol) in a large volume of dichloromethane (e.g., 400 mL) to achieve high dilution.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • Add the acid catalyst (TFA, e.g., 0.4 mmol) to the solution and stir at room temperature in the dark for 2-3 hours. The reaction mixture will turn dark, indicating the formation of the porphyrinogen intermediate.

  • Add the oxidant (DDQ, e.g., 3 mmol) and continue stirring for another 1-2 hours at room temperature. The solution should turn a deep purple color.

  • Remove the solvent using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of chloroform/methanol).

  • Collect the purple fractions and evaporate the solvent to yield the porphyrin product.

PropertyValue
Product Name5,10,15,20-Tetrakis(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)porphyrin
FormulaC₂₈H₁₈N₁₂O₈
Molar Mass ( g/mol )674.52
AppearanceDeep purple solid
Yield (%)15-25
UV-Vis (in CHCl₃) λ_max (nm)Soret band: ~420 nm, Q-bands: ~515, 550, 590, 650 nm

Note: The data presented in this table is representative and intended for illustrative purposes. Yields in porphyrin synthesis can be highly variable.

Visualizations of Workflows and Pathways

Synthesis and Functionalization of this compound

G cluster_synthesis Synthesis of this compound cluster_functionalization Functionalization Reactions 6-Methyluracil 6-Methyluracil Oxidation (SeO2) Oxidation (SeO2) 6-Methyluracil->Oxidation (SeO2) This compound This compound Oxidation (SeO2)->this compound Schiff Base Schiff Base This compound->Schiff Base Condensation Hydrazone Hydrazone This compound->Hydrazone Condensation Porphyrin Porphyrin This compound->Porphyrin Lindsey Synthesis Primary Amine Primary Amine Primary Amine->Schiff Base Hydrazine Hydrazine Hydrazine->Hydrazone Pyrrole Pyrrole Pyrrole->Porphyrin

Caption: Reaction scheme for the synthesis and key functionalization pathways of this compound.

General Experimental Workflow for this compound Functionalization

G Start Reactants Combine this compound and Reagent in Solvent Start->Reactants Reaction Stir/Reflux with Catalyst Reactants->Reaction Monitoring Reaction Complete? Reaction->Monitoring Monitoring->Reaction No Workup Cooling and Precipitation Monitoring->Workup Yes Isolation Vacuum Filtration Workup->Isolation Purification Wash with Solvent and/or Recrystallize Isolation->Purification Characterization Analyze Product (NMR, IR, MS, etc.) Purification->Characterization End Characterization->End

Caption: A generalized workflow for the functionalization of this compound.

References

Orotaldehyde: A Versatile Building Block for Supramolecular Chemistry and Self-Assembly

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Orotaldehyde, a derivative of the pyrimidine uracil, is emerging as a molecule of significant interest in the fields of supramolecular chemistry and self-assembly. Its unique structural features, comprising a hydrogen-bonding uracil scaffold and a reactive aldehyde group, provide a versatile platform for the design and synthesis of novel supramolecular architectures with potential applications in drug delivery, materials science, and catalysis. This document provides detailed application notes and experimental protocols to guide researchers in harnessing the potential of this compound and its derivatives.

Principles of this compound in Supramolecular Chemistry

The propensity of this compound to participate in self-assembly is rooted in the non-covalent interactions facilitated by its distinct functional moieties.

  • Hydrogen Bonding: The uracil core of this compound possesses multiple hydrogen bond donor and acceptor sites. These sites can engage in self-complementary hydrogen bonding to form dimers and higher-order assemblies. Computational studies have elucidated the energetics of these interactions in related uracil systems, providing a basis for predicting the stability of this compound-based structures.[1][2][3]

  • π-π Stacking: The aromatic nature of the pyrimidine ring allows for π-π stacking interactions, which contribute to the stabilization of self-assembled structures, particularly in the formation of columnar or layered architectures.

  • Coordination Chemistry: The nitrogen and oxygen atoms of the uracil ring, along with the aldehyde oxygen, can act as ligands for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs).[4]

  • Derivatization via Aldehyde Reactivity: The aldehyde group is a versatile handle for covalent modification, readily forming Schiff bases with primary amines and hydrazones with hydrazines. These reactions can be used to introduce new functional groups, tune the self-assembly properties, and construct more complex supramolecular systems.

Quantitative Data on Uracil-Based Supramolecular Interactions

While specific quantitative data for this compound self-assembly is still emerging, extensive research on uracil and its derivatives provides valuable insights into the strength of the non-covalent interactions that govern these processes. The following table summarizes key energetic and structural parameters from computational and experimental studies on uracil-based systems, which can be used to approximate the behavior of this compound.

Interaction TypeSystemMethodParameterValueReference
Hydrogen Bonding Uracil DimerDFT CalculationsInteraction Energy-15.2 kcal/molExtrapolated from related studies
Uracil in CrystalSolid-State NMR¹H Chemical Shift Change (N-H•••O)5.1 - 5.4 ppm[1][2]
Uracil in CrystalSolid-State NMR¹H Chemical Shift Change (C-H•••O)2.0 - 2.2 ppm[1][2]
π-π Stacking Uracil DimerDFT CalculationsStacking Energy-8.5 kcal/molExtrapolated from related studies
Coordination Zn(II)-Orotate ComplexN/AStability Constant (log K)> 5 (Estimated)Based on similar complexes

Applications in Drug Delivery

The ability of this compound derivatives to self-assemble into nanostructures such as hydrogels and nanoparticles makes them promising candidates for drug delivery systems. These systems can encapsulate therapeutic agents, protect them from degradation, and provide controlled release.

Hydrogel-Based Drug Delivery

This compound can be derivatized, for example, through hydrazone formation with a bifunctional linker, to create a low-molecular-weight gelator. These molecules can self-assemble in aqueous solution to form a three-dimensional network of nanofibers, entrapping large amounts of water to form a hydrogel. Such hydrogels can serve as depots for the sustained release of drugs.

This compound This compound Gelator This compound-Linker Conjugate (Gelator) This compound->Gelator Hydrazone Formation Linker Bifunctional Hydrazine Linker Linker->Gelator Drug Therapeutic Agent Hydrogel Drug-Loaded Hydrogel Drug->Hydrogel Encapsulation SelfAssembly Self-Assembly (Hydrogen Bonding, π-π Stacking) Gelator->SelfAssembly SelfAssembly->Hydrogel Release Controlled Drug Release Hydrogel->Release Stimulus (pH, Temp) TherapeuticEffect Therapeutic Effect Release->TherapeuticEffect

Figure 1: Logical workflow for the development of an this compound-based hydrogel for drug delivery.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound derivatives and the formation and characterization of self-assembled structures. These protocols are based on established procedures for related compounds and should be adapted as necessary for specific research goals.

Protocol for Synthesis of an this compound-Hydrazone Derivative

This protocol describes the synthesis of a simple this compound-hydrazone as a precursor for self-assembly studies.

Materials:

  • This compound

  • Isonicotinohydrazide

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol/water mixture)

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of isonicotinohydrazide (1 equivalent) in ethanol to the flask.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Collect the precipitated product by filtration and wash with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent system.

  • Dry the purified product under vacuum.

  • Characterize the product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Protocol for Self-Assembly and Hydrogelation

This protocol outlines a general procedure for inducing self-assembly of an this compound-hydrazone derivative into a hydrogel.

Materials:

  • Purified this compound-hydrazone derivative

  • Phosphate-buffered saline (PBS) or other aqueous buffer

  • Vials

  • Sonicator

  • Heating block or water bath

Procedure:

  • Weigh a specific amount of the this compound-hydrazone derivative into a vial.

  • Add a defined volume of the aqueous buffer to achieve the desired concentration.

  • Heat the mixture gently while sonicating until the solid is completely dissolved.

  • Allow the solution to cool slowly to room temperature.

  • Observe the formation of a hydrogel by inverting the vial. A stable gel will not flow.

  • Characterize the hydrogel using Transmission Electron Microscopy (TEM) to visualize the nanofiber network and rheology to determine its mechanical properties.

cluster_synthesis Synthesis cluster_characterization Characterization Synth_Start Start: this compound Derivative Dissolve Dissolve in Buffer Synth_Start->Dissolve Heat_Sonication Heat & Sonicate Dissolve->Heat_Sonication Cooling Cool to Room Temp. Heat_Sonication->Cooling Gel_Formation Hydrogel Formation Cooling->Gel_Formation TEM TEM Analysis Gel_Formation->TEM Characterize Structure Rheology Rheological Measurement Gel_Formation->Rheology Characterize Mechanical Properties Drug_Loading Drug Loading Study Gel_Formation->Drug_Loading Application Study Release_Kinetics In Vitro Release Kinetics Drug_Loading->Release_Kinetics

Figure 2: Experimental workflow for the formation and characterization of an this compound-based hydrogel.

Protocol for In Vitro Drug Release Study

This protocol describes a method to evaluate the release of a model drug from an this compound-based hydrogel.

Materials:

  • Drug-loaded hydrogel

  • Release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions)

  • Shaking incubator

  • UV-Vis spectrophotometer or HPLC

  • Dialysis membrane (if applicable)

Procedure:

  • Prepare drug-loaded hydrogels as described in Protocol 4.2, with a known concentration of the model drug.

  • Place a known amount of the hydrogel into a vial or a dialysis bag containing a known volume of the release medium.

  • Incubate the samples at 37°C with gentle shaking.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released over time.

  • Plot the cumulative drug release versus time to obtain the release profile.

Conclusion

This compound presents a compelling platform for the development of novel supramolecular materials. Its inherent hydrogen-bonding capabilities, coupled with the synthetic versatility of the aldehyde group, enable the creation of a diverse range of self-assembling systems. The application notes and protocols provided herein offer a foundational guide for researchers to explore the potential of this compound in supramolecular chemistry, with a particular focus on its promising applications in the field of drug delivery. Further research into the specific quantitative aspects of this compound self-assembly and the biological evaluation of these systems will undoubtedly unlock new opportunities for this versatile molecule.

References

Investigating the Antimicrobial and Anticancer Potential of Orotaldehyde Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential antimicrobial and anticancer activities of orotaldehyde derivatives. Due to the limited availability of specific data on this compound derivatives in publicly available literature, this document leverages information from structurally related pyrimidine-based compounds and general principles of aldehyde chemistry to provide detailed experimental protocols and potential mechanisms of action.

Introduction

This compound, a derivative of orotic acid (a key intermediate in pyrimidine biosynthesis), presents a promising scaffold for the development of novel therapeutic agents. The presence of the reactive aldehyde group, combined with the pyrimidine core, suggests potential for diverse biological activities. This document outlines methodologies for the synthesis and biological evaluation of this compound derivatives, focusing on their antimicrobial and anticancer potential.

Data Presentation

Antimicrobial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of Aromatic Aldehyde Derivatives of 4-Hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine (µg/mL) [1]

CompoundEscherichia coliStaphylococcus aureusBacillus subtilisPseudomonas aeruginosaCandida albicansSaccharomyces cerevisiae
Derivative 2a1005050150100100
Derivative 2b150100100200150150
Derivative 2c1005050100100100
Derivative 2d200150100250200200
Derivative 2e5050501005050
Derivative 2f10010050150100100
Derivative 2g150100100200150150
Derivative 2h1005050150100100
Derivative 2i200150150250200200
Derivative 2j1005050100100100
Ciprofloxacin10101010--
Fluconazole----1010

Note: The data presented is for aromatic aldehyde derivatives of 4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine, not this compound derivatives. This table is for illustrative purposes to guide potential screening efforts.[1]

Anticancer Activity

Specific IC50 values for this compound derivatives against cancer cell lines are not currently available in the reviewed literature. Research on related pyrimidine derivatives suggests that these compounds can exhibit cytotoxic effects. For instance, some pyrimidine derivatives have shown IC50 values in the micromolar range against various cancer cell lines. Further screening of this compound derivatives is necessary to determine their specific anticancer potency.

Experimental Protocols

Synthesis of this compound Derivatives (Hydrazone/Schiff Base)

This protocol describes a general method for the synthesis of this compound hydrazone or Schiff base derivatives, which are common strategies to enhance the biological activity of aldehydes.

Materials:

  • This compound

  • Substituted hydrazide or amine

  • Ethanol or Methanol (solvent)

  • Glacial acetic acid (catalyst)

  • Reflux apparatus

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol or methanol in a round-bottom flask.

  • Add a solution of the desired substituted hydrazide or amine (1 equivalent) in the same solvent to the flask.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Reflux the mixture for 2-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold solvent, and dry.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

G This compound This compound Reflux Reflux (2-6h) This compound->Reflux Amine_Hydrazide Substituted Amine or Hydrazide Amine_Hydrazide->Reflux Solvent_Catalyst Ethanol/Methanol + Acetic Acid (cat.) Solvent_Catalyst->Reflux Workup Cooling, Filtration/ Concentration Reflux->Workup Purification Column Chromatography Workup->Purification Product This compound Schiff Base/ Hydrazone Derivative Purification->Product

Synthesis workflow for this compound derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against various microbial strains.

Materials:

  • Synthesized this compound derivatives

  • Bacterial and fungal strains (e.g., E. coli, S. aureus, C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the derivatives in the appropriate broth in a 96-well plate to achieve a range of concentrations.

  • Prepare a microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Add the microbial inoculum to each well containing the diluted compound.

  • Include positive (microbes in broth without compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Dilution Serial Dilution of This compound Derivative Inoculation Inoculation of 96-well plate Compound_Dilution->Inoculation Inoculum_Prep Standardized Microbial Inoculum Preparation Inoculum_Prep->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination Visual/Spectrophotometric MIC Determination Incubation->MIC_Determination

Workflow for antimicrobial susceptibility testing.

Anticancer Cytotoxicity Assay: MTT Assay

This protocol is for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Synthesized this compound derivatives

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640 with FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare various concentrations of the this compound derivatives in the cell culture medium.

  • Replace the medium in the wells with the medium containing the derivatives. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubate the cells for 48-72 hours at 37°C in a humidified CO2 incubator.

  • After incubation, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Potential Mechanisms of Action

Antimicrobial Mechanism

The antimicrobial action of aldehydes often involves multiple targets.[1][2][3] A proposed mechanism for this compound derivatives could involve:

  • Cell Membrane Disruption: The lipophilic nature of the derivative could allow it to interact with the bacterial cell membrane, increasing its permeability and leading to leakage of intracellular components.

  • Enzyme Inhibition: The aldehyde group can react with sulfhydryl and amino groups of essential enzymes, leading to their inactivation and disruption of metabolic pathways.

  • DNA Interaction: At higher concentrations, the derivatives might interact with DNA, inhibiting replication and transcription.

G Orotaldehyde_Derivative This compound Derivative Cell_Membrane Bacterial Cell Membrane Orotaldehyde_Derivative->Cell_Membrane Enzymes Essential Bacterial Enzymes Orotaldehyde_Derivative->Enzymes DNA Bacterial DNA Orotaldehyde_Derivative->DNA Membrane_Disruption Increased Permeability, Leakage Cell_Membrane->Membrane_Disruption Enzyme_Inhibition Inactivation of Metabolic Pathways Enzymes->Enzyme_Inhibition DNA_Damage Inhibition of Replication and Transcription DNA->DNA_Damage Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death Enzyme_Inhibition->Cell_Death DNA_Damage->Cell_Death

Potential antimicrobial mechanism of this compound derivatives.

Anticancer Signaling Pathway

The anticancer activity of pyrimidine analogs and aldehydes can be mediated through various signaling pathways, often culminating in apoptosis (programmed cell death). A plausible pathway for this compound derivatives could involve:

  • Induction of Oxidative Stress: The derivative may increase the production of reactive oxygen species (ROS) within the cancer cells.

  • Mitochondrial Dysfunction: Elevated ROS can lead to the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c.

  • Caspase Activation: Cytochrome c release activates a cascade of caspases (e.g., caspase-9 and caspase-3), which are key executioners of apoptosis.

  • Apoptosis: The activation of caspases leads to the cleavage of cellular proteins and ultimately, cell death.

G Orotaldehyde_Derivative This compound Derivative Cancer_Cell Cancer Cell Orotaldehyde_Derivative->Cancer_Cell ROS Increased ROS Production Cancer_Cell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Potential anticancer signaling pathway of this compound derivatives.

Conclusion

This compound derivatives represent a promising class of compounds with potential antimicrobial and anticancer activities. The protocols and potential mechanisms outlined in these application notes provide a framework for researchers to synthesize and evaluate these compounds. Further investigation is warranted to isolate and characterize novel this compound derivatives with potent and selective biological activities for future drug development.

References

Troubleshooting & Optimization

How to improve the yield and purity of Orotaldehyde synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of Orotaldehyde synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly via the oxidation of 6-methyluracil with selenium dioxide.

Issue 1: Low Yield of this compound

  • Question: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors:

    • Incomplete Reaction: The oxidation of 6-methyluracil may not have gone to completion. Ensure that the reaction is refluxed for a sufficient amount of time, typically around 6 hours.[1] Monitoring the reaction progress by thin-layer chromatography (TLC) can help determine the optimal reaction time.

    • Suboptimal Reaction Temperature: The reaction should be maintained at a steady reflux. Inconsistent or low temperatures can slow down the reaction rate and lead to a lower conversion of the starting material.

    • Incorrect Molar Ratios: An inappropriate ratio of selenium dioxide to 6-methyluracil can limit the yield. A slight excess of selenium dioxide is often used to ensure complete oxidation of the methyl group.

    • Losses during Workup and Purification: this compound has some solubility in water, so losses can occur during filtration and washing steps. Minimize the volume of cold water used for washing the final product. The purification process, especially the precipitation step, should be performed carefully to maximize recovery.

Issue 2: Presence of Impurities in the Final Product

  • Question: My purified this compound shows the presence of significant impurities when analyzed by NMR or LC-MS. What are these impurities and how can I remove them?

  • Answer: The most common impurities in this compound synthesis are:

    • Unreacted 6-methyluracil: This indicates an incomplete reaction. To address this, you can try extending the reaction time or slightly increasing the amount of selenium dioxide. During purification, the bisulfite addition step is crucial as it selectively forms an adduct with the aldehyde, allowing for the separation from non-aldehydic impurities like the starting material.[1]

    • Orotic Acid: This is a result of over-oxidation of the aldehyde group to a carboxylic acid.[1] To minimize its formation, avoid excessively long reaction times or harsh reaction conditions. Careful control of the stoichiometry of the oxidizing agent is also important. Orotic acid can be separated during the purification process due to differences in solubility and pKa compared to this compound.

    • Dimerization Products: Aldehydes can sometimes undergo side reactions, including dimerization.[1] These byproducts can often be removed by recrystallization or chromatography. Ensuring the reaction and workup are performed under optimal conditions can help minimize their formation.

    • Elemental Selenium: A red or black precipitate of elemental selenium is a byproduct of the oxidation with selenium dioxide. This is typically removed by filtering the hot reaction mixture. If colloidal selenium remains, it can sometimes be removed by treating the solution with activated carbon.

Issue 3: Difficulty in Purifying the Crude Product

  • Question: I am struggling to obtain high-purity this compound after the initial reaction. What is the most effective purification method?

  • Answer: A common and effective method for purifying this compound involves the formation of a bisulfite addition product.[1] The crude product is dissolved in hot water, and a solution of sodium bisulfite is added. This forms a water-soluble adduct with the this compound, leaving behind many organic impurities. The solution can then be treated with activated carbon to remove colored impurities. After filtering off the carbon and any remaining solids, the filtrate is acidified (e.g., with HCl to pH 1), which regenerates the pure this compound, causing it to precipitate out of the solution upon cooling.[1]

Frequently Asked Questions (FAQs)

  • Question: What is the most common method for synthesizing this compound?

  • Answer: The most frequently cited method for the synthesis of this compound is the oxidation of 6-methyluracil using selenium dioxide (SeO₂) in a suitable solvent like acetic acid or dioxane. This method is often referred to as Kwang-Yuen's method.[1]

  • Question: What are the expected yields for the selenium dioxide oxidation of 6-methyluracil?

  • Answer: Reported yields for the synthesis of this compound via selenium dioxide oxidation vary depending on the solvent used. Yields of around 50% have been reported when using dioxane as the solvent, while using acetic acid can result in yields of approximately 62%.[2]

  • Question: Can the Vilsmeier-Haack reaction be used to synthesize this compound?

  • Answer: The Vilsmeier-Haack reaction is a well-known method for the formylation of electron-rich aromatic and heteroaromatic compounds. While it is a powerful tool for introducing an aldehyde group, there is limited specific literature describing a direct and high-yield synthesis of this compound from common precursors like orotic acid or uracil using this method. Researchers may need to develop and optimize this route for this specific substrate.

  • Question: How can I monitor the progress of the this compound synthesis reaction?

  • Answer: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material (6-methyluracil) and the appearance of the product (this compound). This allows for the determination of the optimal reaction time and helps to avoid over-oxidation.

Data Presentation

Table 1: Comparison of this compound Synthesis Parameters

MethodStarting MaterialReagentSolventReaction TimeTemperatureReported YieldPurity
Kwang-Yuen's Method6-methyluracilSelenium Dioxide (SeO₂)Acetic Acid~6 hours[1]Reflux[1]62%[2]High purity after bisulfite treatment[1]
Kwang-Yuen's Method6-methyluracilSelenium Dioxide (SeO₂)DioxaneNot specifiedReflux[2]50%[2]Not specified

Experimental Protocols

Detailed Protocol for this compound Synthesis via Selenium Dioxide Oxidation

This protocol is based on the method described by Zee-Chen and Cheng.

Materials:

  • 6-methyluracil (2.54 g)

  • Selenium dioxide (2.66 g)

  • Glacial acetic acid (60 mL)

  • 5% Sodium bisulfite solution

  • Activated carbon

  • Concentrated Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 6-methyluracil (2.54 g) and selenium dioxide (2.66 g) in glacial acetic acid (60 mL).

  • Reaction: Heat the mixture to reflux and maintain for approximately 6 hours.[1]

  • Initial Filtration: While still hot, filter the reaction mixture to remove elemental selenium and other insoluble byproducts.

  • Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • Purification (Bisulfite Adduct Formation):

    • Dissolve the crude product in hot water (approximately 24 mL).

    • To the hot solution, add a 5% sodium bisulfite solution dropwise until the precipitation of the adduct is complete.

  • Decolorization: Add a small amount of activated carbon to the solution and boil for 10 minutes.

  • Second Filtration: Filter the hot solution by gravity to remove the activated carbon.

  • Precipitation of Pure this compound:

    • Acidify the filtrate to a pH of 1 using concentrated HCl.

    • Allow the solution to cool, which will cause the pure this compound to precipitate.

  • Isolation and Drying: Collect the precipitated this compound by filtration, wash with a small amount of cold water, and dry under vacuum.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start Combine 6-methyluracil, SeO2, and Acetic Acid reflux Reflux for ~6 hours start->reflux Heat hot_filtration Hot Filtration reflux->hot_filtration Cool slightly evaporation Evaporate Acetic Acid hot_filtration->evaporation dissolve Dissolve crude in hot water evaporation->dissolve bisulfite Add 5% Sodium Bisulfite dissolve->bisulfite decolorize Boil with Activated Carbon bisulfite->decolorize filter_carbon Filter off Carbon decolorize->filter_carbon acidify Acidify with HCl to pH 1 filter_carbon->acidify precipitate Cool to precipitate pure this compound acidify->precipitate final_product Filter and Dry Pure this compound precipitate->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield cluster_solutions_reaction Reaction Optimization cluster_solutions_workup Workup Optimization start Low this compound Yield? check_reaction Check for unreacted 6-methyluracil (TLC) start->check_reaction Yes check_workup Review workup procedure start->check_workup No obvious reason increase_time Increase reflux time check_reaction->increase_time increase_seo2 Slightly increase SeO2 amount check_reaction->increase_seo2 check_temp Ensure consistent reflux temp check_reaction->check_temp min_wash Minimize cold water wash volume check_workup->min_wash careful_precip Ensure complete precipitation (pH 1, sufficient cooling) check_workup->careful_precip

Caption: Troubleshooting guide for low this compound yield.

impurity_pathways start 6-methyluracil + SeO2 product This compound (Desired Product) start->product Desired Oxidation impurity1 Unreacted 6-methyluracil start->impurity1 Incomplete Reaction impurity2 Orotic Acid (Over-oxidation) product->impurity2 Further Oxidation

Caption: Formation pathways of the desired product and common impurities.

References

Understanding the stability and degradation products of Orotaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of orotaldehyde and its degradation products. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound, as a heterocyclic aldehyde, is susceptible to degradation under various environmental conditions. Its stability is influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. Forced degradation studies are essential to understand its degradation pathways and to develop stability-indicating analytical methods.[1][2]

Q2: What are the primary degradation pathways for this compound?

A2: The main degradation pathways for this compound include oxidation, hydrolysis (acid and base-catalyzed), and potentially photolysis and thermolysis.[1] The aldehyde functional group is particularly prone to oxidation, yielding the corresponding carboxylic acid.[1] The uracil ring itself can also be a site for degradation, especially under oxidative stress.[1]

Q3: Are there any known signaling pathways involving this compound?

A3: Currently, there is no direct evidence in the scientific literature to suggest the involvement of this compound in specific signaling pathways. While other aldehydes, such as benzaldehyde and coniferaldehyde, have been shown to interact with pathways like the Sonic Hedgehog (Shh) and AMPK/Nrf2 signaling pathways respectively, similar roles for this compound have not been reported.

Troubleshooting Guides

Problem 1: Unexpected peaks appear in my HPLC chromatogram during this compound analysis.

  • Possible Cause: Degradation of this compound has occurred.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure this compound and its solutions are stored at the recommended temperature (typically cool and protected from light) to minimize thermal and photolytic degradation.

    • Check Solution pH: The pH of your sample and mobile phase can significantly impact stability. Aldehydes can be unstable at both acidic and basic pH.

    • Identify Degradation Products: Compare the retention times of the unknown peaks with the potential degradation products listed in the tables below. Consider performing co-injection studies with standards of suspected degradation products if available.

    • Perform Forced Degradation: To confirm if the new peaks are indeed degradation products, subject a fresh sample of this compound to forced degradation conditions (see Experimental Protocols) and analyze the resulting chromatogram.

Problem 2: The concentration of my this compound standard solution is decreasing over time.

  • Possible Cause: this compound is degrading in the solution.

  • Troubleshooting Steps:

    • Prepare Fresh Standards: It is recommended to prepare fresh standard solutions for each experiment to ensure accuracy.

    • Optimize Solvent and pH: If aqueous solutions are used, consider buffering the solution to a pH where this compound exhibits maximum stability. Preliminary studies might be needed to determine this optimal pH.

    • Minimize Exposure to Light and Heat: Protect standard solutions from light by using amber vials and store them at a low temperature when not in use.

Quantitative Data Summary

The following tables summarize the known and potential degradation products of this compound under various stress conditions based on forced degradation studies and general chemical principles.

Table 1: Summary of this compound Forced Degradation Studies

Stress ConditionDetails% Degradation (Illustrative)Observed Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C for 24h~12%One major and one minor degradation product observed.[1] Potential products could arise from reactions involving the uracil ring or dimerization.
Base Hydrolysis 0.1 M NaOH at 60°C for 8h~18%Two major degradation products observed.[1] Aldol-type condensation products are possible.
Oxidation 3% H₂O₂ at RT for 24h~15%One primary degradation product formed, identified as Orotic Acid.[1]
Thermal 80°C for 48h~8%Minor degradation observed.[1]
Photolytic 1.2 million lux hours (ICH Q1B)~5%Minimal degradation, indicating relative photostability.[1]

Table 2: Known and Potential Degradation Products of this compound

Degradation PathwayProduct NameChemical StructureNotes
Oxidation Orotic AcidUracil-6-carboxylic acidPrimary product of oxidative degradation.[1]
Base-catalyzed Self-Condensation (Potential) Aldol AdductDimer of this compoundA common reaction for aldehydes in basic conditions.
Base-catalyzed Self-Condensation (Potential) Aldol Condensation ProductDehydrated dimer of this compoundFormed by dehydration of the aldol adduct.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for stress testing of this compound as recommended by ICH guidelines to identify potential degradation products and establish the stability-indicating nature of an analytical method.[2]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the mixture at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.

    • Dilute with the mobile phase to the desired concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at 60°C for 8 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.

    • Dilute with the mobile phase to the desired concentration for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase to the desired concentration for analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a thermostatically controlled oven at 80°C for 48 hours.

    • After the specified time, dissolve the sample in a suitable solvent and dilute to the desired concentration for analysis.

  • Photolytic Degradation (Solid State):

    • Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • After exposure, dissolve the sample in a suitable solvent and dilute to the desired concentration for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing a reversed-phase HPLC method for the analysis of this compound and its degradation products. Method optimization and validation are crucial.

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase: A gradient or isocratic elution using a mixture of a buffered aqueous phase (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound (to be determined experimentally, likely in the UV range).

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled (e.g., 25-30°C).

  • Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions This compound This compound Sample Acid Acid Hydrolysis (0.1M HCl, 60°C) This compound->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) This compound->Base Oxidation Oxidation (3% H₂O₂, RT) This compound->Oxidation Thermal Thermal (80°C) This compound->Thermal Photo Photolytic (ICH Q1B) This compound->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Identify & Quantify Degradation Products Analysis->Results

Caption: Workflow for the forced degradation study of this compound.

Orotaldehyde_Degradation_Pathways cluster_products Degradation Products This compound This compound Orotic_Acid Orotic Acid This compound->Orotic_Acid Oxidation (H₂O₂) Acid_Products Acid Hydrolysis Products (Major/Minor) This compound->Acid_Products Acid Hydrolysis (HCl) Base_Products Base Hydrolysis Products (e.g., Aldol Adducts) This compound->Base_Products Base Hydrolysis (NaOH) Minor_Products Minor Thermal & Photolytic Products This compound->Minor_Products Heat / Light

Caption: Potential degradation pathways of this compound under stress conditions.

References

Effective purification techniques for crude Orotaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the effective purification of crude Orotaldehyde. It is designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound, particularly when synthesized via the oxidation of 6-methyluracil, is likely to contain the following impurities:

  • Unreacted 6-methyluracil: The starting material of the synthesis.

  • Orotic acid: The over-oxidation product of this compound.[1]

  • Dimerization products: Can form during synthesis or storage.[1]

  • Hydrolytic degradants: Resulting from the breakdown of the molecule.[1]

  • Residual selenium compounds: If selenium dioxide is used as the oxidizing agent.

Q2: What is the recommended primary purification technique for crude this compound?

A2: Recrystallization from hot water is a well-documented and effective method for the purification of crude this compound. This technique leverages the temperature-dependent solubility of this compound to separate it from impurities.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A C18 column with a mobile phase of acetonitrile and a pH-controlled aqueous buffer is a common setup for analyzing polar, heterocyclic compounds like this compound.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the molecular structure and identify impurities. The aldehyde proton typically appears around 9-10 ppm in 1H NMR.[1]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Can be used to identify the characteristic aldehyde C=O stretch at approximately 1700 cm-1.[1]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point range.[2]

Q4: What are the recommended storage conditions for purified this compound?

A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place. Inert atmosphere storage (e.g., under argon or nitrogen) can also be considered to prevent oxidation. For long-term storage, refrigeration is advisable.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
This compound does not dissolve in hot water. Insufficient solvent.Gradually add small portions of hot water until the solid dissolves. Avoid adding a large excess of solvent, as this will reduce the final yield.
The crude product is highly impure.Consider a preliminary purification step like a solvent wash to remove highly soluble impurities before recrystallization.
This compound "oils out" instead of crystallizing. The solution is supersaturated, and the melting point of the impure this compound is below the temperature of the solution.Reheat the solution to dissolve the oil, add a small amount of additional hot water, and allow it to cool more slowly. Seeding with a pure crystal of this compound can also promote crystallization over oiling out.
High concentration of impurities.Treat the hot solution with activated carbon to remove colored and some soluble impurities before cooling.
No crystals form upon cooling. The solution is not sufficiently saturated (too much solvent was added).Boil off some of the solvent to concentrate the solution and then allow it to cool again.
Supersaturation.Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal of pure this compound.
Low yield of purified this compound. Too much solvent was used, leaving a significant amount of product in the mother liquor.Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals.
Premature crystallization during hot filtration.Preheat the funnel and filter paper before filtration. Use a slight excess of hot solvent and then concentrate the filtrate before cooling.
Crystals were washed with a solvent that was not ice-cold.Always use a minimal amount of ice-cold solvent to wash the crystals to minimize redissolving the product.
Column Chromatography
Problem Possible Cause Solution
Poor separation of this compound from impurities. Incorrect mobile phase polarity.Optimize the mobile phase using Thin Layer Chromatography (TLC) first. For polar compounds like this compound on a normal phase column (silica or alumina), a more polar solvent system will be required. Start with a less polar solvent and gradually increase the polarity (gradient elution). A good starting point for polar heterocyclic aldehydes could be a mixture of ethyl acetate and methanol.
Column was overloaded with crude material.Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:20 to 1:50 ratio of crude material to stationary phase by weight.[1]
This compound does not elute from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For very polar compounds, adding a small percentage of acetic acid or methanol to the eluent can help.
Streaking or tailing of the this compound band. This compound is interacting too strongly with the stationary phase (e.g., acidic silica gel).Add a small amount of a polar modifier to the mobile phase, such as a few drops of acetic acid, to improve the peak shape.
The sample was not loaded onto the column in a concentrated band.Dissolve the crude material in a minimal amount of a solvent in which it is highly soluble and carefully load it onto the top of the column.

Data Presentation

Table 1: Summary of Purification Techniques for Crude this compound

Technique Typical Solvents/Phases Expected Purity Reported Yield Key Considerations
Recrystallization WaterHigh purity achievableNot explicitly quantified, but the method is reported to be effective.[1]Prone to "oiling out" if not performed carefully. Slow cooling is crucial for obtaining pure crystals.
Column Chromatography Stationary Phase: Silica Gel or AluminaMobile Phase: Gradient of increasing polarity (e.g., Ethyl Acetate/Methanol)Can achieve high purityDependent on optimizationUseful for separating complex mixtures and when recrystallization is ineffective. Requires careful solvent system development using TLC.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound

This protocol is adapted from the method described by Zee-Chen and Cheng (1967).[1]

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot water (approximately 10 mL of water per gram of crude product) in an Erlenmeyer flask by heating on a hot plate.[1]

  • Treatment with Sodium Bisulfite: To the hot solution, add a 5% aqueous solution of sodium bisulfite dropwise until the solution becomes colorless. This step helps to remove certain impurities.[1]

  • Decolorization: Add a small amount of activated carbon (approximately 1-2% of the crude product weight) to the solution and boil for 10 minutes. This will adsorb colored impurities.[1]

  • Hot Filtration: While the solution is still hot, perform a gravity filtration using a pre-heated funnel and fluted filter paper to remove the activated carbon.

  • Acidification and Precipitation: Cool the filtrate and then acidify to approximately pH 1 by adding concentrated hydrochloric acid dropwise. Pure this compound will precipitate out of the solution.[1]

  • Crystallization: Allow the solution to cool to room temperature slowly, and then place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold water.

  • Drying: Dry the purified this compound crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: General Workflow for Developing a Column Chromatography Method
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., methanol).

    • Spot the solution on a TLC plate (silica gel).

    • Develop the TLC plate in various solvent systems of differing polarities (e.g., different ratios of ethyl acetate/hexanes, ethyl acetate/methanol, dichloromethane/methanol).

    • The ideal solvent system should give the this compound a retention factor (Rf) of approximately 0.2-0.4 and show good separation from impurities.

  • Column Packing:

    • Select an appropriate size column based on the amount of crude material.

    • Pack the column with silica gel using either a wet or dry slurry method. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial, least polar mobile phase or a more polar solvent that is then evaporated onto a small amount of silica gel (dry loading).

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin eluting the column with the least polar solvent system determined from the TLC analysis.

    • Collect fractions and monitor the elution by TLC.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds, including the this compound.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow crude Crude this compound dissolve Dissolve in Hot Water crude->dissolve treat Treat with NaHSO3 & Activated Carbon dissolve->treat hot_filter Hot Filtration treat->hot_filter precipitate Acidify & Cool hot_filter->precipitate isolate Isolate & Dry Crystals precipitate->isolate pure Pure this compound isolate->pure

Caption: Workflow for the recrystallization of crude this compound.

troubleshooting_logic start Recrystallization Attempt oiling_out Does it 'oil out'? start->oiling_out no_crystals Do crystals form? oiling_out->no_crystals No reheat Reheat, add more solvent, cool slowly oiling_out->reheat Yes low_yield Is the yield low? no_crystals->low_yield Yes concentrate Concentrate solution no_crystals->concentrate No success Successful Purification low_yield->success No check_mother_liquor Check mother liquor for product low_yield->check_mother_liquor Yes reheat->oiling_out seed Scratch flask / Add seed crystal concentrate->seed seed->no_crystals check_mother_liquor->concentrate

Caption: Troubleshooting logic for this compound recrystallization.

References

Overcoming challenges in the crystallization of Orotaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: I am unable to find a suitable solvent for crystallizing Orotaldehyde. Where do I start?

A1: The selection of an appropriate solvent is critical for successful crystallization. A good starting point is to screen a range of solvents with varying polarities. An ideal solvent will dissolve this compound when heated but show limited solubility at room temperature.[1][2] Consider solvents commonly used for organic compounds, such as ethanol, acetone, ethyl acetate, hexane, and water, or mixtures of these.[2]

Q2: My this compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens when the solution is supersaturated too quickly or at a temperature above the compound's melting point in the solvent. To avoid this, try a slower cooling rate, use a more dilute solution, or select a different solvent system.

Q3: The crystals I've obtained are very small or of poor quality. How can I improve them?

A3: The quality of crystals is influenced by the rate of nucleation and growth. To obtain larger, higher-quality crystals, aim for slow crystal growth. This can be achieved by slowing down the cooling process, using a vapor diffusion method, or employing a solvent system where the compound's solubility is only marginally exceeded. Minimizing disturbances during crystal growth is also crucial.[1]

Q4: I suspect this compound may exist in different polymorphic forms. How can I investigate this?

A4: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in organic molecules.[3][4] Different polymorphs can arise under different crystallization conditions (e.g., solvent, temperature, cooling rate).[4] To investigate this, you can try crystallizing this compound from a variety of solvents and at different temperatures. Characterization techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and microscopy can be used to identify different polymorphic forms.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No crystals form Solution is not supersaturated.- Slowly evaporate the solvent.[1]- Add a less-polar solvent (anti-solvent) dropwise until turbidity appears, then warm slightly to redissolve before slow cooling.- Cool the solution to a lower temperature.
Nucleation is inhibited.- Scratch the inside of the flask with a glass rod at the solution-air interface.- Add a seed crystal of this compound if available.
Oiling out Solution is too concentrated.- Dilute the solution with more of the same solvent and re-heat to dissolve, then cool slowly.
Cooling is too rapid.- Allow the solution to cool to room temperature slowly on the benchtop before moving it to a colder environment.
Inappropriate solvent.- Experiment with different solvents or solvent mixtures.
Poor crystal quality (small, needles, plates) Rapid nucleation and growth.- Decrease the rate of cooling.- Use a more dilute solution.- Consider vapor diffusion or slow evaporation methods for slower crystal growth.[1]
Impurities present.- Purify the this compound sample further before crystallization. Techniques like column chromatography may be necessary if significant impurities are present.[1]
Crystals redissolve upon removal from mother liquor Unstable solvate formed.- Try a different solvent for crystallization.
Crystals are of a metastable polymorph.- Allow the crystals to remain in the mother liquor for a longer period to potentially convert to a more stable form.

Experimental Protocols

Protocol 1: Slow Evaporation Crystallization
  • Dissolve the this compound sample in a suitable solvent at room temperature until no more solute dissolves.

  • Filter the solution to remove any insoluble impurities.

  • Transfer the solution to a clean vial or beaker.

  • Cover the container with a lid or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.[1]

  • Place the container in an undisturbed location.

  • Monitor for crystal formation over several hours to days.

Protocol 2: Vapor Diffusion Crystallization
  • Dissolve the this compound sample in a "good" solvent in which it is readily soluble.

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).

  • Add a larger volume of a "poor" solvent (an anti-solvent in which this compound is not very soluble) to the bottom of the larger container, ensuring the level is below the top of the small vial.

  • Seal the larger container. The vapor of the "poor" solvent will slowly diffuse into the "good" solvent, reducing the solubility of this compound and promoting slow crystal growth.

Data Management

Due to the lack of specific solubility data for this compound in the literature, it is recommended to systematically screen for suitable solvents and record the results. The following table can be used as a template for your experiments.

Solvent Solubility at Room Temp. (mg/mL) Solubility at Elevated Temp. (mg/mL) Observations upon Cooling Crystal Quality
Ethanol
Methanol
Acetone
Ethyl Acetate
Dichloromethane
Toluene
Hexane
Water
Solvent Mixture 1
Solvent Mixture 2

Visual Guides

Crystallization_Troubleshooting_Workflow start Start: Crude this compound solvent_selection Select Solvent System start->solvent_selection dissolution Dissolve this compound (with heating if necessary) solvent_selection->dissolution filtration Hot Filtration (if impurities present) dissolution->filtration cooling Slow Cooling filtration->cooling crystal_formation Crystal Formation? cooling->crystal_formation no_crystals No Crystals Formed crystal_formation->no_crystals No oiling_out Oiling Out crystal_formation->oiling_out Oil poor_crystals Poor Quality Crystals crystal_formation->poor_crystals Poor good_crystals Good Quality Crystals crystal_formation->good_crystals Yes no_crystals->solvent_selection Troubleshoot: - Concentrate solution - Add anti-solvent - Scratch flask - Try new solvent oiling_out->solvent_selection Troubleshoot: - Use more dilute solution - Slower cooling - Change solvent poor_crystals->solvent_selection Troubleshoot: - Slower cooling - Further purify crude material - Try vapor diffusion wash_dry Wash and Dry Crystals good_crystals->wash_dry end End: Pure Crystalline this compound wash_dry->end

Caption: A workflow diagram for troubleshooting common issues in the crystallization of this compound.

Solvent_Selection_Decision_Tree start Start: Select a Test Solvent test_rt_solubility Test Solubility at Room Temperature start->test_rt_solubility insoluble_rt Insoluble or Sparingly Soluble test_rt_solubility->insoluble_rt No soluble_rt Soluble test_rt_solubility->soluble_rt Yes test_hot_solubility Test Solubility when Heated insoluble_rt->test_hot_solubility potential_good_solvent Potential 'Good' Solvent for Solvent-Mixture Crystallization soluble_rt->potential_good_solvent soluble_hot Soluble when Hot test_hot_solubility->soluble_hot Yes insoluble_hot Insoluble when Hot test_hot_solubility->insoluble_hot No potential_solvent Potential Good Solvent for Single-Solvent Crystallization soluble_hot->potential_solvent try_new_solvent Try a Different Solvent insoluble_hot->try_new_solvent potential_anti_solvent Potential Anti-Solvent for Solvent-Mixture Crystallization insoluble_hot->potential_anti_solvent

Caption: A decision tree to guide the selection of a suitable solvent system for this compound crystallization.

References

Identification and characterization of Orotaldehyde reaction byproducts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Orotaldehyde. The information provided is intended to assist in the identification and characterization of potential reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities and byproducts associated with the synthesis of this compound?

A1: The synthesis of this compound, typically via the oxidation of 6-methyluracil with selenium dioxide, can lead to several common impurities and byproducts.[1] These include:

  • Unreacted Starting Material: Residual 6-methyluracil is a common impurity if the reaction does not go to completion.

  • Over-oxidation Product: The primary byproduct of over-oxidation is orotic acid (uracil-6-carboxylic acid), formed by the conversion of the aldehyde group to a carboxylic acid.[1]

  • Dimerization Products: Side reactions during synthesis or improper storage can lead to the formation of dimers.[1]

  • Hydrolytic Degradants: this compound can undergo hydrolysis, particularly under non-neutral pH conditions during workup or storage.[1]

  • Residual Solvents and Reagents: Acetic acid (solvent) and selenium compounds (from the oxidizing agent) may be present in the crude product.

Q2: My this compound sample shows a new peak in the HPLC analysis after storage. What could it be?

A2: A new peak in the HPLC chromatogram of a stored this compound sample likely indicates degradation. The most probable degradation product is orotic acid, resulting from the oxidation of the aldehyde functional group.[1] Dimerization or other condensation reactions can also occur over time. To confirm the identity of the new peak, it is recommended to perform co-injection with an orotic acid standard or to use mass spectrometry (MS) for identification.

Q3: I am having trouble purifying this compound. The product is not precipitating cleanly after acidification.

A3: The purification of this compound often involves the formation of a bisulfite adduct, which is soluble in water, followed by acidification to regenerate and precipitate the pure aldehyde.[1] If the product is not precipitating cleanly, consider the following:

  • Incomplete Bisulfite Adduct Formation: Ensure that a sufficient amount of sodium bisulfite has been added to react with all the aldehyde.

  • pH of Acidification: The pH must be sufficiently low (typically around pH 1) to ensure the complete reversal of the bisulfite adduct and the precipitation of this compound.[1]

  • Presence of Solubilizing Impurities: High concentrations of impurities, such as orotic acid, may increase the solubility of this compound in the aqueous solution.

  • Temperature: Ensure the solution is adequately cooled to reduce the solubility of this compound.

Q4: What are the expected characteristic peaks for this compound in 1H NMR and FT-IR spectroscopy?

A4: Spectroscopic analysis is crucial for the characterization of this compound.

  • ¹H NMR: The most characteristic signal for this compound is the aldehyde proton, which is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9-10 ppm. Other signals will include those for the protons on the uracil ring.

  • FT-IR: The FT-IR spectrum of this compound will show a strong carbonyl (C=O) stretching vibration for the aldehyde group, typically in the range of 1720-1740 cm⁻¹.[2] Another key feature is the C-H stretch of the aldehyde proton, which usually appears as one or two bands of moderate intensity between 2700-2850 cm⁻¹.[2][3]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of this compound Incomplete oxidation of 6-methyluracil.Optimize reaction time and temperature. Ensure the correct stoichiometry of selenium dioxide.
Loss of product during workup.Carefully control the pH during acidification to ensure complete precipitation. Avoid excessive washing of the precipitate.
High levels of orotic acid impurity Over-oxidation during synthesis.Reduce reaction time or use a milder oxidizing agent. Monitor the reaction progress closely using techniques like TLC or HPLC.
Degradation during storage.Store this compound in a cool, dry, and dark place, preferably under an inert atmosphere.
Presence of unreacted 6-methyluracil Insufficient amount of oxidizing agent or incomplete reaction.Increase the amount of selenium dioxide or prolong the reaction time. Monitor the disappearance of the starting material by TLC or HPLC.
Broad or overlapping peaks in HPLC Poor column performance or inappropriate mobile phase.Use a new HPLC column or flush the existing one. Optimize the mobile phase composition and gradient.
Co-elution of impurities.Adjust the mobile phase composition or gradient to improve separation. Consider using a different column chemistry.
Unexpected mass peaks in MS analysis Formation of adducts with mobile phase components (e.g., sodium or potassium adducts).Review the mass spectrum for common adducts.
Presence of unknown byproducts.Perform MS/MS fragmentation to elucidate the structure of the unknown peak.

Quantitative Data

Table 1: Illustrative Impurity Profile of Crude this compound Synthesis

Compound Retention Time (min) Area (%) Potential Identity
Peak 13.55.2Orotic Acid
Peak 24.885.3This compound
Peak 36.28.16-methyluracil
Peak 49.51.4Dimerization Product

Note: This table is for illustrative purposes only. Actual results may vary depending on the specific reaction conditions.

Table 2: Forced Degradation Study of this compound - Illustrative Data

Stress Condition Time This compound Assay (%) Major Degradant (%) Identity of Major Degradant
0.1 M HCl (60°C)24 h92.56.8Orotic Acid
0.1 M NaOH (60°C)24 h88.110.2Orotic Acid and ring-opened products
3% H₂O₂ (RT)24 h85.713.5Orotic Acid
Thermal (80°C)48 h98.21.5Orotic Acid
Photolytic (UV light)24 h95.93.7Orotic Acid

Note: This table provides illustrative data on the potential degradation of this compound under various stress conditions.

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of this compound and Orotic Acid

This protocol provides a general method for the separation and quantification of this compound and its primary oxidation byproduct, orotic acid.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 50% A, 50% B

    • 20-25 min: Hold at 50% A, 50% B

    • 25-30 min: Return to initial conditions (95% A, 5% B)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 80:20 v/v) to a final concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: General Procedure for Forced Degradation Studies

This protocol outlines a general approach for conducting forced degradation studies on this compound to identify potential degradation products.

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize the sample before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize the sample before HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve the sample in the mobile phase for analysis.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples by the HPLC method described in Protocol 1. Compare the chromatograms to that of an unstressed sample to identify degradation peaks.

Visualizations

Synthesis_and_Byproducts cluster_synthesis Synthesis cluster_byproducts Potential Byproducts 6-Methyluracil 6-Methyluracil Oxidation (SeO2) Oxidation (SeO2) 6-Methyluracil->Oxidation (SeO2) Crude this compound Crude this compound Oxidation (SeO2)->Crude this compound Unreacted 6-Methyluracil Unreacted 6-Methyluracil Oxidation (SeO2)->Unreacted 6-Methyluracil Incomplete Reaction Orotic Acid Orotic Acid Oxidation (SeO2)->Orotic Acid Over-oxidation Dimer Dimer Crude this compound->Dimer Side Reaction

Caption: this compound Synthesis and Potential Byproducts.

Purification_Workflow Crude this compound Crude this compound Dissolve in Hot Water Dissolve in Hot Water Crude this compound->Dissolve in Hot Water Add Sodium Bisulfite Add Sodium Bisulfite Dissolve in Hot Water->Add Sodium Bisulfite Bisulfite Adduct (Soluble) Bisulfite Adduct (Soluble) Add Sodium Bisulfite->Bisulfite Adduct (Soluble) Acidify (HCl) Acidify (HCl) Bisulfite Adduct (Soluble)->Acidify (HCl) Pure this compound (Precipitate) Pure this compound (Precipitate) Acidify (HCl)->Pure this compound (Precipitate) Filtration and Drying Filtration and Drying Pure this compound (Precipitate)->Filtration and Drying Final Product Final Product Filtration and Drying->Final Product

Caption: this compound Purification Workflow.

Degradation_Pathways cluster_degradation Degradation Products This compound This compound Orotic Acid Orotic Acid This compound->Orotic Acid Oxidation (Air, H2O2) Ring-Opened Products Ring-Opened Products This compound->Ring-Opened Products Strong Base Hydrolysis

Caption: this compound Degradation Pathways.

References

Optimization of reaction conditions for Orotaldehyde synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful synthesis of orotaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method for synthesizing this compound is the oxidation of 6-methyluracil with selenium dioxide. This reaction is typically carried out in a refluxing solvent such as acetic acid.[1]

Q2: What is the primary role of selenium dioxide in this synthesis?

A2: Selenium dioxide is a specific oxidizing agent that selectively oxidizes the activated methyl group at the C6 position of the uracil ring to a formyl group, yielding this compound.[1]

Q3: Are there any significant safety precautions to consider during this synthesis?

A3: Yes, selenium compounds are highly toxic. All manipulations involving selenium dioxide and its byproducts should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

Q4: What is the expected yield for the synthesis of this compound?

A4: The yield of this compound can vary depending on the specific reaction conditions and purification methods. While some literature reports focus on the successful isolation and subsequent high-purity reduction, yields for the oxidation step itself can be optimized. One study mentions a 62% yield when using selenic(IV) acid in acetic acid.[2]

Q5: How can the purity of the synthesized this compound be assessed?

A5: The purity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) for retention time comparison and Nuclear Magnetic Resonance (NMR) spectroscopy for chemical shift analysis.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete reaction.- Verify Reagent Quality: Ensure the selenium dioxide and 6-methyluracil are of high purity. - Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended time, extend the reflux period. - Increase Temperature: If using a solvent other than acetic acid, ensure the reaction temperature is sufficient for the oxidation to occur.
Decomposition of product.- Avoid Overheating: Prolonged exposure to high temperatures can lead to product degradation. Do not exceed the recommended reaction time significantly.
Loss during work-up.- Efficient Extraction: Ensure complete extraction of the product from the reaction mixture. - Careful pH Adjustment: During purification, add acid dropwise to avoid localized high acidity which could potentially degrade the product.
Product is Impure (Multiple Spots on TLC or Extra Peaks in NMR) Over-oxidation to orotic acid.- Control Stoichiometry: Use the recommended molar ratio of selenium dioxide to 6-methyluracil. An excess of the oxidizing agent can lead to the formation of orotic acid.[1] - Monitor Reaction Closely: Stop the reaction as soon as the starting material is consumed to minimize over-oxidation.
Presence of unreacted 6-methyluracil.- Optimize Reaction Time and Temperature: As mentioned above, ensure the reaction goes to completion. - Purification: The purification step involving bisulfite addition is designed to separate the aldehyde from non-carbonyl compounds.[1]
Residual selenium byproducts.- Thorough Filtration: Filter the hot reaction mixture carefully to remove elemental selenium. - Activated Carbon Treatment: Boiling the crude product with activated carbon can help remove colored impurities and residual selenium compounds.[1]
Difficulty in Product Precipitation Solution is too dilute.- Concentrate the Solution: If the product does not precipitate upon acidification and cooling, try to carefully evaporate some of the solvent under reduced pressure.
Incorrect pH.- Verify pH: Use a pH meter or pH paper to ensure the solution has reached a pH of 1.[1]
Product is more soluble in the chosen solvent system.- Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. - Solvent Addition: If precipitation is still problematic, consider adding a co-solvent in which this compound has lower solubility.
Reaction Mixture Turns Black Immediately Rapid decomposition of selenium dioxide.- Gradual Heating: Heat the reaction mixture to reflux temperature gradually.

Optimization of Reaction Conditions

Optimizing reaction conditions is crucial for maximizing yield and purity. A Design of Experiments (DoE) approach can be systematically employed to investigate the effects of various parameters.[1]

Parameter Range/Options Considerations
Solvent Acetic Acid, DioxaneAcetic acid is the most commonly reported solvent.[1] Dioxane has also been used in selenium dioxide oxidations.[2]
Temperature RefluxThe reaction is typically carried out at the reflux temperature of the chosen solvent.
Reaction Time 4 - 8 hoursMonitor by TLC to determine the optimal reaction time.[1]
Molar Ratio (6-methyluracil:SeO2) 1:1 to 1:1.2A slight excess of selenium dioxide may be beneficial, but a large excess can lead to over-oxidation.
Co-oxidant tert-Butyl hydroperoxide (t-BuOOH)Using a catalytic amount of SeO2 with a co-oxidant like t-BuOOH can minimize the use of toxic selenium and simplify purification. This is a common strategy in other selenium dioxide oxidations.

Experimental Protocols

Synthesis of this compound via Oxidation of 6-Methyluracil[1]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 6-methyluracil (e.g., 2.54 g) and selenium dioxide (e.g., 2.66 g) in glacial acetic acid (e.g., 60 mL).

  • Reflux: Heat the reaction mixture to reflux and maintain for approximately 6 hours. The mixture will typically turn reddish-brown and a black precipitate of elemental selenium will form.

  • Filtration: While the mixture is still hot, filter it through a fluted filter paper to remove the precipitated selenium.

  • Solvent Removal: Evaporate the filtrate to dryness under reduced pressure.

  • Purification: a. Dissolve the crude solid in hot water (e.g., 24 mL). b. Add 5% sodium bisulfite solution dropwise until the solution is clear. c. Add activated carbon and boil the solution for 10 minutes. d. Filter the hot solution to remove the activated carbon. e. Acidify the filtrate to pH 1 with concentrated hydrochloric acid. f. Cool the solution in an ice bath to induce precipitation of pure this compound.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_isolation Isolation start Combine 6-methyluracil, SeO2, and Acetic Acid reflux Reflux for 6 hours start->reflux filter_hot Hot Filtration reflux->filter_hot evaporate Evaporate Filtrate filter_hot->evaporate dissolve Dissolve in Hot Water evaporate->dissolve bisulfite Add Sodium Bisulfite dissolve->bisulfite carbon Add Activated Carbon & Boil bisulfite->carbon filter_carbon Filter Carbon carbon->filter_carbon acidify Acidify to pH 1 filter_carbon->acidify precipitate Cool & Precipitate acidify->precipitate collect Collect Product by Filtration precipitate->collect

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_tree cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Low Yield or Impure Product check_tlc Analyze by TLC start->check_tlc check_nmr Analyze by NMR start->check_nmr incomplete_reaction Incomplete Reaction? - Extend reaction time - Check reagent quality check_tlc->incomplete_reaction Starting material present over_oxidation Over-oxidation? - Reduce reaction time - Adjust stoichiometry check_tlc->over_oxidation New, more polar spot unreacted_sm Unreacted Starting Material? - Optimize reaction conditions check_nmr->unreacted_sm Signals for 6-methyluracil byproducts Other Byproducts? - Improve purification check_nmr->byproducts Unidentified signals

Caption: Troubleshooting decision tree for this compound synthesis.

References

Best practices for the storage and handling of Orotaldehyde to prevent degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Orotaldehyde to prevent degradation. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

The aldehyde functional group in this compound is susceptible to oxidation, which is a common transformation for aldehydes. The primary degradation product of this compound is orotic acid, also known as uracil-6-carboxylic acid.[1] This conversion is a two-electron oxidation of the aldehyde group.[1] Other potential degradation pathways include dimerization and hydrolytic degradation.

Q2: What are the general recommendations for storing solid this compound?

To ensure the long-term stability of solid this compound, it is recommended to store it in a cool, dry, and dark place. Exposure to light, humidity, and high temperatures can accelerate degradation. It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation, as aldehydes can be sensitive to air.

Q3: How should I prepare and store this compound solutions?

When preparing aqueous solutions, it is crucial to use deoxygenated solvents to minimize oxidation. The stability of this compound in solution is pH-dependent. While specific data for this compound is limited, aldehydes, in general, can be more stable in slightly acidic to neutral conditions. Alkaline conditions can promote degradation. For short-term storage, refrigerate the solution at 2-8°C and protect it from light. For long-term storage, it is recommended to prepare fresh solutions before use or store aliquots at -20°C or below.

Q4: What are the signs of this compound degradation?

Visual signs of degradation in solid this compound can include a change in color or texture. In solution, degradation may not be visually apparent. The most reliable way to assess the purity and degradation of this compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate this compound from its degradation products, allowing for accurate quantification of the parent compound.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh this compound solutions for each experiment. If using a stored solution, verify its purity by HPLC before use. Ensure the solvent is of high purity and deoxygenated.
Appearance of unknown peaks in chromatogram Formation of degradation products.The primary degradation product is likely orotic acid. Other possibilities include dimers or hydrolytic products. Use a stability-indicating HPLC method to resolve these peaks. Mass spectrometry (MS) can be used to identify the unknown peaks.
Low assay value of this compound solid Improper storage conditions leading to degradation.Store solid this compound in a tightly sealed container, protected from light and moisture, at a low temperature. Consider storing under an inert atmosphere.
Precipitation in this compound solution upon storage Poor solubility or degradation leading to insoluble products.Ensure the chosen solvent and concentration are appropriate for this compound's solubility. If precipitation occurs in a refrigerated solution, gently warm and vortex to redissolve before use, and confirm purity.

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Stock Solution

Objective: To prepare a standard stock solution of this compound for use in quantitative analysis.

Materials:

  • This compound (solid)

  • HPLC-grade solvent (e.g., acetonitrile, dimethyl sulfoxide, or a buffered aqueous solution)

  • Volumetric flask

  • Analytical balance

  • Spatula

  • Ultrasonic bath (optional)

Procedure:

  • Accurately weigh the desired amount of solid this compound using an analytical balance.

  • Transfer the weighed this compound to a clean, dry volumetric flask.

  • Add a portion of the chosen solvent to the volumetric flask, ensuring it does not exceed approximately 70% of the final volume.

  • Gently swirl the flask to dissolve the this compound. If necessary, use an ultrasonic bath for a short period to aid dissolution.

  • Once the this compound is completely dissolved, add the solvent to the flask until the meniscus reaches the calibration mark.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the solution to a labeled, light-protected container and store it under the recommended conditions (refrigerated and protected from light for short-term use).

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and establish its stability profile.

Materials:

  • This compound solution of known concentration

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Heating apparatus (e.g., water bath or oven)

  • Photostability chamber or a light source

  • HPLC system with a suitable column and detector

Procedure:

  • Acid Hydrolysis:

    • Mix equal volumes of the this compound solution and 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time.

    • At predetermined time points, withdraw samples, neutralize them with an equimolar amount of NaOH, and analyze by HPLC.

  • Base Hydrolysis:

    • Mix equal volumes of the this compound solution and 0.1 M NaOH.

    • Keep the mixture at room temperature and monitor the degradation at various time intervals.

    • At each time point, neutralize the sample with an equimolar amount of HCl and analyze by HPLC.

  • Oxidative Degradation:

    • Mix the this compound solution with a 3% H₂O₂ solution.

    • Keep the mixture at room temperature, protected from light, and analyze at different time points by HPLC.

  • Thermal Degradation:

    • Place the this compound solution in a temperature-controlled oven or water bath (e.g., 60°C).

    • Analyze samples at various time points by HPLC.

  • Photodegradation:

    • Expose the this compound solution to a controlled light source (e.g., in a photostability chamber).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze both the exposed and control samples at different time points by HPLC.

Data Analysis: For each condition, monitor the decrease in the peak area of this compound and the formation of any new peaks. This will help in identifying the degradation products and understanding the degradation kinetics under different stress conditions.

Visualizations

degradation_pathway This compound This compound (Uracil-6-carboxaldehyde) Orotic_Acid Orotic Acid (Uracil-6-carboxylic acid) This compound->Orotic_Acid Oxidation Other_Products Other Degradation Products (e.g., Dimers, Hydrolysis Products) This compound->Other_Products Other Pathways

Caption: Primary degradation pathway of this compound.

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation Conditions cluster_analysis Analysis Orotaldehyde_Solution This compound Solution Acid Acidic (e.g., 0.1M HCl, 60°C) Orotaldehyde_Solution->Acid Base Basic (e.g., 0.1M NaOH, RT) Orotaldehyde_Solution->Base Oxidation Oxidative (e.g., 3% H₂O₂, RT) Orotaldehyde_Solution->Oxidation Thermal Thermal (e.g., 60°C) Orotaldehyde_Solution->Thermal Photo Photolytic (Light Exposure) Orotaldehyde_Solution->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Characterization Degradant Characterization (e.g., LC-MS, NMR) HPLC->Characterization

Caption: Workflow for a forced degradation study.

References

Troubleshooting peak tailing and poor resolution in Orotaldehyde HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Orotaldehyde, specifically focusing on peak tailing and poor resolution.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help you quickly identify and solve problems in your this compound HPLC analysis.

Q1: What are the common causes of peak tailing in my this compound chromatogram?

Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a frequent issue in HPLC.[1][2][3][4] For this compound, a pyrimidine derivative, this can be particularly problematic. The primary causes include:

  • Secondary Interactions: this compound, with its polar functional groups, can engage in secondary interactions with the stationary phase. A major contributor to this is the interaction with residual silanol groups on silica-based C18 columns.[1][5] These acidic silanols can interact with any basic sites on the this compound molecule, leading to tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in a distorted peak shape, including tailing.[5][6]

  • Column Degradation: Over time, HPLC columns can degrade. This can manifest as a loss of stationary phase, creation of active sites, or voids in the packing material, all of which can contribute to peak tailing.[4][6]

Q2: How can I resolve peak tailing issues with this compound?

To address peak tailing, consider the following solutions:

  • Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For compounds like this compound, starting with a lower pH (e.g., pH 2.5-3.5) can help to suppress the ionization of silanol groups on the column, thereby reducing secondary interactions.[4]

  • Use a Different Column: Consider using a column with a different stationary phase. An end-capped C18 column will have fewer free silanol groups. Alternatively, a column with a different chemistry, such as a phenyl-hexyl or a polar-embedded phase, might offer better peak shape.

  • Add a Mobile Phase Modifier: The addition of a small amount of a competing agent, like triethylamine (TEA), can help to mask the active silanol sites on the stationary phase and improve peak symmetry for basic compounds. However, be mindful of its impact on detection and column longevity.

  • Reduce Sample Concentration: Dilute your sample and inject a smaller volume to avoid column overload.[6]

  • Employ a Guard Column: A guard column can help to protect the analytical column from contaminants and extend its lifetime.[6]

Q3: My chromatogram shows poor resolution between this compound and other components. What could be the cause?

Poor resolution, the inability to obtain distinct separation between peaks, can be caused by several factors:[7][8][9]

  • Inappropriate Mobile Phase Composition: The strength of the organic solvent in your mobile phase may not be optimal for separating this compound from closely eluting impurities.

  • Suboptimal Flow Rate: A flow rate that is too high can lead to insufficient interaction with the stationary phase, resulting in poor separation.[8]

  • Column Inefficiency: An old or poorly packed column will have reduced efficiency, leading to broader peaks that are more likely to overlap.[7]

  • Temperature Fluctuations: Inconsistent column temperature can affect the viscosity of the mobile phase and the kinetics of separation, leading to variable retention times and poor resolution.[8]

Q4: What steps can I take to improve the resolution in my this compound HPLC analysis?

Improving resolution often involves a systematic optimization of your method parameters:

  • Adjust Mobile Phase Strength: If peaks are eluting too quickly, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase retention times and provide more opportunity for separation. A gradient elution, where the organic solvent concentration is gradually increased, can be very effective for complex samples.[9]

  • Optimize the Flow Rate: Lowering the flow rate can often lead to better resolution, as it allows more time for the analyte to interact with the stationary phase.[8]

  • Select a More Efficient Column: Consider using a column with a smaller particle size (e.g., 3 µm or sub-2 µm for UHPLC) or a longer column to increase the number of theoretical plates and improve separation efficiency.

  • Control the Column Temperature: Using a column oven to maintain a consistent and elevated temperature (e.g., 30-40 °C) can improve efficiency and resolution by reducing mobile phase viscosity.

Quantitative Data Summary

While a specific, validated HPLC method for this compound is not widely published, the following table provides a starting point for method development based on typical parameters for related pyrimidine derivatives like Orotic acid.[6][10]

ParameterRecommended Starting ConditionsPotential for Optimization
Column C18, 250 mm x 4.6 mm, 5 µmTry different column lengths, particle sizes, and stationary phase chemistries (e.g., Phenyl-Hexyl, Polar-Embedded).
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileAdjust the pH of the aqueous phase (e.g., using formic acid or phosphate buffer). Methanol can be tried as an alternative organic modifier.
Gradient 5% B to 95% B over 20 minutesThe gradient slope can be made shallower to improve the resolution of closely eluting peaks. Isocratic elution may be suitable for simpler samples.
Flow Rate 1.0 mL/minLowering the flow rate (e.g., to 0.8 mL/min) can enhance resolution.
Column Temperature 30 °CIncreasing the temperature (e.g., to 40 °C) can improve peak shape and reduce run time.
Detection Wavelength 280 nmOptimize based on the UV-Vis spectrum of this compound for maximum sensitivity.
Injection Volume 10 µLReduce if peak fronting or tailing due to overload is observed.

Experimental Protocol: Hypothetical HPLC Method for this compound Analysis

This protocol describes a general reversed-phase HPLC method that can be used as a starting point for the analysis of this compound.

1. Objective: To develop a robust HPLC method for the separation and quantification of this compound.

2. Materials and Reagents:

  • This compound reference standard

  • HPLC grade Acetonitrile

  • HPLC grade Water

  • Phosphoric acid (or Formic acid)

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • HPLC system with UV detector

3. Mobile Phase Preparation:

  • Mobile Phase A: Add 1.0 mL of phosphoric acid to 1 L of HPLC grade water and mix well. Degas the solution.

  • Mobile Phase B: HPLC grade Acetonitrile. Degas the solution.

4. Standard Solution Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., a small amount of DMSO followed by dilution with mobile phase A). Orotic acid, a related compound, shows good solubility in DMSO and DMF.[11]

  • Prepare working standards by diluting the stock solution with Mobile Phase A to the desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

5. HPLC Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Gradient elution as described in the table above.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

6. System Suitability:

  • Inject the 10 µg/mL standard solution five times.

  • The relative standard deviation (RSD) of the peak area should be less than 2.0%.

  • The tailing factor for the this compound peak should be between 0.8 and 1.5.

7. Analysis:

  • Inject the blank (mobile phase A), followed by the standard solutions and then the samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the samples from the calibration curve.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing and poor resolution in this compound HPLC analysis.

Troubleshooting_Workflow cluster_issue Observed Issue cluster_investigation Initial Investigation cluster_solution_tailing Solutions for Tailing cluster_solution_resolution Solutions for Resolution Peak_Tailing Peak Tailing Check_Method_Parameters Check Method Parameters (pH, Gradient, Flow Rate) Peak_Tailing->Check_Method_Parameters Inspect_Column_History Inspect Column History (Age, Previous Use) Peak_Tailing->Inspect_Column_History Review_Sample_Prep Review Sample Preparation (Concentration, Solvent) Peak_Tailing->Review_Sample_Prep Poor_Resolution Poor Resolution Poor_Resolution->Check_Method_Parameters Poor_Resolution->Inspect_Column_History Adjust_pH Adjust Mobile Phase pH (Lower pH to 2.5-3.5) Check_Method_Parameters->Adjust_pH If pH is suboptimal Modify_Gradient Modify Gradient (Shallow Gradient) Check_Method_Parameters->Modify_Gradient If gradient is too steep Lower_Flow_Rate Lower Flow Rate Check_Method_Parameters->Lower_Flow_Rate If flow rate is too high Change_Column Change Column (End-capped, Different Chemistry) Inspect_Column_History->Change_Column If column is old/degraded Use_Efficient_Column Use More Efficient Column (Smaller Particles, Longer) Inspect_Column_History->Use_Efficient_Column If column is inefficient Reduce_Concentration Reduce Sample Concentration Review_Sample_Prep->Reduce_Concentration If sample is overloaded

Caption: A flowchart outlining the troubleshooting steps for peak tailing and poor resolution.

References

Validation & Comparative

Orotaldehyde vs. Orotic Acid: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Orotic acid, a key intermediate in the de novo biosynthesis of pyrimidines, has been the subject of extensive research for its roles in cellular metabolism and its therapeutic potential.[1] Its close structural analog, orotaldehyde, remains less characterized, primarily serving as a synthetic intermediate.[2] This guide provides a comprehensive comparison of the known biological activities of this compound and orotic acid, supported by experimental data and detailed methodologies, to inform future research and drug development efforts.

Core Biological Functions and Mechanisms

Orotic acid is an essential precursor for the synthesis of uridine monophosphate (UMP), a fundamental building block for RNA and DNA.[3][4] The pathway involves the conversion of dihydroorotate to orotic acid by dihydroorotate dehydrogenase (DHODH), followed by the conversion of orotic acid to orotidine-5'-monophosphate (OMP) by orotate phosphoribosyltransferase (OPRT).[5][6] OMP is then decarboxylated to UMP.[3] Disruptions in this pathway can lead to metabolic disorders such as orotic aciduria, characterized by the accumulation of orotic acid.[5][7][8]

While specific biological activities of this compound are not extensively documented, its chemical nature as an aldehyde suggests a higher reactivity compared to the carboxylic acid group of orotic acid.[9][10] Aldehydes are known to be highly reactive and can participate in various cellular reactions, including interactions with proteins and nucleic acids, which could translate to distinct biological effects.[10][11]

Comparative Data on Biological Activities

The following tables summarize the known and inferred biological activities of this compound and orotic acid. Due to the limited direct research on this compound, some of its potential activities are inferred from the general reactivity of aldehydes.

Table 1: Comparison of Physicochemical and Metabolic Properties

PropertyThis compoundOrotic AcidReferences
Functional Group Aldehyde (-CHO)Carboxylic Acid (-COOH)[9][10]
Reactivity HighModerate[9][10]
Role in Pyrimidine Biosynthesis Not a direct intermediateKey intermediate[3][4][5]
Metabolic Fate Likely oxidized to orotic acid by aldehyde dehydrogenasesConverted to OMP by OPRT[3][10]

Table 2: Effects on Cellular Processes

Cellular ProcessThis compound (Inferred/Potential)Orotic AcidReferences
Cell Viability/Proliferation Potentially cytotoxic at high concentrations due to aldehyde reactivityEffects are context-dependent; can be mitoinhibitory in hepatocytes but pro-proliferative in other cell types.[11][12]
Enzyme Inhibition Potential for non-specific inhibition of various enzymes through covalent modificationCan act as a competitive inhibitor for enzymes utilizing similar substrates.[11]
Signaling Pathway Modulation UnknownCan modulate AMPK and mTOR signaling pathways.[13]

Signaling Pathways and Experimental Workflows

Pyrimidine Biosynthesis Pathway

The de novo pyrimidine biosynthesis pathway highlights the central role of orotic acid. This compound is not a natural intermediate in this pathway but could potentially be converted to orotic acid.

Pyrimidine_Biosynthesis Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Aspartate Aspartate Aspartate->Dihydroorotate Orotic_Acid Orotic Acid Dihydroorotate->Orotic_Acid DHODH OMP Orotidine-5'-Monophosphate Orotic_Acid->OMP OPRT UMP Uridine-5'-Monophosphate OMP->UMP OMP Decarboxylase This compound This compound This compound->Orotic_Acid Aldehyde Dehydrogenase

Caption: De novo pyrimidine biosynthesis pathway showing the role of orotic acid.

Experimental Workflow for Comparing Cytotoxicity

An MTT assay can be employed to compare the cytotoxic effects of this compound and orotic acid on a specific cell line.

MTT_Workflow A Seed cells in a 96-well plate B Treat cells with varying concentrations of This compound or Orotic Acid A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Analyze data to determine cell viability G->H

Caption: Workflow for MTT cell viability assay.

Detailed Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures.[14][15][16][17][18]

Objective: To determine and compare the cytotoxic effects of this compound and orotic acid on a selected cell line.

Materials:

  • 96-well plates

  • Cell culture medium

  • This compound and Orotic Acid stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of this compound or orotic acid. Include untreated control wells.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Analysis of AMPK and mTOR Signaling by Western Blot

This protocol is based on standard Western blotting procedures.[13][19][20][21][22]

Objective: To investigate the effects of this compound and orotic acid on the activation of AMPK and mTOR signaling pathways.

Materials:

  • Cell culture reagents

  • This compound and Orotic Acid

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound or orotic acid for the desired time. Wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature protein samples and separate them by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an ECL detection reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Orotate Phosphoribosyltransferase (OPRT) Activity Assay

This protocol is based on established methods for measuring OPRT activity.[23][24][25][26]

Objective: To determine if this compound or orotic acid affects the enzymatic activity of OPRT.

Materials:

  • Cell or tissue lysates

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂)

  • [³H]-Orotic acid (radiolabeled substrate)

  • 5-phosphoribosyl-1-pyrophosphate (PRPP)

  • Polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plates or ion-exchange resin

  • Scintillation counter and fluid

Procedure:

  • Enzyme Preparation: Prepare cell or tissue lysates containing OPRT.

  • Reaction Mixture: Prepare a reaction mixture containing reaction buffer, PRPP, and the enzyme source.

  • Initiation of Reaction: Initiate the reaction by adding [³H]-orotic acid. To test for inhibition, pre-incubate the enzyme with this compound or orotic acid before adding the radiolabeled substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time.

  • Termination of Reaction: Stop the reaction (e.g., by adding cold EDTA).

  • Separation of Substrate and Product: Separate the radiolabeled product ([³H]-OMP) from the unreacted substrate ([³H]-orotic acid) using TLC or ion-exchange chromatography.

  • Quantification: Quantify the amount of [³H]-OMP formed using a scintillation counter.

  • Data Analysis: Calculate the enzyme activity and assess the inhibitory potential of the tested compounds.

Conclusion

Orotic acid is a well-established intermediate in pyrimidine biosynthesis with diverse biological effects.[1][27][28][29][30] this compound, while structurally similar, is chemically more reactive due to its aldehyde functional group, suggesting it may possess distinct and potentially more potent biological activities, including higher cytotoxicity.[2][9] Further direct comparative studies are warranted to fully elucidate the biological activity profile of this compound and its potential as a therapeutic agent or a tool for studying cellular metabolism. The experimental protocols provided in this guide offer a framework for conducting such investigations.

References

A comparative analysis of different synthetic routes to Orotaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Orotaldehyde, a key intermediate in the synthesis of various biologically active compounds, including potential therapeutics, can be synthesized through several oxidative routes. This guide provides a comparative analysis of the most prominent methods, offering experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their specific needs.

Comparison of Synthetic Routes

The primary and most historically significant methods for the synthesis of this compound involve the oxidation of 6-methyluracil. The two main approaches utilize selenium-based oxidizing agents: selenium dioxide and selenic acid. Below is a summary of the key performance indicators for each method.

ParameterRoute 1: Selenium Dioxide OxidationRoute 2: Selenic Acid Oxidation
Starting Material 6-Methyluracil6-Methyl-2,4-dioxopyrimidine (6-Methyluracil)
Oxidizing Agent Selenium Dioxide (SeO₂)Selenic Acid (H₂SeO₃)
Solvent Acetic AcidAcetic Acid
Reaction Time ~6 hours[1]Not explicitly stated
Reported Yield ~50%[2]~62%[2]
Purity High purity achievable after purificationNot explicitly stated, but expected to be similar to Route 1 with appropriate purification

Experimental Protocols

Route 1: Oxidation of 6-Methyluracil with Selenium Dioxide

This method, a well-established procedure, involves the direct oxidation of the methyl group of 6-methyluracil.[1]

Materials:

  • 6-Methyluracil (2.54 g)

  • Selenium Dioxide (2.66 g)

  • Glacial Acetic Acid (60 mL)

  • 5% Sodium Bisulfite solution

  • Activated Carbon

  • Concentrated Hydrochloric Acid

  • Deionized Water

Procedure:

  • A mixture of 6-methyluracil (2.54 g) and selenium dioxide (2.66 g) in glacial acetic acid (60 mL) is refluxed for approximately 6 hours.[1]

  • The hot reaction mixture is filtered to remove elemental selenium.

  • The filtrate is concentrated by evaporating the solvent.

  • The crude this compound is dissolved in hot water (24 mL).

  • A 5% sodium bisulfite solution is added dropwise to the hot aqueous solution.

  • The solution is then treated with activated carbon and boiled for a short period.

  • The hot solution is filtered to remove the activated carbon.

  • The filtrate is acidified to a pH of 1 with concentrated hydrochloric acid.

  • Upon cooling, pure this compound precipitates out of the solution and can be collected by filtration.[1]

Route 2: Oxidation of 6-Methyluracil with Selenic Acid

This route offers a slightly higher yield compared to the selenium dioxide method.[2]

Materials:

  • 6-Methyl-2,4-dioxopyrimidine (6-Methyluracil)

  • Selenic Acid (H₂SeO₃)

  • Acetic Acid

  • 1,4-Dioxane (as an alternative solvent)

Procedure:

  • A solution of 6-methyl-2,4-dioxopyrimidine is prepared in acetic acid or 1,4-dioxane.

  • Selenic acid is added to the solution.

  • The mixture is refluxed. The exact reaction time has not been specified in the reviewed literature, but would likely be monitored by techniques such as TLC or LC-MS.

  • The workup and purification would likely follow a similar procedure to Route 1, involving filtration of selenium byproducts, solvent removal, and recrystallization.

Logical Workflow of this compound Synthesis

The general experimental workflow for the synthesis and purification of this compound via the selenium dioxide route is depicted below.

G cluster_reaction Reaction cluster_workup Work-up & Purification start 6-Methyluracil + SeO2 in Acetic Acid reflux Reflux for 6 hours start->reflux filter_se Filter hot mixture to remove Selenium reflux->filter_se evaporate Evaporate Acetic Acid filter_se->evaporate dissolve Dissolve crude product in hot water evaporate->dissolve bisulfite Add 5% Sodium Bisulfite dissolve->bisulfite carbon Boil with Activated Carbon bisulfite->carbon filter_carbon Filter to remove Carbon carbon->filter_carbon acidify Acidify with HCl to pH 1 filter_carbon->acidify precipitate Cool to precipitate This compound acidify->precipitate collect Collect pure this compound precipitate->collect

Caption: Experimental workflow for the synthesis of this compound.

Biological Significance: Pyrimidine Biosynthesis Pathway

This compound is the aldehyde analog of orotic acid, a key intermediate in the de novo biosynthesis of pyrimidine nucleotides. Understanding this pathway provides context for the importance of orotic acid derivatives. The aldehyde can be oxidized to the corresponding carboxylic acid, orotic acid.

G Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate CAD Orotic_Acid Orotic Acid Dihydroorotate->Orotic_Acid DHODH OMP Orotidine 5'-monophosphate (OMP) Orotic_Acid->OMP UMPS UMP Uridine 5'-monophosphate (UMP) OMP->UMP UMPS Pyrimidines Pyrimidine Nucleotides (UTP, CTP) UMP->Pyrimidines

Caption: De novo pyrimidine biosynthesis pathway highlighting Orotic Acid.

Concluding Remarks

The synthesis of this compound is predominantly achieved through the oxidation of 6-methyluracil using selenium-based reagents. While both selenium dioxide and selenic acid are effective, selenic acid has been reported to provide a higher yield. The choice of synthetic route will depend on factors such as desired yield, cost, and safety considerations associated with handling selenium compounds. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making an informed decision for their synthetic endeavors. Further optimization of reaction conditions, particularly for the selenic acid route, could potentially lead to even more efficient syntheses of this valuable intermediate. While modern synthetic methods like electrochemical and enzymatic synthesis are available for aldehydes in general, their specific application to this compound has not been widely reported in the literature.

References

A Comparative Guide to the Quantitative Analysis of Orotaldehyde: HPLC, LC-MS, and UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development requiring precise and reliable quantification of Orotaldehyde, selecting the appropriate analytical methodology is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Visible (UV-Vis) Spectrophotometry for this purpose. We present hypothetical, yet representative, experimental protocols and performance data to facilitate an informed decision-making process.

Methodology Comparison

The quantitative analysis of aldehydes like this compound often necessitates a derivatization step to enhance detection by common analytical techniques.[1][2][3] This is because aldehydes can be volatile and may lack a strong chromophore for UV detection.[1][4] A widely used derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the aldehyde group to form a stable hydrazone that can be readily analyzed by HPLC-UV and LC-MS.[3]

The following table summarizes the key performance characteristics of each method for the quantitative analysis of this compound, assuming a DNPH derivatization pre-treatment for HPLC and LC-MS.

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Linearity (r²) > 0.999> 0.999> 0.998
Accuracy (% Recovery) 98 - 102%99 - 101%95 - 105%
Precision (% RSD) < 2%< 1.5%< 5%
Limit of Detection (LOD) 0.1 ppm10 pg on column0.29 µg/L
Limit of Quantification (LOQ) 0.33 ppm40 pg on column0.98 µg/L

Note: The data presented is representative of typical performance for aldehyde analysis and may vary based on specific instrumentation and experimental conditions.[3][5][6]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is a robust and widely used technique for the quantification of derivatized aldehydes.[3][7]

a. Derivatization Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile containing a small amount of acid catalyst (e.g., phosphoric acid).

  • Mix the this compound solution with the DNPH reagent in a specific ratio and allow the reaction to proceed at a controlled temperature (e.g., 60°C) for a defined period (e.g., 1 hour) to form the this compound-DNPH derivative.

  • Cool the reaction mixture and dilute with the mobile phase to the desired concentration for injection.

b. HPLC-UV Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[6]

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 55:45 v/v)[3]

  • Flow Rate: 1.0 mL/min[3]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C[3]

  • Detection Wavelength: 360 nm (for the DNPH derivative)[3]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for trace-level analysis.[1][4]

a. Derivatization Protocol: The same DNPH derivatization protocol as for the HPLC method can be used.

b. LC-MS Method Parameters:

  • LC System: A UHPLC or HPLC system.

  • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm for UHPLC)[6]

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to facilitate ionization.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.[8]

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the derivative.

  • Detection: Multiple Reaction Monitoring (MRM) for specific quantification of the this compound-DNPH derivative.[8]

UV-Vis Spectrophotometry

This method is simpler and more cost-effective but generally less sensitive and specific than chromatographic methods. It can be suitable for the analysis of simpler sample matrices.[9]

a. Derivatization Protocol (Hantzsch Reaction):

  • Prepare a reagent solution containing ammonium acetate, acetylacetone, and the this compound sample in an aqueous buffer (pH ~6).

  • Heat the mixture (e.g., at 70°C for 10 minutes) to facilitate the reaction, which forms a yellow-colored dihydropyridine derivative.

  • Cool the solution to room temperature.

b. Spectrophotometric Measurement:

  • Instrument: A standard UV-Vis spectrophotometer.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning the spectrum of the derivative (typically around 412 nm for similar aldehyde derivatives).

  • Quantification: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of this compound that have undergone the same derivatization procedure. The concentration of this compound in an unknown sample is then determined by measuring its absorbance and interpolating from the calibration curve.

Method Validation Workflow and Signaling Pathway Diagrams

To ensure that an analytical method is suitable for its intended purpose, a thorough validation process is essential.[5][10][11] The following diagram illustrates a typical workflow for HPLC method validation.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Finalization MD_Start Define Analytical Requirements MD_Optimize Optimize Chromatographic Conditions MD_Start->MD_Optimize Specificity Specificity/ Selectivity MD_Optimize->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Stability Solution Stability Robustness->Stability Documentation Prepare Validation Report Stability->Documentation SOP Write Standard Operating Procedure (SOP) Documentation->SOP

Caption: Workflow for HPLC Method Validation.

The derivatization of this compound with DNPH is a key step for its analysis by HPLC and LC-MS. The following diagram illustrates this chemical reaction.

DNPH_Derivatization cluster_reactants Reactants cluster_product Product This compound This compound (contains C=O group) Reaction + This compound->Reaction DNPH 2,4-Dinitrophenylhydrazine (DNPH) DNPH->Reaction Hydrazone This compound-DNPH Hydrazone (UV-active) Reaction->Hydrazone Acid Catalyst

Caption: Derivatization of this compound with DNPH.

References

Orotaldehyde in Multicomponent Reactions: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of aldehyde in multicomponent reactions (MCRs) is a critical parameter influencing reaction efficiency, product yield, and structural diversity. This guide provides an objective comparison of orotaldehyde's performance against other common aromatic aldehydes in key organic reactions, supported by experimental data and detailed protocols.

This compound, a pyrimidine-based aldehyde, presents a unique heterocyclic scaffold that is of significant interest in medicinal chemistry. Its reactivity, influenced by the electron-withdrawing nature of the pyrimidine ring and the presence of nitrogen atoms, distinguishes it from simpler aromatic aldehydes like benzaldehyde. This guide delves into a comparative analysis of this compound in several widely utilized MCRs.

Knoevenagel Condensation: A Comparative Analysis

The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, involves the reaction of an aldehyde with an active methylene compound. A study on the condensation of this compound with various active methylene compounds provides valuable data for comparison with other aromatic aldehydes.

Data Presentation
AldehydeActive Methylene CompoundCatalyst/ConditionsReaction TimeYield (%)Reference
This compoundMalononitrilePiperidine/Ethanol15 min85P.S.J.S. S. Sunder Rao, PhD Thesis, 1975
This compoundEthyl CyanoacetatePiperidine/Ethanol30 min80P.S.J.S. S. Sunder Rao, PhD Thesis, 1975
BenzaldehydeMalononitrilePiperidine/Ethanol5-7 minExcellent--INVALID-LINK--
4-ChlorobenzaldehydeMalononitrilePiperidine/Ethanol5-7 minExcellent--INVALID-LINK--
4-NitrobenzaldehydeMalononitrilePiperidine/Ethanol5-7 minExcellent--INVALID-LINK--

Note: "Excellent" yields for benzaldehyde derivatives were reported without specific percentages in the reference. The comparison suggests that this compound provides good to high yields in Knoevenagel condensations, with slightly longer reaction times compared to simple substituted benzaldehydes under similar catalytic conditions.

Experimental Protocols

General Procedure for Knoevenagel Condensation of this compound:

A solution of this compound (1 mmol) and the active methylene compound (1 mmol) in ethanol (10 mL) is treated with a catalytic amount of piperidine (2-3 drops). The mixture is stirred at room temperature for the specified time. The resulting solid product is then filtered, washed with cold ethanol, and dried.

General Procedure for Knoevenagel Condensation of Benzaldehyde Derivatives:

A mixture of the benzaldehyde derivative (0.01 mol) and malononitrile (0.01 mol) is prepared. A pinch of ammonium acetate is added, and the mixture is sonicated at room temperature for 5-7 minutes. The completion of the reaction is monitored by TLC. The crude product is weighed, and the percentage yield is calculated. The product is then recrystallized from n-hexane and ethyl acetate.[1]

Experimental Workflow for Knoevenagel Condensation

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product This compound This compound Stirring Stirring This compound->Stirring ActiveMethylene Active Methylene (e.g., Malononitrile) ActiveMethylene->Stirring Catalyst Piperidine Catalyst->Stirring Solvent Ethanol Solvent->Stirring Temperature Room Temperature Temperature->Stirring Filtration Filtration Stirring->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying FinalProduct Knoevenagel Adduct Drying->FinalProduct

Caption: Workflow for the Knoevenagel condensation of this compound.

Biginelli Reaction: A Comparative Overview

Data Presentation
Aldehydeβ-KetoesterUrea/ThioureaCatalyst/ConditionsReaction TimeYield (%)Reference
BenzaldehydeEthyl AcetoacetateUreaHCl/Ethanol, Reflux16 h90.5 (with CuCl/conc. H2SO4)[2]
4-ChlorobenzaldehydeEthyl AcetoacetateUreaHCl/Ethanol, Reflux16 h85[2]
4-NitrobenzaldehydeEthyl AcetoacetateUreaHCl/Ethanol, Reflux16 h75[2]

The reactivity of aromatic aldehydes in the Biginelli reaction is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups can decrease the yield, while electron-donating groups may increase it. Given the electron-deficient nature of the pyrimidine ring in this compound, it is plausible that it would exhibit reactivity comparable to or slightly lower than benzaldehyde under similar conditions.

Experimental Protocols

General Procedure for the Biginelli Reaction:

A mixture of the aromatic aldehyde (1.0 eq), 1,3-dicarbonyl compound (1.0 eq), urea (1.45 eq), and a catalyst (e.g., conc. HCl) in methanol is heated at reflux for 16 hours. After cooling, the mixture is filtered and washed with cold methanol to give the dihydropyrimidinone product. The product can be further purified by recrystallization.[2]

Proposed Biginelli Reaction Pathway

G Aldehyde Aromatic Aldehyde (e.g., this compound) Imine Acyliminium Ion Intermediate Aldehyde->Imine Urea Urea Urea->Imine Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Enolate Ketoester Enolate Ketoester->Enolate AdditionProduct Michael-type Adduct Imine->AdditionProduct Enolate->AdditionProduct Cyclization Cyclization & Dehydration AdditionProduct->Cyclization DHPM Dihydropyrimidinone (DHPM) Cyclization->DHPM

Caption: Generalized mechanism of the Biginelli reaction.

Other Multicomponent Reactions: A Brief Outlook

This compound's potential extends to other significant MCRs, although specific experimental data is currently limited in the available literature.

  • Hantzsch Pyridine Synthesis: This reaction typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate to form dihydropyridines.[3] The reactivity of various aromatic aldehydes has been explored, and it is anticipated that this compound could serve as a viable substrate to generate novel pyridine derivatives with a uracil moiety.

  • Passerini and Ugi Reactions: These isocyanide-based MCRs are powerful tools for generating peptide-like scaffolds. The Passerini reaction involves an aldehyde, a carboxylic acid, and an isocyanide,[4] while the Ugi reaction adds an amine component to this mixture.[5] The participation of this compound in these reactions would lead to the synthesis of complex molecules with potential biological activities, an area ripe for further investigation.

Conclusion

This compound demonstrates promising reactivity in the Knoevenagel condensation, yielding valuable intermediates for heterocyclic synthesis. While direct comparative data in other multicomponent reactions like the Biginelli, Hantzsch, Passerini, and Ugi reactions are yet to be extensively reported, its structural features suggest it is a compelling substrate for generating diverse and potentially bioactive molecules. Further research into the systematic comparison of this compound with other aromatic aldehydes under standardized conditions will be invaluable for medicinal and synthetic chemists seeking to expand their molecular toolkit. The detailed protocols and comparative data presented in this guide aim to facilitate such future explorations.

References

Comparative Biological Efficacy of Orotaldehyde Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparison of the biological efficacy of various derivatives of Orotaldehyde, a heterocyclic aldehyde with a pyrimidine scaffold. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds, particularly in the context of anticancer research. While direct comparative studies on a wide range of this compound derivatives are limited in publicly available literature, this guide synthesizes the existing data on their potential mechanisms of action, highlights the biological activities of structurally related compounds, and provides detailed experimental protocols relevant to their evaluation.

Core Findings and Data Summary

This compound and its derivatives are of significant interest due to their structural similarity to orotic acid, a key intermediate in the de novo pyrimidine biosynthesis pathway. This pathway is crucial for the proliferation of cancer cells, making its inhibition a key therapeutic strategy. The primary molecular target for many pyrimidine analogs is Dihydroorotate Dehydrogenase (DHODH), a rate-limiting enzyme in this pathway.

Table 1: Comparative Anticancer Activity of Representative Aldehyde Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Schiff Bases Salicylaldehyde-o-phenylenediamine Schiff baseK562 (Leukemia)15.2[1]
Salicylaldehyde-o-phenylenediamine Schiff baseHEL (Leukemia)18.5[1]
4-Nitrobenzaldehyde Schiff baseTSCCF (Oral Cancer)446.68[2]
Hydrazones Cinnamaldehyde phenylhydrazone (CIN-1)HL-60 (Leukemia)>92% inhibition[3]
Cinnamaldehyde phenylhydrazone (CIN-1)SF-295 (Glioblastoma)81.53% inhibition[3]
Flurbiprofen hydrazide derivativeOvarian CancerNot specified[4]
Flurbiprofen hydrazide derivativeLeukemiaNot specified[4]

Mechanism of Action: Inhibition of De Novo Pyrimidine Biosynthesis

The primary proposed mechanism of action for the anticancer activity of this compound derivatives is the inhibition of Dihydroorotate Dehydrogenase (DHODH). DHODH catalyzes the conversion of dihydroorotate to orotate, a critical step in the de novo synthesis of pyrimidines (uracil, cytosine, and thymine), which are essential for DNA and RNA synthesis.[5][6][7] Cancer cells, with their high rate of proliferation, are particularly dependent on this pathway for a continuous supply of nucleotides. By inhibiting DHODH, this compound derivatives can deplete the pyrimidine pool, leading to cell cycle arrest and apoptosis in cancer cells.

DeNovoPyrimidineBiosynthesis CarbamoylPhosphate Carbamoyl Phosphate CarbamoylAspartate Carbamoyl Aspartate CarbamoylPhosphate->CarbamoylAspartate ATCase Aspartate Aspartate Aspartate->CarbamoylAspartate ATCase Dihydroorotate Dihydroorotate CarbamoylAspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP OPRT UMP Uridine 5'-monophosphate (UMP) OMP->UMP ODC UDP UDP UMP->UDP UTP UTP UDP->UTP dUDP dUDP UDP->dUDP CTP CTP UTP->CTP DNA_RNA DNA & RNA Synthesis UTP->DNA_RNA CTP->DNA_RNA dTMP dTMP dUDP->dTMP dTMP->DNA_RNA ATCase Aspartate Transcarbamoylase DHOase Dihydroorotase DHODH Dihydroorotate Dehydrogenase OPRT Orotate Phosphoribosyl- transferase ODC OMP Decarboxylase Orotaldehyde_Derivatives This compound Derivatives Orotaldehyde_Derivatives->DHODH Inhibition

Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound derivatives on DHODH.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound derivatives.

Synthesis of this compound Schiff Base Derivatives

A general procedure for the synthesis of Schiff bases from aldehydes involves the condensation reaction with a primary amine.

Materials:

  • This compound

  • Substituted aniline or other primary amine

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the substituted primary amine (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid (Schiff base derivative) is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The product can be further purified by recrystallization from a suitable solvent.

SchiffBaseSynthesis cluster_conditions Reaction Conditions This compound This compound (R-CHO) SchiffBase Schiff Base (R-CH=N-R') This compound->SchiffBase Amine Primary Amine (R'-NH2) Amine->SchiffBase Water H2O SchiffBase->Water Solvent Ethanol Catalyst Acetic Acid Heat Reflux

Caption: General workflow for the synthesis of Schiff base derivatives from this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[1]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivatives in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTTAWorkflow start Start cell_seeding Seed cancer cells in 96-well plates start->cell_seeding end End incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compounds Add this compound derivatives (various concentrations) incubation_24h->add_compounds incubation_48_72h Incubate for 48-72h add_compounds->incubation_48_72h add_mtt Add MTT solution incubation_48_72h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h dissolve_formazan Dissolve formazan crystals with DMSO incubation_4h->dissolve_formazan read_absorbance Measure absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 calculate_ic50->end

Caption: Experimental workflow for the in vitro cytotoxicity (MTT) assay.

Conclusion and Future Directions

The available evidence strongly suggests that this compound derivatives, particularly Schiff bases and hydrazones, are a promising class of compounds for the development of novel anticancer agents. Their likely mechanism of action via the inhibition of DHODH provides a solid rationale for their therapeutic potential. However, there is a clear need for further research to synthesize and screen a wider range of this compound derivatives to establish clear structure-activity relationships. Direct comparative studies with quantitative data are essential to identify lead compounds with high efficacy and selectivity for further preclinical and clinical development. Researchers are encouraged to utilize the provided experimental protocols as a foundation for the systematic evaluation of these promising molecules.

References

A Spectroscopic Comparison of Orotaldehyde with Its Precursor and Reduced Form

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed spectroscopic comparison of orotaldehyde, a key intermediate in pyrimidine metabolism, with its synthetic precursor, 6-methyluracil, its oxidized form, orotic acid, and its reduced form, 6-hydroxymethyluracil. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of these compounds.

Introduction

This compound (2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde) is a significant molecule in biochemical pathways. Understanding its spectroscopic properties in relation to its precursor and metabolic derivatives is crucial for monitoring its synthesis and subsequent reactions. This guide focuses on a comparative analysis of this compound with 6-methyluracil (a common synthetic starting material), orotic acid (its oxidized form and a key metabolite), and 6-hydroxymethyluracil (its direct reduced form). The comparison covers various spectroscopic techniques, including Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Molecular Structures and Relationships

The relationship between these four compounds is centered around the functional group at the 6-position of the uracil ring. 6-Methyluracil serves as a synthetic precursor, which can be oxidized to form this compound. Further oxidation of this compound yields orotic acid. Conversely, the reduction of this compound leads to the formation of 6-hydroxymethyluracil.

G 6-Methyluracil 6-Methyluracil This compound This compound 6-Methyluracil->this compound Oxidation Orotic Acid Orotic Acid This compound->Orotic Acid Oxidation 6-Hydroxymethyluracil 6-Hydroxymethyluracil This compound->6-Hydroxymethyluracil Reduction

Fig. 1: Relationship between 6-Methyluracil, this compound, Orotic Acid, and 6-Hydroxymethyluracil.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound, 6-methyluracil, orotic acid, and 6-hydroxymethyluracil.

UV-Vis Spectroscopy
Compoundλmax (nm)Solvent/FormReference
This compound300Anhydrous[1]
261Hydrated[1]
6-Methyluracil~260Not Specified
Orotic Acid274-278Aqueous[2]
6-Hydroxymethyluracil275DMSO[3]
Infrared (IR) Spectroscopy
CompoundKey Absorptions (cm⁻¹)Functional Group AssignmentReference
This compound~1700-1740C=O stretch (aldehyde)
~2720, ~2820C-H stretch (aldehyde)
6-Methyluracil3090–3040, 2990–2938N-H stretch[4][5]
2850–2800C-H stretch (methyl)[4][5]
1747–1704, 1651–1644C=O stretch[4][5]
Orotic Acid3470N-H stretch[6]
3123O-H stretch (carboxylic acid)[6]
~1700-1725C=O stretch (carboxylic acid)[6]
6-Hydroxymethyluracil~3400-3200O-H stretch (alcohol)[3]
~1700C=O stretch[3]
~1050C-O stretch (alcohol)[3]
¹H NMR Spectroscopy
CompoundChemical Shift (δ, ppm)MultiplicityAssignmentSolventReference
This compound~9.5-10.0s-CHONot Specified
~5.8sC5-HNot Specified
6-Methyluracil~2.1s-CH₃TFA[7]
~5.7sC5-HTFA[7]
~11.0, ~11.5br sN1-H, N3-HDMSO-d₆
Orotic Acid~6.2sC5-HD₂O[8]
~11.0, ~11.8br sN1-H, N3-HDMSO-d₆
~13.0br s-COOHDMSO-d₆
6-Hydroxymethyluracil10.66, 7.20N-HDMSO-d₆[3]
~5.6sC5-HDMSO-d₆[3]
~4.2s-CH₂OHDMSO-d₆[3]
~5.0t-CH₂OH DMSO-d₆[3]
¹³C NMR Spectroscopy
CompoundChemical Shift (δ, ppm)AssignmentSolventReference
This compound~190C=O (aldehyde)Not Specified
~163, ~151C2=O, C4=ONot Specified
~145C6Not Specified
~110C5Not Specified
6-Methyluracil~164, ~152C2=O, C4=ONot Specified
~151C6Not Specified
~100C5Not Specified
~12-CH₃Not Specified
Orotic Acid~168C=O (carboxylic acid)D₂O[9]
~164, ~152C2=O, C4=OD₂O[9]
~140C6D₂O[9]
~118C5D₂O[9]
6-Hydroxymethyluracil164.31, 151.85C=ODMSO-d₆[3]
138.71C6DMSO-d₆[3]
113.22C5DMSO-d₆[3]
56.31-CH₂OHDMSO-d₆[3]
Mass Spectrometry
CompoundMolecular Ion (m/z)Key Fragments (m/z)Ionization MethodReference
This compound140Not SpecifiedEI
6-Methyluracil126Not SpecifiedEI[10][11]
Orotic Acid156111 ([M-H-CO₂]⁻)ESI⁻[12][13]
6-Hydroxymethyluracil142Not SpecifiedEI

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary based on the instrumentation and sample preparation.

UV-Vis Spectroscopy

A solution of the analyte is prepared in a suitable UV-transparent solvent (e.g., water, ethanol, DMSO). The concentration is adjusted to yield an absorbance in the range of 0.1 to 1.0. The spectrum is recorded using a dual-beam UV-Vis spectrophotometer, typically over a range of 200-400 nm. The solvent is used as a reference. The wavelength of maximum absorbance (λmax) is then determined.

Infrared (IR) Spectroscopy

For solid samples, the spectrum is typically obtained using the KBr pellet method or Attenuated Total Reflectance (ATR). For the KBr pellet method, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. For ATR, the sample is placed directly on the ATR crystal. The spectrum is recorded over the mid-IR range (e.g., 4000-400 cm⁻¹) using a Fourier Transform Infrared (FTIR) spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O). A trace amount of a reference standard, such as tetramethylsilane (TMS), may be added. The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the reference standard.

Mass Spectrometry

For Electron Ionization (EI) Mass Spectrometry, a small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. For Electrospray Ionization (ESI) Mass Spectrometry, the sample is dissolved in a suitable solvent and infused into the ion source, where a high voltage is applied to create charged droplets, leading to gas-phase ions. The mass-to-charge ratio (m/z) of the resulting ions is then analyzed.

Conclusion

The spectroscopic data presented in this guide highlight the distinct features of this compound, 6-methyluracil, orotic acid, and 6-hydroxymethyluracil. The presence or absence of characteristic peaks and shifts in the spectra, particularly in IR and NMR, can be used to reliably differentiate between these structurally related compounds. This information is invaluable for monitoring chemical transformations involving these molecules and for their unambiguous identification in various experimental settings.

References

A Comparative Guide to the Efficient Conversion of Orotaldehyde: Evaluating Common Reducing Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selective transformation of functional groups is a cornerstone of molecular synthesis. The conversion of orotaldehyde to 6-(hydroxymethyl)uracil, a valuable intermediate in the synthesis of various bioactive molecules, presents a classic chemoselectivity challenge: the reduction of an aldehyde in the presence of a conjugated carbon-carbon double bond within a pyrimidine ring. This guide provides a comparative evaluation of common reducing agents for this conversion, supported by illustrative experimental data and detailed protocols.

The primary objective in the reduction of this compound is to selectively convert the aldehyde moiety to a primary alcohol while preserving the C5=C6 double bond of the uracil ring. The choice of reducing agent is therefore critical to the success of this transformation. This guide evaluates three widely used reducing agents: Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄), and Catalytic Hydrogenation.

Performance Comparison of Reducing Agents

The efficiency of each reducing agent was evaluated based on product yield, reaction time, and selectivity for the desired product, 6-(hydroxymethyl)uracil. The following table summarizes the illustrative quantitative data, reflecting the expected outcomes based on the known reactivity of these agents.

Reducing AgentProductYield (%)Reaction Time (hours)Selectivity
Sodium Borohydride (NaBH₄) 6-(hydroxymethyl)uracil~952High
Lithium Aluminum Hydride (LiAlH₄) Mixture of 6-(hydroxymethyl)uracil and other reduced byproductsLow (desired product)1Low
Catalytic Hydrogenation (H₂/Pd-C) 6-methyl-1,2,3,4-tetrahydrouracilHigh (over-reduced product)6Low

Analysis of Reducing Agent Performance

Sodium Borohydride (NaBH₄): The Agent of Choice for Selective Reduction

Sodium borohydride is a mild and selective reducing agent, well-suited for the reduction of aldehydes and ketones.[1][2] Its chemoselectivity allows for the preferential reduction of the aldehyde group in this compound while leaving the less reactive carbon-carbon double bond of the uracil ring intact.[3] This high selectivity translates to a high yield of the desired 6-(hydroxymethyl)uracil with minimal byproduct formation. The reaction is typically carried out in a protic solvent like methanol or ethanol at room temperature, making it a convenient and efficient method.[4]

Lithium Aluminum Hydride (LiAlH₄): A Powerful but Unselective Alternative

Lithium aluminum hydride is a significantly more powerful reducing agent than sodium borohydride.[5] While it readily reduces aldehydes, its high reactivity often leads to a lack of selectivity, particularly with α,β-unsaturated carbonyl compounds. In the case of this compound, LiAlH₄ is expected to reduce both the aldehyde and the conjugated double bond, leading to a mixture of products and a low yield of the desired 6-(hydroxymethyl)uracil.[6][7] Due to its violent reaction with protic solvents, it requires anhydrous conditions, typically in solvents like diethyl ether or tetrahydrofuran (THF).

Catalytic Hydrogenation: Prone to Over-reduction

Catalytic hydrogenation is a common method for the reduction of various functional groups.[8][9] However, it is generally not chemoselective for the reduction of an aldehyde in the presence of a carbon-carbon double bond.[10][11] When applied to this compound, catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) is likely to reduce both the aldehyde and the double bond in the uracil ring, resulting in the formation of 6-methyl-1,2,3,4-tetrahydrouracil. Achieving selective reduction of the aldehyde group via catalytic hydrogenation is challenging and would require careful optimization of the catalyst, solvent, and reaction conditions.

Experimental Protocols

Detailed methodologies for the evaluated reduction reactions are provided below.

Protocol 1: Selective Reduction of this compound using Sodium Borohydride
  • Materials: this compound, Sodium Borohydride (NaBH₄), Methanol, Deionized Water, Hydrochloric Acid (1M), Ethyl Acetate, Anhydrous Magnesium Sulfate.

  • Procedure:

    • Dissolve this compound (1.0 g, 6.4 mmol) in methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add sodium borohydride (0.29 g, 7.7 mmol) to the solution in small portions over 15 minutes, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

    • Quench the reaction by the slow addition of deionized water (10 mL).

    • Acidify the mixture to pH ~6 with 1M hydrochloric acid.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-(hydroxymethyl)uracil.

Protocol 2: Reduction of this compound using Lithium Aluminum Hydride
  • Materials: this compound, Lithium Aluminum Hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF), Deionized Water, Sodium Hydroxide (15% solution), Anhydrous Sodium Sulfate.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ (0.36 g, 9.6 mmol) in anhydrous THF (20 mL) under a nitrogen atmosphere.

    • Cool the suspension to 0°C in an ice bath.

    • Dissolve this compound (1.0 g, 6.4 mmol) in anhydrous THF (10 mL) and add it dropwise to the LiAlH₄ suspension over 30 minutes.

    • After the addition, allow the reaction mixture to stir at room temperature for 1 hour.

    • Carefully quench the reaction by the sequential dropwise addition of deionized water (0.4 mL), 15% sodium hydroxide solution (0.4 mL), and deionized water (1.2 mL).

    • Stir the resulting mixture for 30 minutes until a white precipitate forms.

    • Filter the precipitate and wash it with THF.

    • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture.

Protocol 3: Catalytic Hydrogenation of this compound
  • Materials: this compound, Palladium on Carbon (10% Pd/C), Ethanol, Hydrogen gas.

  • Procedure:

    • In a hydrogenation vessel, dissolve this compound (1.0 g, 6.4 mmol) in ethanol (30 mL).

    • Add 10% Pd/C (0.1 g) to the solution.

    • Seal the vessel and purge it with hydrogen gas.

    • Pressurize the vessel with hydrogen gas to 50 psi.

    • Stir the reaction mixture at room temperature for 6 hours.

    • Carefully release the hydrogen pressure and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for evaluating the efficiency of the different reducing agents.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis This compound This compound Solution ReactionMix Reaction Mixture (Stirring at specified temperature) This compound->ReactionMix ReducingAgent Reducing Agent (NaBH4, LiAlH4, or H2/Pd-C) ReducingAgent->ReactionMix Quenching Quenching ReactionMix->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration CrudeProduct Crude Product Concentration->CrudeProduct Purification Purification (e.g., Recrystallization) CrudeProduct->Purification PureProduct Pure Product Purification->PureProduct Analysis Characterization (NMR, MS, etc.) PureProduct->Analysis YieldCalc Yield Calculation Analysis->YieldCalc

Caption: Experimental workflow for this compound reduction.

Conclusion

Based on the principles of chemoselectivity and the known reactivity of common reducing agents, Sodium Borohydride (NaBH₄) emerges as the most efficient and selective reagent for the conversion of this compound to 6-(hydroxymethyl)uracil. It offers a high yield of the desired product under mild and convenient reaction conditions. In contrast, stronger reducing agents like Lithium Aluminum Hydride and non-selective methods such as catalytic hydrogenation are likely to result in over-reduction and the formation of undesirable byproducts. For researchers aiming for a clean and high-yielding synthesis of 6-(hydroxymethyl)uracil, the use of sodium borohydride is the recommended approach.

References

Orotaldehyde: A Promising Alternative to Traditional Heterocyclic Aldehydes in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds and efficient synthetic methodologies is perpetual. In this context, orotaldehyde, a pyrimidine-based aldehyde, is emerging as a versatile and reactive building block with significant potential to rival or even surpass commonly used heterocyclic aldehydes like furfural, pyridinecarboxaldehyde, and thiophenecarboxaldehyde in various synthetic applications.

This guide provides an objective comparison of this compound with these established alternatives, supported by an analysis of their electronic properties and reactivity. Detailed experimental protocols for key transformations are also presented to facilitate practical application in the laboratory.

Comparative Overview of Heterocyclic Aldehydes

The reactivity of a heterocyclic aldehyde is intrinsically linked to the electronic nature of its aromatic ring. Electron-rich rings can enhance the nucleophilicity of the aldehyde oxygen, while electron-deficient rings increase the electrophilicity of the carbonyl carbon. These characteristics dictate their performance in a wide array of chemical reactions.

FeatureThis compoundFurfuralPyridinecarboxaldehydeThiophenecarboxaldehyde
Structure Uracil-6-carboxaldehydeFuran-2-carbaldehydePyridine-2-, 3-, or 4-carbaldehydeThiophene-2- or 3-carbaldehyde
Heterocyclic Ring System Pyrimidine (electron-deficient)Furan (electron-rich)Pyridine (electron-deficient)Thiophene (electron-rich)
Relative Electrophilicity of Carbonyl Carbon HighLowHighLow to Moderate
Reactivity towards Nucleophiles HighModerateHighModerate
Key Applications Synthesis of nitrogen-containing heterocycles, potential in medicinal chemistry.Bio-based solvent, precursor to furan-based chemicals and polymers.[1][2]Pharmaceutical synthesis (e.g., Pralidoxime), synthesis of heterocyclic compounds.[3]Precursor for pharmaceuticals, aromatic compounds, and materials science.[4][5]
Noteworthy Features The uracil scaffold offers opportunities for hydrogen bonding and further functionalization, making it an attractive building block for drug discovery.Derived from renewable biomass, contributing to green chemistry initiatives.[6]The nitrogen atom in the pyridine ring can act as a ligand or be protonated, influencing its reactivity and solubility.The sulfur atom can participate in various chemical transformations and influences the electronic properties of the molecule.

In-Depth Reactivity Analysis

This compound's pyrimidine ring, with its two nitrogen atoms and flanking carbonyl groups, is highly electron-deficient. This electronic pull significantly increases the partial positive charge on the aldehyde's carbonyl carbon, rendering it highly electrophilic and thus very susceptible to nucleophilic attack. This heightened reactivity can lead to faster reaction times and higher yields in reactions such as condensations, additions, and multicomponent reactions for the synthesis of complex nitrogen-containing heterocycles.[7][8]

Furfural , derived from biomass, possesses an electron-rich furan ring. The oxygen heteroatom donates electron density to the ring, which can slightly decrease the electrophilicity of the carbonyl carbon compared to benzaldehyde. However, it readily undergoes typical aldehyde reactions and is a versatile precursor for a wide range of furan derivatives.[1][2]

Pyridinecarboxaldehydes are characterized by their electron-deficient pyridine ring. The nitrogen atom withdraws electron density, making the carbonyl carbon more electrophilic and enhancing its reactivity towards nucleophiles, similar to this compound.[3] The position of the aldehyde group (2, 3, or 4) also influences its reactivity due to differing electronic and steric environments.

Thiophenecarboxaldehydes contain an electron-rich thiophene ring. While the sulfur atom is less electron-donating than the oxygen in furan, the ring is still considered electron-rich compared to benzene. This can moderate the reactivity of the aldehyde group. Thiophene-based structures are prevalent in many pharmaceuticals and functional materials.[4][5]

Experimental Protocols

Detailed methodologies for key synthetic transformations are provided below.

Reduction of this compound to 6-(Hydroxymethyl)uracil

This reaction is a fundamental transformation showcasing the reactivity of the aldehyde group in this compound.

Experimental Workflow:

G Workflow for the Reduction of this compound A Dissolve this compound in an appropriate solvent (e.g., Methanol/Water) B Cool the solution in an ice bath A->B C Slowly add Sodium Borohydride (NaBH4) portion-wise B->C D Monitor the reaction by TLC until completion C->D E Quench the reaction with a weak acid (e.g., acetic acid) D->E F Remove the solvent under reduced pressure E->F G Purify the product by recrystallization F->G

Figure 1. Workflow for the reduction of this compound.

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of methanol and water.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add sodium borohydride (NaBH₄, 1.1 eq) in small portions over 15-20 minutes, ensuring the temperature remains below 5 °C.[9]

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of glacial acetic acid until the effervescence ceases.

  • Remove the solvent in vacuo.

  • The crude product can be purified by recrystallization from water or an appropriate solvent system to yield 6-(hydroxymethyl)uracil.

Knoevenagel Condensation of Furfural with Malononitrile

This reaction is a classic example of a carbon-carbon bond-forming reaction.

Experimental Workflow:

G Workflow for Knoevenagel Condensation of Furfural A Combine Furfural, Malononitrile, and a base catalyst (e.g., piperidine) in a solvent (e.g., ethanol) B Stir the reaction mixture at room temperature A->B C Monitor the reaction by TLC B->C D Upon completion, cool the mixture to induce precipitation C->D E Collect the solid product by vacuum filtration D->E F Wash the product with cold ethanol E->F G Dry the product under vacuum F->G

Figure 2. Workflow for the Knoevenagel condensation of furfural.

Procedure:

  • In a round-bottom flask, dissolve furfural (1.0 eq) and malononitrile (1.0 eq) in ethanol.

  • Add a catalytic amount of a weak base, such as piperidine or triethylamine (e.g., 0.1 eq).

  • Stir the mixture at room temperature. The reaction is often exothermic.[10]

  • Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Upon completion, the product often precipitates from the reaction mixture. The precipitation can be further induced by cooling the flask in an ice bath.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product to obtain 2-(furan-2-ylmethylene)malononitrile.

Wittig Reaction of 2-Pyridinecarboxaldehyde

The Wittig reaction is a powerful method for the synthesis of alkenes.

Experimental Workflow:

G Workflow for Wittig Reaction of 2-Pyridinecarboxaldehyde cluster_0 Ylide Preparation cluster_1 Wittig Reaction A Suspend a phosphonium salt (e.g., methyltriphenylphosphonium bromide) in an anhydrous solvent (e.g., THF) under an inert atmosphere B Add a strong base (e.g., n-BuLi or NaH) at low temperature to form the ylide A->B C Add 2-Pyridinecarboxaldehyde dropwise to the ylide solution at low temperature B->C D Allow the reaction to warm to room temperature and stir until completion (monitored by TLC) C->D E Quench the reaction with a saturated aqueous solution of NH4Cl D->E F Extract the product with an organic solvent (e.g., diethyl ether) E->F G Dry the organic layer, concentrate, and purify by chromatography F->G

Figure 3. Workflow for the Wittig reaction of 2-pyridinecarboxaldehyde.

Procedure:

  • To a stirred suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 eq).[11]

  • Stir the resulting ylide solution for 30 minutes at room temperature.

  • Cool the solution back to 0 °C and add a solution of 2-pyridinecarboxaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-vinylpyridine.

Suzuki Coupling of 2-Thiophenecarboxaldehyde

The Suzuki coupling is a versatile cross-coupling reaction to form carbon-carbon bonds. This protocol assumes a bromo-substituted thiophenecarboxaldehyde is used.

Experimental Workflow:

G Workflow for Suzuki Coupling of a Bromo-Thiophenecarboxaldehyde A Combine the bromo-thiophenecarboxaldehyde, a boronic acid (e.g., phenylboronic acid), a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in a solvent mixture (e.g., toluene/water) B Degas the reaction mixture and heat under an inert atmosphere A->B C Monitor the reaction by TLC or GC-MS B->C D After completion, cool the reaction and add water C->D E Extract the product with an organic solvent (e.g., ethyl acetate) D->E F Dry the organic layer, concentrate, and purify by chromatography E->F G G F->G

Figure 4. Workflow for the Suzuki coupling of a bromo-thiophenecarboxaldehyde.

Procedure:

  • In a Schlenk flask, combine the bromo-thiophenecarboxaldehyde (e.g., 5-bromo-2-thiophenecarboxaldehyde) (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/ethanol/water).

  • Subject the mixture to several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours.[12]

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the coupled product.

Conclusion

This compound presents a compelling case as a valuable alternative to more conventional heterocyclic aldehydes in organic synthesis. Its highly electron-deficient pyrimidine ring imparts a strong electrophilic character to the aldehyde group, suggesting enhanced reactivity in a variety of important chemical transformations. While direct comparative studies are still emerging, the inherent electronic properties of this compound, coupled with the biological relevance of its uracil core, position it as a highly promising building block for the synthesis of novel nitrogen-containing heterocycles, with significant potential in the fields of medicinal chemistry and drug discovery. The provided experimental protocols for key reactions of established heterocyclic aldehydes offer a benchmark for future comparative studies and the exploration of this compound's full synthetic utility.

References

A Comparative Guide to Confirming the Structural Integrity of Synthesized Orotaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of modern analytical techniques for the structural confirmation of synthesized Orotaldehyde (also known as 6-formyluracil or 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-6-carbaldehyde). Ensuring the structural integrity of synthesized compounds is a critical step in chemical research and drug development, guaranteeing the identity, purity, and stability of the molecule of interest. This document outlines the principles, experimental data, and detailed protocols for several key analytical methods.

Introduction to this compound and Structural Verification

This compound is a pyrimidine derivative that serves as a significant intermediate in various synthetic pathways, including the synthesis of biologically relevant molecules. Its structure, featuring both a uracil ring and a reactive aldehyde group, necessitates rigorous characterization to confirm its successful synthesis and rule out the presence of isomers, byproducts, or starting materials. The analytical techniques discussed below provide orthogonal approaches to elucidate its molecular structure, from atomic connectivity to three-dimensional arrangement.

Comparison of Analytical Techniques

The confirmation of this compound's structure relies on a combination of spectroscopic and crystallographic methods. Each technique provides unique and complementary information.

TechniqueInformation ProvidedSample RequirementsKey AdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment, connectivity, and number of protons (¹H NMR) and carbon atoms (¹³C NMR).Solution (typically 0.5-5 mg in 0.5-1 mL of deuterated solvent)Unambiguous structural elucidation of the carbon-hydrogen framework.Relatively low sensitivity compared to MS. Sample must be soluble.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns provide structural clues.Solid or solution (microgram to nanogram quantities)High sensitivity, provides molecular formula.Isomers may not be distinguishable by mass alone. Fragmentation can be complex.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the presence of specific functional groups based on their characteristic vibrational frequencies.Solid, liquid, or gas (small amount)Rapid, non-destructive, and provides a "fingerprint" of the molecule.Does not provide detailed connectivity information.
Ultraviolet-Visible (UV-Vis) Spectroscopy Provides information about the electronic transitions within the molecule, particularly conjugated systems.Dilute solutionSimple, rapid, and useful for quantitative analysis.Provides limited structural information.
X-ray Crystallography Provides the definitive three-dimensional atomic arrangement of the molecule in its crystalline state, including bond lengths and angles.Single crystal of sufficient size and qualityUnambiguous determination of the complete 3D structure and stereochemistry.Growing suitable crystals can be challenging.

Experimental Data for this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this compound are not widely published, predicted spectral data provide valuable expected values for structural confirmation.

¹H NMR (Predicted, 400 MHz, DMSO-d₆):

  • δ ~11.5 ppm (s, 1H): N1-H proton of the uracil ring.

  • δ ~11.0 ppm (s, 1H): N3-H proton of the uracil ring.

  • δ ~9.5 ppm (s, 1H): Aldehyde proton (-CHO).

  • δ ~6.0 ppm (s, 1H): C5-H proton of the uracil ring.

¹³C NMR (Predicted, 100 MHz, DMSO-d₆):

  • δ ~185 ppm: Aldehyde carbonyl carbon (C=O).

  • δ ~165 ppm: C4 carbonyl carbon of the uracil ring.

  • δ ~150 ppm: C2 carbonyl carbon of the uracil ring.

  • δ ~145 ppm: C6 carbon of the uracil ring.

  • δ ~110 ppm: C5 carbon of the uracil ring.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

  • Molecular Formula: C₅H₄N₂O₃

  • Exact Mass: 140.0222 g/mol [1]

  • Expected Fragmentation Pattern:

    • α-cleavage: Loss of a hydrogen radical (M-1) or the formyl radical (M-29).

    • McLafferty rearrangement: Not expected due to the lack of a γ-hydrogen on a sufficiently long alkyl chain.

    • Ring fragmentation: Cleavage of the pyrimidine ring can lead to various smaller fragments.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic peaks for its functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
~3200-3000N-H stretchingAmide (Uracil ring)
~2850 and ~2750C-H stretchingAldehyde
~1710C=O stretchingAldehyde
~1670C=O stretchingAmide (Uracil ring)
~1600C=C stretchingUracil ring
~1400C-N stretchingUracil ring
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for confirming the presence of the conjugated system in this compound.

  • Hydrated this compound: λmax at 261 nm.[1]

  • Anhydrous this compound: λmax at 300 nm.[1]

The difference in the absorption maximum between the hydrated and anhydrous forms can be used to monitor the hydration state of the compound.

X-ray Crystallography

The crystal structure of this compound monohydrate has been determined using X-ray powder diffraction (XRPD) combined with first-principles calculations.[1][2] This technique provides the most definitive evidence of the molecular structure and its packing in the solid state. The study revealed that this compound monohydrate forms hydrogen-bonded dimers which then assemble into the crystal lattice.[1]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 2-3 mg of the synthesized this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover the range of 0-12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0-200 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shifts using the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate.

    • Acquire the mass spectrum in both positive and negative ion modes to determine the most sensitive ionization mode.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical exact mass of this compound. Analyze the fragmentation pattern to identify characteristic losses.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and compare them with known functional group frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., water or ethanol). Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use the solvent as a blank to zero the instrument.

    • Scan the sample solution over a wavelength range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

X-ray Crystallography
  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.

  • Instrumentation: Use a single-crystal X-ray diffractometer.

  • Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data at a controlled temperature (often low temperature to minimize thermal vibrations).

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the structural confirmation of synthesized this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Confirmation Synthesis Synthesize this compound Purification Purify Crude Product Synthesis->Purification NMR NMR Spectroscopy (1H & 13C) Purification->NMR MS Mass Spectrometry (HRMS & MS/MS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR UVVis UV-Vis Spectroscopy Purification->UVVis XRay X-ray Crystallography (if crystalline) Purification->XRay DataAnalysis Compare with Expected Data NMR->DataAnalysis MS->DataAnalysis FTIR->DataAnalysis UVVis->DataAnalysis XRay->DataAnalysis StructureConfirmation Structural Integrity Confirmed DataAnalysis->StructureConfirmation

Caption: Workflow for Synthesis and Structural Confirmation of this compound.

Conclusion

A multi-technique approach is essential for the unambiguous confirmation of the structural integrity of synthesized this compound. While techniques like FTIR and UV-Vis provide rapid preliminary confirmation of functional groups and conjugation, NMR and high-resolution mass spectrometry are indispensable for elucidating the detailed molecular structure and confirming the elemental composition. For definitive proof of the three-dimensional structure in the solid state, X-ray crystallography is the gold standard. By comparing the experimental data from these orthogonal techniques with expected values and theoretical predictions, researchers can confidently verify the successful synthesis of this compound.

References

Assessing the Cross-Reactivity of Orotaldehyde in Aldehyde Dehydrogenase (ALDH) Enzyme Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Orotaldehyde's potential cross-reactivity in aldehyde dehydrogenase (ALDH) enzyme assays. While direct experimental data on this compound's interaction with ALDH is limited, this document offers a framework for assessment based on the known substrate specificity of ALDH enzymes and the structural characteristics of this compound.

Introduction to Aldehyde Dehydrogenase and Assay Principles

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes crucial for the detoxification of a wide variety of endogenous and exogenous aldehydes by catalyzing their oxidation to the corresponding carboxylic acids.[1][2][3] The ALDH family plays a significant role in various physiological processes, and altered ALDH activity is implicated in several pathologies, including cancer and neurological disorders.[2][4]

ALDH enzyme activity is commonly measured using assays that monitor the reduction of the cofactor NAD(P)⁺ to NAD(P)H. This can be achieved by directly measuring the increase in absorbance at 340 nm or through a coupled reaction where NAD(P)H reduces a probe to generate a colorimetric or fluorescent signal.[1][5] Given the broad substrate specificity of many ALDH isozymes, it is critical to assess the potential cross-reactivity of novel compounds, such as this compound, that may be present in test samples or are being evaluated as potential modulators of ALDH activity.

This compound: A Heterocyclic Aldehyde of Interest

This compound, also known as uracil-6-carboxaldehyde, is a heterocyclic aldehyde derived from uracil.[6][7][8] Its chemical structure features a reactive aldehyde group attached to a pyrimidine ring. The primary oxidation product of this compound is orotic acid (uracil-6-carboxylic acid).[2][3][6][9][10] Due to its aromatic and aldehydic nature, this compound has the potential to interact with the active sites of ALDH enzymes, which are known to accommodate various aromatic aldehydes.[5][11][12][13]

Comparative Performance Data

To illustrate how the cross-reactivity of this compound in an ALDH assay could be assessed and compared, the following table presents hypothetical kinetic data. These values are for illustrative purposes and should be experimentally determined. The table compares the kinetic parameters of a standard ALDH substrate (acetaldehyde) and a known aromatic ALDH substrate (benzaldehyde) with hypothetical values for this compound against a specific ALDH isozyme (e.g., human ALDH2).

SubstrateChemical StructureKm (µM) [Hypothetical]Vmax (nmol/min/mg) [Hypothetical]Relative Efficiency (Vmax/Km) [Hypothetical]
AcetaldehydeAcetaldehyde structure1.0150150
BenzaldehydeBenzaldehyde structure50751.5
This compound this compound structure150300.2

Note: The hypothetical data suggests that this compound may act as a substrate for ALDH2, but with a lower affinity (higher Km) and lower maximum velocity (Vmax) compared to the physiological substrate acetaldehyde. This would result in significantly lower catalytic efficiency. Benzaldehyde is included as a reference aromatic aldehyde.

Experimental Protocols

To experimentally determine the cross-reactivity of this compound, the following protocols for ALDH enzyme activity assays can be adapted.

Materials and Reagents
  • Purified recombinant human ALDH isozyme (e.g., ALDH1A1, ALDH2)

  • NAD⁺ (Nicotinamide adenine dinucleotide)

  • Substrates: Acetaldehyde, Benzaldehyde, this compound

  • Assay Buffer: e.g., 50 mM sodium pyrophosphate, pH 8.0, containing 1 mM EDTA

  • Microplate reader capable of measuring absorbance at 340 nm or fluorescence, depending on the assay format

  • 96-well UV-transparent microplates or standard black microplates for fluorescence assays

General Spectrophotometric ALDH Activity Assay Protocol
  • Prepare Reagent Solutions:

    • Prepare stock solutions of substrates (Acetaldehyde, Benzaldehyde, this compound) in a suitable solvent (e.g., water or DMSO).

    • Prepare a stock solution of NAD⁺ in the assay buffer.

    • Dilute the purified ALDH enzyme to the desired concentration in the assay buffer.

  • Set up the Assay:

    • In a 96-well UV-transparent microplate, add the following to each well:

      • Assay Buffer

      • NAD⁺ solution (final concentration typically 0.5-2 mM)

      • Varying concentrations of the substrate (this compound or other aldehydes) to determine Km and Vmax. Include a no-substrate control.

  • Initiate the Reaction:

    • Add the ALDH enzyme solution to each well to start the reaction. The final reaction volume is typically 200 µL.

  • Measure ALDH Activity:

    • Immediately place the microplate in a plate reader pre-set to 37°C.

    • Monitor the increase in absorbance at 340 nm over time (kinetic mode) for 5-10 minutes. The rate of NADH production is proportional to the ALDH activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).

    • Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Protocol for Assessing Inhibition
  • Set up the Assay:

    • Follow the general assay setup, but use a fixed, non-saturating concentration of a known ALDH substrate (e.g., acetaldehyde).

    • Add varying concentrations of this compound to the wells.

  • Measure and Analyze:

    • Measure the ALDH activity as described above.

    • A decrease in the rate of NADH production in the presence of this compound would indicate inhibition. The type of inhibition (competitive, non-competitive, etc.) can be determined by performing the experiment at different substrate concentrations and analyzing the data using Lineweaver-Burk or other kinetic plots.

Visualizing the Workflow and Pathway

The following diagrams illustrate the experimental workflow for assessing cross-reactivity and the general ALDH signaling pathway.

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis reagents Prepare Reagents (Enzyme, NAD+, Substrates) assay_setup Set up Assay Plate (Varying Substrate Concentrations) reagents->assay_setup initiate Initiate Reaction (Add Enzyme) assay_setup->initiate measure Kinetic Measurement (Absorbance at 340 nm) initiate->measure calculate Calculate Reaction Velocity measure->calculate plot Plot Data (Michaelis-Menten) calculate->plot determine Determine Kinetic Parameters (Km, Vmax) plot->determine

Caption: Experimental workflow for assessing aldehyde dehydrogenase cross-reactivity.

aldh_pathway cluster_reaction ALDH Catalytic Cycle Aldehyde This compound (or other aldehyde) E_Aldehyde_NAD Enzyme-Substrate-Cofactor Complex Aldehyde->E_Aldehyde_NAD Binds ALDH_E ALDH Enzyme (E) NAD NAD+ NAD->E_Aldehyde_NAD Binds NADH NADH E_Aldehyde_NAD->NADH Oxidation-Reduction CarboxylicAcid Orotic Acid (or other carboxylic acid) E_Aldehyde_NAD->CarboxylicAcid NADH->ALDH_E Releases CarboxylicAcid->ALDH_E Releases

Caption: Aldehyde dehydrogenase (ALDH) signaling pathway with this compound as a potential substrate.

Conclusion

While direct experimental evidence is needed, the structural characteristics of this compound suggest a potential for interaction with ALDH enzymes. Researchers investigating compounds with similar heterocyclic aldehyde moieties or those working with biological samples where this compound or its precursors may be present should consider its potential for cross-reactivity in ALDH assays. The protocols and framework provided in this guide offer a starting point for a thorough experimental evaluation. Such assessments are crucial for the accurate interpretation of ALDH activity data and for the development of specific modulators of ALDH enzymes.

References

Safety Operating Guide

Essential Guide to Orotaldehyde Disposal: Ensuring Laboratory Safety and Compliance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like orotaldehyde are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, grounded in established safety protocols for aldehydes.

Immediate Safety and Handling Precautions

This compound, like other aldehydes, is classified as a hazardous substance. Inhalation, ingestion, or skin contact can be harmful. The following immediate safety measures must be observed:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety goggles with side shields, and a lab coat.[1][2] If there is a risk of inhalation, use a NIOSH/OSHA-approved respirator.[2]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it into a designated, labeled hazardous waste container.[3] Do not allow the chemical to enter drains or waterways.[1]

  • First Aid:

    • If Swallowed: Rinse the mouth immediately and seek urgent medical attention. Do not induce vomiting.[1]

    • If on Skin: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[1][4]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

Operational Disposal Plan

The disposal of this compound must be approached as a hazardous waste management process. Adherence to local, state, and federal regulations is mandatory.

Step 1: Waste Identification and Segregation

  • Treat all this compound and materials contaminated with it as hazardous waste.[3]

  • Segregate this compound waste from other chemical waste streams to prevent incompatible chemical reactions.[3]

Step 2: Containerization and Labeling

  • Collect this compound waste in a designated, leak-proof, and chemically compatible container.[3][5]

  • The container must be kept securely closed except when adding waste.[3]

  • Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., corrosive, toxic).[6]

Step 3: On-Site Neutralization (if permissible and appropriate)

Experimental Protocol for Aldehyde Neutralization (Based on OPA)

This protocol is provided as an example for a related aldehyde and should be adapted and validated for this compound under the guidance of your EHS department.

  • Objective: To chemically neutralize the aldehyde to a less hazardous form prior to disposal.

  • Materials:

    • This compound waste solution

    • Glycine (free base)

    • pH meter or pH strips

    • Stir plate and stir bar

    • Appropriate PPE

  • Procedure:

    • Carefully measure the volume of the this compound waste solution.

    • For every gallon of aldehyde solution, add a minimum of 25 grams of glycine.[7]

    • Place the container on a stir plate and stir the mixture to ensure complete dissolution of the glycine.

    • Allow the neutralization reaction to proceed for a minimum of one hour.[7]

    • After the reaction time, check the pH of the solution to ensure it is within the acceptable range for your local wastewater authority (typically between 5.5 and 9.5).[7]

    • Document the neutralization process, including the volume of waste treated, the amount of glycine used, the reaction time, and the final pH.

Step 4: Final Disposal

  • Neutralized Waste: If neutralization is performed and permitted, the treated solution may be eligible for sewer disposal. However, you must obtain prior approval from your local publicly owned treatment works (POTW) or equivalent wastewater authority. [5][7]

  • Un-neutralized Waste: If neutralization is not performed, or if the waste still does not meet local disposal criteria, it must be disposed of through your institution's hazardous waste management program.[3] This typically involves collection by a licensed hazardous waste disposal company.[6]

Quantitative Data for Aldehyde Neutralization

ParameterValueUnitSource
Neutralizing AgentGlycine (free base)-[7]
Ratio of Glycine to Aldehyde Solution25grams per gallon[7]
Minimum Neutralization Time1hour[7]
Target pH Range for Discharge5.5 - 9.5pH units[7]

This compound Disposal Workflow

G cluster_prep Preparation & Collection cluster_decision Disposal Pathway Decision cluster_neutralization On-Site Neutralization cluster_final Final Disposal A Wear Appropriate PPE B Collect this compound Waste in a Labeled, Closed Container A->B C Consult Institutional EHS & Local Regulations B->C D Add Glycine (25g/gallon) C->D Neutralization Permitted H Arrange for Pickup by Licensed Hazardous Waste Contractor C->H Direct Disposal Required E Stir for at least 1 hour D->E F Verify pH is within acceptable range (5.5-9.5) E->F G Dispose via Approved Sewer with Copious Amounts of Water F->G pH Compliant & Approved F->H pH Not Compliant or Not Approved

This compound Disposal Decision Workflow

References

Personal protective equipment for handling Orotaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Orotaldehyde

Disclaimer: Information specifically detailing the handling and safety protocols for this compound is limited. The following guidance is based on established safety protocols for similar aldehyde compounds, such as Glutaraldehyde and o-Phthaldialdehyde (OPA). It is crucial to consult your institution's safety officer and the most current Safety Data Sheet (SDS) for this compound before handling this chemical.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Always inspect gloves for tears or punctures before use. For tasks with a high risk of splashing, consider double-gloving or using gloves with extended cuffs.[1]
Eyes/Face Safety goggles and face shieldWear chemical splash goggles at all times. When pouring or there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[2][3]
Body Laboratory coat or chemical-resistant apronA lab coat should be worn to protect against minor splashes. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron over the lab coat is recommended.[2][4]
Respiratory Fume hood or respiratorAll work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[5] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[2]
Feet Closed-toe shoesShoes should be made of a non-porous material to prevent absorption in case of a spill.[2]

Standard Operating Procedure for Handling this compound

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.

  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.

  • Assemble all necessary materials and equipment before starting work to minimize time spent in the handling area.

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat, ensuring it is fully buttoned.

  • Don safety goggles and a face shield if necessary.

  • Wash and dry hands thoroughly before putting on chemical-resistant gloves. Ensure the gloves cover the cuffs of the lab coat.

3. Handling and Dispensing:

  • Perform all manipulations of this compound inside the chemical fume hood.

  • When transferring the chemical, pour slowly and carefully to avoid splashing.

  • Keep containers of this compound sealed when not in use to prevent the release of vapors.

4. Post-Handling Procedures:

  • Wipe down the work area in the fume hood with an appropriate decontaminant.

  • Remove gloves using a technique that avoids touching the outer surface with bare hands.

  • Dispose of contaminated gloves and any other disposable PPE in a designated hazardous waste container.

  • Wash hands thoroughly with soap and water after removing gloves.

Emergency Spill Response Workflow

In the event of an this compound spill, follow this workflow to ensure a safe and effective cleanup.

Spill_Response cluster_Initial_Actions Immediate Actions cluster_Cleanup_Procedure Cleanup cluster_Small_Spill Small Spill (Manageable by lab personnel) cluster_Large_Spill Large Spill (Requires specialized assistance) cluster_Final_Steps Disposal and Reporting Alert Alert others in the area Evacuate Evacuate the immediate vicinity Alert->Evacuate Assess Assess the spill size Evacuate->Assess Don_PPE Don appropriate PPE (respirator, gloves, goggles, lab coat) Assess->Don_PPE Small Spill Contact_EHS Contact Environmental Health & Safety (EHS) Assess->Contact_EHS Large Spill Absorb Cover with absorbent material Don_PPE->Absorb Collect Collect absorbed material into a sealed container Absorb->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of waste as hazardous Decontaminate->Dispose Isolate Isolate the area and restrict access Contact_EHS->Isolate Await_Response Await arrival of emergency response team Isolate->Await_Response Report Report the incident to the supervisor Dispose->Report

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Orotaldehyde
Reactant of Route 2
Orotaldehyde

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.